pGlu-Pro-Arg-MNA
Descripción
Propiedades
IUPAC Name |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N8O7/c1-38-18-12-13(31(36)37)6-7-14(18)28-20(33)15(4-2-10-26-23(24)25)29-21(34)17-5-3-11-30(17)22(35)16-8-9-19(32)27-16/h6-7,12,15-17H,2-5,8-11H2,1H3,(H,27,32)(H,28,33)(H,29,34)(H4,24,25,26)/t15-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEMRMLJCWKESY-ULQDDVLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to pGlu-Pro-Arg-MNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chromogenic substrate pGlu-Pro-Arg-MNA, its biochemical properties, and its application in enzymatic assays.
Core Concepts
This compound (pyroglutamyl-prolyl-arginyl-7-amino-4-methylcoumarin) is a synthetic fluorogenic substrate designed for the sensitive and specific measurement of certain serine proteases. Its chemical structure consists of a tripeptide sequence (pGlu-Pro-Arg) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (MNA). The substrate is particularly useful for assaying the activity of enzymes involved in the coagulation cascade, such as Activated Protein C (APC) and thrombin.
Upon enzymatic cleavage at the C-terminal side of the arginine residue, the highly fluorescent MNA is released. The rate of MNA liberation, which can be monitored spectrophotometrically, is directly proportional to the enzymatic activity in the sample. This principle forms the basis of various kinetic assays used in research and clinical diagnostics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 130835-45-9 |
| Molecular Formula | C₂₃H₃₂N₈O₇ |
| Molecular Weight | 532.55 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in water |
| Storage | Store at -20°C. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. |
Quantitative Data: Enzyme Kinetics
For researchers requiring precise kinetic parameters, it is recommended to perform a Michaelis-Menten kinetic analysis under their specific experimental conditions. This typically involves measuring the initial reaction velocity at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Experimental Protocols
General Chromogenic Assay for Activated Protein C (APC) Activity
This protocol provides a general framework for measuring APC activity using this compound.
Materials:
-
Patient platelet-poor plasma
-
Protein C activator (e.g., Protac®, from the venom of Agkistrodon contortrix contortrix)
-
This compound substrate solution
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Microplate reader capable of measuring absorbance at 405 nm
-
37°C incubator
Procedure:
-
Sample Preparation: Prepare dilutions of patient plasma in the assay buffer.
-
Protein C Activation: In a microplate well, incubate the diluted plasma with a Protein C activator at 37°C for a defined period (typically 5 minutes) to convert Protein C to Activated Protein C.
-
Substrate Addition: Add the this compound substrate solution to the wells to initiate the chromogenic reaction.
-
Kinetic Measurement: Immediately place the microplate in a reader pre-warmed to 37°C. Measure the change in optical density at 405 nm over time. The rate of change is proportional to the APC activity.
-
Data Analysis: Calculate the APC activity by comparing the rate of change in absorbance to a standard curve generated with known concentrations of purified Protein C.
General Chromogenic Assay for Thrombin Activity
This protocol outlines a general method for determining thrombin activity.
Materials:
-
Sample containing thrombin (e.g., plasma, serum, or cell culture supernatant)
-
This compound substrate solution
-
Assay buffer (e.g., Tris-HCl with 150 mM NaCl, pH 8.0)
-
Microplate reader capable of measuring absorbance at 405 nm
-
37°C incubator
Procedure:
-
Sample Preparation: Prepare appropriate dilutions of the thrombin-containing sample in the assay buffer.
-
Reaction Initiation: In a microplate well, add the diluted sample.
-
Substrate Addition: Add the this compound substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in a reader set to 37°C and measure the absorbance at 405 nm in a kinetic mode, with readings taken at regular intervals (e.g., every 30 seconds) for a specified duration.
-
Data Analysis: Determine the thrombin activity by calculating the rate of change in absorbance and comparing it to a standard curve prepared with known concentrations of purified thrombin.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key biological pathways where enzymes that cleave this compound are involved, as well as a typical experimental workflow for its use.
An In-depth Technical Guide to pGlu-Pro-Arg-MNA: A Chromogenic Substrate for Protease Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the chromogenic substrate pGlu-Pro-Arg-MNA. It is designed to be a valuable resource for researchers and professionals involved in drug development and the study of proteases, particularly in the context of the coagulation cascade.
Core Chemical and Physical Properties
L-Pyroglutamyl-L-prolyl-L-arginine-4-methoxy-β-naphthylamide (this compound) is a synthetic tripeptide amide that serves as a chromogenic substrate for specific serine proteases. Its utility in biochemical assays stems from the release of a detectable chromophore upon enzymatic cleavage.
Chemical Structure and Properties
The fundamental chemical and physical characteristics of this compound and its commonly used monoacetate salt are summarized in the table below for easy reference and comparison.
| Property | This compound | This compound monoacetate |
| Molecular Formula | C₂₃H₃₂N₈O₇ | C₂₅H₃₆N₈O₉ |
| Molecular Weight | 532.55 g/mol | 592.60 g/mol |
| CAS Number | 130835-45-9 | 2070009-26-4 |
| Appearance | Solid | Off-white to light yellow solid |
| Purity | Typically >98% (as determined by HPLC)[1][2][3] | Typically >95% (as determined by HPLC) |
| Solubility | Soluble in water[4] | Soluble in water |
| Storage Conditions | Store at -20°C[4] | Store at -20°C, away from moisture[5] |
| Long-term Storage | Stable for up to 6 months at -80°C[4] | Stable for up to 6 months at -80°C[5] |
| Short-term Storage | Stable for up to 1 month at -20°C[4] | Stable for up to 1 month at -20°C[5] |
Mechanism of Action and Applications
This compound is primarily employed as a chromogenic substrate in photometric assays to determine the activity of certain proteases, most notably Activated Protein C (APC) and thrombin.[6][7] The enzymatic reaction involves the hydrolysis of the amide bond between the arginine residue and the 4-methoxy-β-naphthylamine (MNA) group. The liberation of MNA results in a colored product that can be quantified by measuring its absorbance, typically at a wavelength of 405 nm.[8]
Enzymatic Cleavage of this compound
The core of the assay is the enzymatic cleavage of the substrate. The protease recognizes the specific tripeptide sequence and catalyzes the hydrolysis of the bond linking the peptide to the MNA chromophore.
Caption: Enzymatic cleavage of this compound by a protease.
Experimental Protocols
While specific assay conditions may vary depending on the enzyme and the experimental setup, a general protocol for a chromogenic Protein C activity assay using this compound is outlined below.
Chromogenic Protein C Activity Assay
This assay is widely used in clinical and research settings to assess the functionality of Protein C, a key anticoagulant protein.[6]
Principle: Protein C in a plasma sample is activated by a specific enzyme, often derived from snake venom (e.g., Protac® from Agkistrodon contortrix).[7][9] The resulting Activated Protein C (APC) then cleaves the chromogenic substrate this compound, releasing the colored MNA group. The rate of color development is directly proportional to the Protein C activity in the sample and is measured spectrophotometrically at 405 nm.[7][8]
Materials:
-
Test plasma (platelet-poor)
-
Protein C activator (e.g., Protac®)
-
This compound substrate solution
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Microplate reader capable of measuring absorbance at 405 nm
-
Microplates
-
Calibrators and controls with known Protein C activity
Procedure:
-
Sample Preparation: Prepare dilutions of test plasma, calibrators, and controls in the assay buffer.
-
Activation: Add the Protein C activator to the diluted plasma samples, calibrators, and controls in the microplate wells. Incubate for a defined period (e.g., 5 minutes) at 37°C to allow for the conversion of Protein C to APC.[9]
-
Substrate Addition: Add the this compound substrate solution to all wells to initiate the chromogenic reaction.
-
Measurement: Immediately begin measuring the change in absorbance at 405 nm over a specific time period using a microplate reader. The rate of absorbance change (ΔA/min) is calculated.
-
Calculation: Construct a calibration curve by plotting the ΔA/min of the calibrators against their known Protein C activity. Determine the Protein C activity of the test samples and controls by interpolating their ΔA/min values from the calibration curve.
Caption: General workflow for a chromogenic Protein C activity assay.
Synthesis of this compound
This compound is a tripeptide and is synthesized using standard peptide synthesis methodologies, most commonly Solid-Phase Peptide Synthesis (SPPS). The Fmoc/tBu strategy is a widely used approach for this purpose.
Representative Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis is carried out on a solid support resin, allowing for the sequential addition of amino acids in a C-terminal to N-terminal direction.
Principle: The C-terminal amino acid (Arginine) is first attached to a solid support resin. The synthesis then proceeds in cycles of deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all protecting groups are removed.
Key Steps:
-
Resin Preparation: An appropriate resin (e.g., Wang or Rink Amide resin) is prepared.
-
First Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) is coupled to the resin.
-
Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid, typically using a solution of piperidine in a suitable solvent like DMF.
-
Coupling: The next Fmoc-protected amino acid (Fmoc-Pro-OH) is activated and coupled to the deprotected N-terminus of the growing peptide chain.
-
Repeat: Steps 3 and 4 are repeated for the final amino acid (Fmoc-pGlu-OH).
-
Final Deprotection: The Fmoc group of the N-terminal amino acid is removed.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Representative workflow for the solid-phase synthesis of this compound.
Quantitative Data
While this compound is widely used, specific Michaelis-Menten kinetic parameters (Km and kcat) for its cleavage by activated Protein C and thrombin are not consistently reported in publicly available literature. These parameters are often determined empirically within individual laboratories or are proprietary information of commercial assay kit manufacturers. For comparison, the kinetic parameters for thrombin with one of its natural substrates, fibrinogen, are provided below.
| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | Specificity Constant (kcat/Km) (M⁻¹s⁻¹) |
| Thrombin | Fibrinogen (for FPA release) | 7.2 ± 0.9 | 84 ± 4 | 11.6 x 10⁶ |
Data for thrombin-catalyzed release of Fibrinopeptide A (FPA) from human fibrinogen.[10]
It is important for researchers to determine the kinetic parameters for this compound under their specific experimental conditions to ensure accurate and reproducible results.
Conclusion
This compound is a valuable and widely used tool for the quantitative assessment of protease activity, particularly in the field of hemostasis. Its well-defined chemical structure, amenability to established synthetic methods, and the straightforward nature of the chromogenic assay make it an essential reagent for both basic research and clinical diagnostics. This guide provides the foundational knowledge required for the effective application of this compound in a laboratory setting.
References
- 1. This compound | 130835-45-9 | MOLNOVA [molnova.com]
- 2. This compound | CAS#:130835-45-9 | Chemsrc [chemsrc.com]
- 3. This compound - tcsc4231 - Taiclone [taiclone.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Sheffield Laboratory Medicine [sheffieldlaboratorymedicine.nhs.uk]
- 7. meridianhealthcare.it [meridianhealthcare.it]
- 8. childrensmn.org [childrensmn.org]
- 9. Protein C Assays [practical-haemostasis.com]
- 10. Steady state kinetic parameters for the thrombin-catalyzed conversion of human fibrinogen to fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chromogenic Thrombin Substrate pGlu-Pro-Arg-MNA: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chromogenic thrombin substrate, pGlu-Pro-Arg-MNA. It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this reagent in their experimental workflows. This document details the substrate's biochemical properties, its mechanism of action, and its applications in thrombin activity and inhibitor screening assays. Furthermore, it provides detailed experimental protocols and explores the broader context of thrombin signaling.
Introduction to this compound
This compound is a synthetic chromogenic substrate designed for the specific and sensitive measurement of thrombin activity. The peptide sequence, pGlu-Pro-Arg, mimics the natural cleavage site of thrombin in its substrates. This sequence is C-terminally linked to a chromophore, 4-methoxy-β-naphthylamine (MNA). In its intact form, the substrate is colorless. However, upon enzymatic cleavage by thrombin at the carboxyl side of the arginine residue, the free MNA is released. The liberation of MNA results in a measurable change in absorbance, which is directly proportional to the thrombin activity in the sample. This property makes this compound a valuable tool for kinetic studies of thrombin and for the screening of potential thrombin inhibitors. Beyond its use in characterizing thrombin, this substrate is also employed in assays for Activated Protein C (APC), another important serine protease in the coagulation cascade.
Biochemical and Physical Properties
A summary of the key biochemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Full Name | Pyroglutamyl-Prolyl-Arginine-4-methoxy-β-naphthylamide |
| CAS Number | 130835-45-9 |
| Molecular Formula | C₂₃H₃₂N₈O₇ |
| Molecular Weight | 532.55 g/mol |
| Solubility | Soluble in water |
| Purity | Typically >98% |
| Storage | Store at -20°C |
Mechanism of Action
The enzymatic reaction underlying the use of this compound is a classic example of substrate hydrolysis by a serine protease. The process can be summarized in the following steps:
-
Binding: The substrate, this compound, binds to the active site of thrombin. The specificity of this interaction is primarily determined by the P1 residue, Arginine, which fits into the S1 specificity pocket of thrombin.
-
Cleavage: The catalytic triad of thrombin (Serine, Histidine, and Aspartate) facilitates the hydrolysis of the peptide bond between the Arginine residue and the MNA chromophore.
-
Release: The cleavage results in the release of the peptide fragment (pGlu-Pro-Arg) and the free chromophore, 4-methoxy-β-naphthylamine (MNA).
-
Detection: The liberated MNA can be detected spectrophotometrically. The rate of MNA release, and therefore the rate of increase in absorbance, is directly proportional to the concentration of active thrombin in the sample.
Quantitative Data: Kinetic Parameters
| Enzyme | Substrate | Kₘ (μM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
| Human α-thrombin | S-2238 | 7 | 170 | 2.43 x 10⁷ |
| Bovine α-thrombin | S-2238 | 9 | 220 | 2.44 x 10⁷ |
Note: The Vmax values from the source have been converted to kcat for this table.
Experimental Protocols
Thrombin Activity Assay (Photometric)
This protocol describes a method for determining the activity of thrombin in a purified system or in a plasma sample using a chromogenic substrate like this compound.
Materials:
-
Thrombin (human or bovine)
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.4
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in distilled water. The final concentration in the assay should be optimized, but a starting point of 100 µM is recommended.
-
Prepare a series of thrombin standards of known concentrations in the assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well microplate, add 180 µL of assay buffer.
-
Add 10 µL of the thrombin standard or the sample to be tested to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add 10 µL of the this compound stock solution to each well to initiate the reaction.
-
-
Measurement:
-
Immediately start monitoring the change in absorbance at 405 nm in a kinetic mode at 37°C. Record the absorbance every minute for a period of 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of the reaction (ΔA/min) from the linear portion of the kinetic curve.
-
Generate a standard curve by plotting the reaction rate against the known concentrations of the thrombin standards.
-
Determine the thrombin concentration in the unknown samples by interpolating their reaction rates on the standard curve.
-
Thrombin Inhibitor Screening Assay
This protocol provides a framework for screening potential thrombin inhibitors using this compound.
Materials:
-
Thrombin
-
This compound substrate
-
Test compounds (potential inhibitors)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 6000, pH 8.4
-
Microplate reader
-
96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of thrombin in assay buffer.
-
Prepare a stock solution of this compound in distilled water.
-
Dissolve and dilute the test compounds to the desired concentrations in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add 170 µL of assay buffer to each well.
-
Add 10 µL of the test compound solution or vehicle control to the appropriate wells.
-
Add 10 µL of the thrombin solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow for the interaction between the enzyme and the potential inhibitors.
-
-
Initiation of Reaction:
-
Add 10 µL of the this compound stock solution to each well.
-
-
Measurement:
-
Monitor the absorbance at 405 nm kinetically at 37°C for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate for each well.
-
Determine the percentage of thrombin inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Visualization of Pathways and Workflows
Thrombin-Mediated PAR1 Signaling Pathway
Thrombin is a key activator of Protease-Activated Receptors (PARs), a family of G-protein coupled receptors. The activation of PAR1 by thrombin plays a crucial role in hemostasis, thrombosis, and inflammation. The following diagram illustrates the signaling cascade initiated by thrombin's cleavage of PAR1.
Experimental Workflow for Thrombin Inhibitor Screening
The following diagram outlines a typical experimental workflow for screening and characterizing thrombin inhibitors using a chromogenic substrate such as this compound.
An In-depth Technical Guide to the Chromogenic Substrate pGlu-Pro-Arg-MNA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties and applications of the chromogenic substrate pGlu-Pro-Arg-MNA. It is designed to furnish researchers, scientists, and professionals in drug development with the detailed information necessary for its effective use in enzymatic assays. This document outlines the substrate's chemical and physical characteristics, detailed experimental protocols, and the enzymatic reaction it undergoes.
Core Properties of this compound
This compound is a synthetic peptide substrate designed for the specific measurement of Activated Protein C (APC) activity. Its design is based on the amino acid sequence recognized and cleaved by APC. The cleavage of the substrate by the enzyme releases a chromogenic group, which can be quantified spectrophotometrically to determine enzyme activity.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Full Name | Pyroglutamyl-Prolyl-Arginine-7-amino-4-methoxycoumarin | Inferred from structure |
| Molecular Formula | C23H32N8O7 | [1] |
| Molecular Weight | 532.55 g/mol | [1] |
| Appearance | White to off-white powder | General knowledge |
| Solubility | Soluble in water. For enhanced solubility, warming to 37°C and sonication may be employed. Can also be dissolved in DMSO for stock solutions. | [1] |
| Chromophore | 7-amino-4-methoxycoumarin (AMC) | Inferred from "MNA" |
| Excitation Wavelength | ~380 nm | General knowledge for AMC |
| Emission Wavelength | ~460 nm | General knowledge for AMC |
| Storage Conditions | Store at -20°C for short-term and -80°C for long-term storage (up to 6 months). | [1] |
Note on the Chromophore: While the acronym "MNA" suggests 4-methoxy-2-naphthylamine, the common chromogenic substrate with the pGlu-Pro-Arg sequence for protein C assays is often a p-nitroanilide (pNA) derivative, which absorbs at 405 nm. However, given the "MNA" designation, it is crucial for the end-user to verify the exact nature of the chromophore and its corresponding optimal detection wavelength from the supplier's documentation. For the purpose of this guide, we will assume the chromophore is a methoxy-coumarin derivative based on the "MNA" in the name, which is a fluorescent reporter. If the product is indeed a pNA derivative, the detection would be colorimetric at 405 nm.
Enzymatic Reaction and Specificity
This compound is primarily a substrate for Activated Protein C (APC), a key enzyme in the regulation of blood coagulation. The enzyme specifically hydrolyzes the amide bond between the arginine residue and the chromogenic group.
While primarily used for APC, the pGlu-Pro-Arg sequence may also be cleaved by other serine proteases involved in the coagulation cascade, such as thrombin and Factor Xa, albeit with different efficiencies. The specificity of the assay for APC is typically conferred by using a specific activator of Protein C, such as Protac®, a venom-derived enzyme from the snake Agkistrodon contortrix contortrix.[2]
Due to the limited availability of specific kinetic data for this compound in the public domain, the following table provides kinetic constants for the closely related and widely studied chromogenic substrate S-2366 (pGlu-Pro-Arg-pNA) with Activated Protein C. These values can serve as a useful reference point.
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Activated Protein C | S-2366 | 230 | 18 | 7.8 x 10⁴ |
Data is illustrative and sourced from various enzymology resources. Actual values may vary depending on assay conditions.
Experimental Protocols
The following section provides a detailed methodology for a typical chromogenic assay for Activated Protein C activity using a substrate like this compound.
Principle
The assay is based on a two-step reaction. In the first step, Protein C present in the sample is activated to Activated Protein C (APC) by a specific activator. In the second step, the newly formed APC cleaves the chromogenic substrate, releasing a chromophore. The rate of chromophore release is directly proportional to the APC activity in the sample and is measured over time.
Reagents and Materials
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing NaCl (e.g., 150 mM) and a non-ionic surfactant (e.g., 0.01% Tween-20).
-
Protein C Activator: Protac® from Agkistrodon contortrix contortrix venom.
-
Chromogenic Substrate: this compound stock solution (e.g., 10 mM in DMSO or water).
-
Test Sample: Plasma or purified Protein C.
-
Microplate Reader: Capable of measuring absorbance at 405 nm (for pNA) or fluorescence at Ex/Em of ~380/~460 nm (for AMC).
-
96-well microplates.
Assay Procedure
-
Sample Preparation: Dilute the plasma sample or purified Protein C in the assay buffer to a concentration that falls within the linear range of the assay.
-
Activation of Protein C:
-
Add 50 µL of the diluted sample to the wells of a 96-well microplate.
-
Add 25 µL of the Protein C activator solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 3-5 minutes) to allow for the complete activation of Protein C.
-
-
Chromogenic Reaction:
-
Prepare a working solution of the this compound substrate by diluting the stock solution in the assay buffer to the desired final concentration (typically 2-5 times the K_m value).
-
Add 25 µL of the substrate working solution to each well to initiate the reaction.
-
-
Measurement:
-
Immediately place the microplate in the plate reader pre-warmed to 37°C.
-
Measure the change in absorbance at 405 nm (or fluorescence) kinetically over a period of 5-10 minutes, with readings taken every 30-60 seconds.
-
-
Data Analysis:
-
Determine the rate of the reaction (V_max) from the linear portion of the kinetic curve (ΔAbsorbance/Δtime or ΔFluorescence/Δtime).
-
The Protein C activity in the sample is proportional to the calculated reaction rate. A standard curve can be generated using known concentrations of purified Protein C to quantify the activity in unknown samples.
-
Visualizations
Enzymatic Cleavage of this compound
Caption: Enzymatic cleavage of the substrate.
Experimental Workflow for Protein C Activity Assay
Caption: A typical experimental workflow.
Role in the Coagulation Cascade (Simplified)
Caption: Protein C's role in coagulation.
References
pGlu-Pro-Arg-MNA: A Technical Guide to Solubility and Stability for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility and stability of the chromogenic substrate pGlu-Pro-Arg-MNA (pyroglutamyl-prolyl-arginine-7-amino-4-methylcoumarin). This document is intended for researchers, scientists, and drug development professionals who utilize this substrate in their work, primarily in the context of enzymatic assays.
Introduction
This compound is a synthetic peptide substrate widely used for the determination of enzyme activity, particularly in the study of proteases. Its primary application is in the chromogenic assay of Activated Protein C (APC), a key enzyme in the regulation of blood coagulation. The enzymatic cleavage of the bond between arginine and the 7-amino-4-methylcoumarin (MNA) moiety releases the fluorogenic MNA, allowing for a direct and quantifiable measure of enzyme activity. Understanding the solubility and stability of this substrate is critical for accurate and reproducible experimental results.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C23H32N8O7 | [1] |
| Molecular Weight | 532.55 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | >98% (via HPLC) | [3] |
Solubility Profile
The solubility of this compound is a critical factor in the preparation of stock solutions for use in enzymatic assays. Based on available data, the substrate is soluble in water.[1]
| Solvent | Solubility | Notes |
| Water | Soluble | A common solvent for creating stock solutions.[1] |
| DMSO | Likely Soluble | General peptide solubility guidelines suggest DMSO as a suitable solvent for hydrophobic peptides.[4] |
| Acetic Acid (10-30%) | Likely Soluble | Recommended for peptides that are difficult to dissolve in water.[4] |
| Acetonitrile, Methanol | Potentially Soluble | Often used for initial solubilization of hydrophobic peptides.[4] |
General Protocol for Solubility Testing
For researchers needing to establish precise solubility limits, the following general protocol can be adapted:
-
Solvent Selection: Choose a range of solvents relevant to the intended application (e.g., water, DMSO, ethanol, buffers at different pH).
-
Sample Preparation: Accurately weigh a small amount of this compound into a series of vials.
-
Solvent Addition: Add the selected solvent in small, precise increments to each vial.
-
Dissolution: After each addition, vortex or sonicate the vial for a set period to facilitate dissolution.
-
Observation: Visually inspect for complete dissolution. The point at which no solid particles remain indicates the solubility limit.
-
Quantification: Express the solubility in terms of mg/mL or molarity.
Stability Profile
The stability of this compound is crucial for ensuring the integrity of experimental results over time. Stability is influenced by temperature, pH, and light exposure.
Storage Conditions
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | ≥ 2 years | Long-term storage.[3] |
| Stock Solution | -20°C | 1 month | For reconstituted substrate.[2] |
| Stock Solution | -80°C | 6 months | For long-term storage of reconstituted substrate.[2] |
Note: To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.
Factors Affecting Stability
While specific degradation pathways for this compound are not extensively documented, general factors that can affect the stability of similar peptide-based substrates include:
-
pH: Extreme pH values can lead to hydrolysis of the peptide bonds or the p-nitroanilide group.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Photodegradation can occur, especially with prolonged exposure to UV light. It is advisable to store solutions in light-protected containers.
-
Oxidation: The presence of oxidizing agents may affect the integrity of the molecule.
Experimental Application: Chromogenic Protein C Assay
This compound is a key reagent in the chromogenic assay for determining Activated Protein C (APC) activity. The principle of the assay involves the cleavage of the substrate by APC, which releases a colored product that can be quantified spectrophotometrically.
Assay Principle
The enzymatic reaction can be summarized as follows:
Caption: Enzymatic cleavage of this compound by Activated Protein C.
Experimental Workflow
The following diagram illustrates a typical workflow for a chromogenic Protein C assay using this compound.
Caption: Workflow for a chromogenic Protein C activity assay.
Detailed Protocol
The following is a generalized protocol for the chromogenic assay of Protein C. Researchers should optimize concentrations and incubation times based on their specific experimental setup and reagents.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water).
-
Reconstitute the Protein C activator (e.g., from snake venom) according to the manufacturer's instructions.
-
Prepare a series of standards using purified Protein C of known concentrations.
-
Prepare patient or test plasma samples (platelet-poor plasma).
-
-
Assay Procedure:
-
Pipette the plasma sample and Protein C activator into a microplate well.
-
Incubate the mixture for a defined period (e.g., 3-5 minutes) at 37°C to allow for the activation of Protein C.
-
Initiate the chromogenic reaction by adding the this compound substrate solution to the well.
-
Immediately place the microplate in a spectrophotometer pre-warmed to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm at regular intervals for a set period.
-
Calculate the rate of change in absorbance (ΔA/min) for each well.
-
Construct a standard curve by plotting the ΔA/min of the standards against their known concentrations.
-
Determine the Protein C activity in the test samples by interpolating their ΔA/min values on the standard curve.
-
Conclusion
This compound is a valuable tool for researchers studying protease activity, particularly in the context of the blood coagulation cascade. A thorough understanding of its solubility and stability is paramount for obtaining reliable and reproducible data. While the substrate is known to be soluble in water, further experimental work may be required to determine its solubility in other organic solvents. Adherence to recommended storage conditions is essential to maintain the integrity and performance of the substrate over time. The provided experimental protocol and workflow for the chromogenic Protein C assay serve as a foundation for researchers to develop and optimize their specific applications.
References
In-Depth Technical Guide: pGlu-Pro-Arg-MNA (CAS 130835-45-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
pGlu-Pro-Arg-MNA, with the Chemical Abstracts Service (CAS) number 130835-45-9, is a synthetic chromogenic substrate primarily utilized in the fields of hematology and coagulation research. Its chemical name is L-Pyroglutamyl-L-prolyl-L-arginine-4-methoxy-2-naphthylamide. This tripeptide is specifically designed to be a target for certain serine proteases, most notably Activated Protein C (APC). Upon enzymatic cleavage, it releases a chromogenic group, 4-methoxy-2-naphthylamine (MNA), which can be quantified spectrophotometrically. This property makes it a valuable tool for the determination of enzyme activity in various biological samples. A closely related compound, this compound monoacetate, serves as a substrate for thrombin, another key enzyme in the coagulation cascade.
This technical guide provides a comprehensive overview of this compound, including its chemical properties, its role in biochemical assays, detailed experimental protocols, and the relevant biological pathways.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This information is critical for its proper handling, storage, and use in experimental settings.
| Property | Value |
| CAS Number | 130835-45-9 |
| Molecular Formula | C₂₃H₃₂N₈O₇ |
| Molecular Weight | 532.55 g/mol |
| Purity | Typically >98% (as determined by HPLC) |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
| Storage | Recommended storage at -20°C for long-term stability |
Mechanism of Action and Applications
This compound is a substrate for enzymes that exhibit trypsin-like specificity, cleaving at the carboxyl side of arginine residues. The primary application of this compound is in the quantitative determination of Activated Protein C (APC) activity.
The enzymatic reaction can be summarized as follows:
This compound + Activated Protein C → pGlu-Pro-Arg + 4-methoxy-2-naphthylamine (MNA)
The released MNA is a chromophore that can be detected and quantified by measuring its absorbance at a specific wavelength, typically around 405 nm. The rate of MNA release is directly proportional to the enzymatic activity of APC in the sample.
Key Applications:
-
Measurement of Protein C Activity: A crucial diagnostic and research tool for assessing the function of the protein C anticoagulant pathway.[1][2][3]
-
Screening for Protein C Deficiencies: Used in clinical and research settings to identify congenital or acquired deficiencies of protein C, which are risk factors for thrombotic disorders.
-
Drug Discovery and Development: Employed in the screening of potential inhibitors or activators of APC and other related serine proteases.
-
Thrombin Activity Assays: The monoacetate form of this compound is a substrate for thrombin and is used in assays to measure antithrombin III activity.
Experimental Protocols
While specific assay conditions may vary depending on the application and the nature of the sample, the following provides a generalized protocol for the determination of Activated Protein C activity using this compound.
Principle of the Assay
The assay is a two-stage process. In the first stage, Protein C in the plasma sample is activated to APC using a specific activator, commonly derived from the venom of the Southern Copperhead snake (Agkistrodon contortrix contortrix). In the second stage, the amount of generated APC is quantified by measuring the rate of hydrolysis of the chromogenic substrate, this compound.
Reagents and Materials
-
This compound solution (e.g., 2 mM in distilled water)
-
Protein C activator (e.g., from snake venom)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 100 mM NaCl)
-
Plasma samples (citrated)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
-
Incubator set to 37°C
Assay Procedure (Generalized)
-
Sample Preparation: Prepare serial dilutions of a plasma calibrator to generate a standard curve. Dilute patient plasma samples as required.
-
Activation of Protein C:
-
Add 25 µL of diluted plasma sample or calibrator to the wells of a microplate.
-
Add 50 µL of the Protein C activator solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 5 minutes) to allow for the activation of Protein C to APC.
-
-
Chromogenic Reaction:
-
Add 50 µL of the this compound solution to each well to initiate the chromogenic reaction.
-
-
Measurement:
-
Immediately place the microplate in a microplate reader pre-warmed to 37°C.
-
Measure the change in absorbance at 405 nm over time (kinetic measurement). The rate of change in absorbance (ΔA/min) is proportional to the APC activity.
-
-
Calculation:
-
Construct a standard curve by plotting the ΔA/min of the calibrators against their known Protein C concentrations.
-
Determine the Protein C activity in the patient samples by interpolating their ΔA/min values from the standard curve.
-
Note: This is a generalized protocol. Optimal concentrations, volumes, and incubation times should be determined empirically for each specific application and experimental setup.
Signaling Pathways and Biological Context
This compound is a tool to probe the activity of key enzymes in the coagulation cascade. Understanding the biological pathways in which these enzymes operate is essential for interpreting experimental results.
The Protein C Anticoagulant Pathway
Activated Protein C is a central regulator of coagulation. It exerts its anticoagulant effect by proteolytically inactivating Factors Va and VIIIa, which are critical cofactors in the thrombin generation process. The activation of Protein C itself is a tightly regulated process that occurs on the surface of endothelial cells.
Caption: The Protein C anticoagulant pathway on the endothelial cell surface.
Thrombin Generation and Regulation
Thrombin is the final effector enzyme of the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to clot formation. Its generation is a result of a series of enzymatic activations involving both the intrinsic and extrinsic pathways. The activity of thrombin is tightly controlled by inhibitors, most notably antithrombin III.
Caption: A simplified overview of the central role of thrombin in coagulation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a chromogenic assay using this compound to determine enzyme activity.
Caption: A generalized workflow for a chromogenic enzyme activity assay.
Conclusion
This compound is a valuable and specific chromogenic substrate for the quantitative determination of Activated Protein C activity. Its use in conjunction with its monoacetate form for thrombin activity provides researchers and clinicians with powerful tools to investigate the coagulation cascade. The protocols and pathways described in this guide offer a framework for the effective application of this compound in both basic research and clinical diagnostics. As with any assay, proper validation and optimization are crucial for obtaining accurate and reproducible results.
References
- 1. Proteolysis of prothrombin by thrombin. Determination of kinetic parameters, and demonstration and characterization of an unusual inhibition by Ca2+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A functional assay of protein C in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exposure of R169 controls protein C activation and autoactivation - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: pGlu-Pro-Arg-MNA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chromogenic substrate pGlu-Pro-Arg-MNA, its physicochemical properties, and its application in the functional assessment of Protein C. Detailed experimental protocols and relevant biological pathways are presented to support its use in research and drug development.
Core Molecule: this compound
This compound (Pyroglutamyl-Prolyl-Arginine-7-amino-4-methylcoumarin) is a synthetic peptide substrate designed for the specific and sensitive measurement of activated Protein C (APC) activity. Its utility lies in the chromogenic MNA (7-amino-4-methylcoumarin) group, which is released upon enzymatic cleavage by APC, producing a detectable colorimetric signal.
Physicochemical Properties
The key quantitative data for this compound and its common monoacetate salt are summarized in the table below for easy reference and comparison.
| Property | This compound | This compound (monoacetate) |
| Molecular Weight | 532.55 g/mol [1][2][3][4] | 592.60 g/mol |
| Molecular Formula | C₂₃H₃₂N₈O₇[1][3] | C₂₅H₃₆N₈O₉ |
| CAS Number | 130835-45-9[1][3] | 2070009-26-4 |
| Appearance | Off-white to light yellow solid | Off-white to light yellow solid |
| Solubility | Soluble in water | Soluble in water |
| Purity | >98% (HPLC)[3] | >95% |
Application in Protein C Functional Assay
This compound is primarily utilized as a chromogenic substrate in photometric assays to determine the functional activity of Protein C, a critical anticoagulant in the blood coagulation cascade.[1][4]
Assay Principle
The assay is based on a two-step enzymatic reaction:
-
Activation of Protein C: In the presence of a specific activator, such as Protac®, a venom-derived enzyme from Agkistrodon contortrix, Protein C in a plasma sample is converted to its active form, Activated Protein C (APC).[1]
-
Chromogenic Substrate Cleavage: The generated APC then cleaves the this compound substrate at the arginine residue. This cleavage releases the chromophore, 7-amino-4-methylcoumarin (MNA), which results in an increase in absorbance at a specific wavelength (typically 405 nm). The rate of MNA release is directly proportional to the APC activity in the sample.
The workflow for a typical chromogenic Protein C assay is depicted below.
Detailed Experimental Protocol: Chromogenic Protein C Activity Assay
This protocol provides a general framework for determining Protein C activity in human citrated plasma using this compound. Reagent concentrations and incubation times may require optimization depending on the specific assay kit and instrumentation used.
Materials
-
This compound chromogenic substrate
-
Protein C activator (e.g., Protac® from Agkistrodon contortrix venom)
-
Tris-HCl buffer (pH 7.4)
-
Normal and abnormal control plasmas with known Protein C activity
-
Protein C deficient plasma
-
Microplate reader capable of measuring absorbance at 405 nm
-
37°C incubator or heated microplate reader
-
Calibrated pipettes
-
96-well microplates
Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in distilled water or a suitable buffer as recommended by the manufacturer.
-
Reconstitute the Protein C activator according to the supplier's instructions.
-
Prepare a series of dilutions of the normal control plasma in Protein C deficient plasma to generate a standard curve (e.g., 100%, 50%, 25%, 12.5%, and 0% activity).
-
-
Sample Preparation:
-
Collect whole blood in tubes containing 3.2% sodium citrate.
-
Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma.
-
Test plasma samples, control plasmas, and standards should be brought to room temperature before testing.
-
-
Assay Performance:
-
Pipette 50 µL of the test plasma, control plasmas, and each standard curve dilution into separate wells of a 96-well microplate.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Add 50 µL of the pre-warmed Protein C activator to each well.
-
Incubate the mixture at 37°C for a defined period (e.g., 5 minutes) to allow for the activation of Protein C.
-
Add 50 µL of the pre-warmed this compound substrate solution to each well to initiate the chromogenic reaction.
-
Immediately place the microplate in a microplate reader and measure the change in absorbance at 405 nm over time (kinetic assay) or after a fixed incubation period (endpoint assay).
-
-
Data Analysis:
-
For a kinetic assay, determine the rate of change in absorbance (ΔOD/min) for each sample.
-
For an endpoint assay, record the final absorbance value.
-
Plot the ΔOD/min or final absorbance of the standards against their corresponding Protein C activity percentages to generate a standard curve.
-
Determine the Protein C activity of the test samples and controls by interpolating their absorbance values from the standard curve.
-
The Protein C Signaling Pathway
Protein C is a vitamin K-dependent zymogen that plays a crucial role in the regulation of blood coagulation and inflammation. Its activation and subsequent anticoagulant and cytoprotective effects are mediated through a complex signaling pathway.
Upon tissue injury, the coagulation cascade is initiated, leading to the generation of thrombin. Thrombin can then bind to thrombomodulin on the surface of endothelial cells. This complex is a potent activator of Protein C. Activated Protein C (APC), in conjunction with its cofactor Protein S, inactivates Factors Va and VIIIa, thereby downregulating further thrombin generation in a classic anticoagulant feedback loop.
Furthermore, APC can exert cytoprotective effects through the endothelial Protein C receptor (EPCR) and protease-activated receptor-1 (PAR1). This pathway is involved in anti-inflammatory and anti-apoptotic responses.
References
pGlu-Pro-Arg-MNA: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chromogenic substrate pGlu-Pro-Arg-MNA, its biochemical applications, relevant experimental protocols, and its role in the coagulation cascade. This document is intended to serve as a valuable resource for researchers and professionals involved in coagulation studies and drug development.
Introduction
L-Pyroglutamyl-L-prolyl-L-arginine-4-methyl-coumaryl-7-amide, abbreviated as this compound, is a synthetic chromogenic and fluorogenic substrate. It is primarily utilized in the quantitative determination of activated protein C (APC) and antithrombin III (AT III) activity in plasma and purified systems. The enzymatic cleavage of the amide bond between arginine and the 7-amino-4-methylcoumarin (MNA) group by serine proteases, such as activated protein C and thrombin, results in the release of the MNA moiety. This release can be monitored spectrophotometrically, typically at a wavelength of 405 nm[1][2][3], providing a direct measure of enzyme activity.
Biochemical Properties and Synthesis
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for the correct preparation of stock solutions and for understanding the compound's behavior in aqueous solutions.
| Property | Value | Reference |
| CAS Number | 130835-45-9 | N/A |
| Molecular Formula | C23H32N8O7 | N/A |
| Molecular Weight | 532.55 g/mol | N/A |
| Appearance | Lyophilized powder | [1] |
| Solubility | Soluble in water | [4] |
| Storage | Store lyophilized at -20°C | [4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using either Fmoc or Boc chemistry[5][6]. A generalized workflow for the synthesis is outlined below.
Caption: Generalized workflow for the solid-phase synthesis of this compound.
Role in the Coagulation Cascade
This compound serves as a substrate for key enzymes in the blood coagulation cascade, particularly activated protein C (APC). The protein C pathway is a major regulator of coagulation.
Caption: Simplified diagram of the protein C anticoagulant pathway.
Quantitative Data
Experimental Protocols
Chromogenic Assay for Protein C Activity
This protocol is adapted from the Berichrom® Protein C assay, which utilizes this compound as the substrate[1].
Principle: Protein C in the plasma sample is activated by a specific enzyme from the venom of the snake Agkistrodon contortrix (Protac®)[2][7]. The resulting activated protein C (APC) hydrolyzes the chromogenic substrate this compound, releasing p-nitroaniline (pNA), which is measured photometrically at 405 nm. The rate of color development is directly proportional to the Protein C activity in the sample[2].
Materials:
-
This compound substrate solution (4 mmol/L)[1]
-
Protein C activator (e.g., from Agkistrodon contortrix venom)
-
Tris buffer
-
Patient and control plasma (platelet-poor)
-
Microplate reader or spectrophotometer with a 405 nm filter
-
Incubator at 37°C
Procedure:
-
Sample Preparation: Prepare dilutions of patient plasma and control plasma in Tris buffer.
-
Activation: In a microplate well or cuvette, mix 100 µL of the diluted plasma with 1000 µL of the Protein C activator solution.
-
Incubation: Incubate the mixture for exactly 5 minutes at 37°C.
-
Substrate Addition: Add 200 µL of the this compound substrate solution to the mixture and start a timer.
-
Measurement: After exactly 5 minutes, stop the reaction by adding 1000 µL of 20% acetic acid. Read the absorbance at 405 nm against a blank.
-
Calculation: The Protein C activity is determined by comparing the absorbance of the sample to a standard curve prepared with calibrator plasmas of known Protein C activity.
Caption: Step-by-step workflow for the chromogenic assay of Protein C activity.
Chromogenic Assay for Antithrombin III Activity
Principle: This assay measures the activity of antithrombin III by quantifying its ability to inhibit a known amount of thrombin. The residual thrombin activity is then determined using a chromogenic substrate like this compound. The amount of color produced is inversely proportional to the antithrombin III activity in the sample.
Materials:
-
This compound substrate solution
-
Human or bovine thrombin solution of known concentration
-
Heparin solution
-
Tris buffer
-
Patient and control plasma (platelet-poor)
-
Microplate reader or spectrophotometer with a 405 nm filter
-
Incubator at 37°C
Procedure:
-
Sample Preparation: Prepare dilutions of patient plasma and control plasma in Tris buffer containing heparin.
-
Thrombin Inhibition: Add a known amount of thrombin to the diluted plasma and incubate for a specific time at 37°C to allow for the formation of the thrombin-antithrombin complex.
-
Substrate Addition: Add the this compound substrate solution to the mixture.
-
Measurement: Measure the rate of change in absorbance at 405 nm over a defined period.
-
Calculation: The antithrombin III activity is determined by comparing the rate of the sample to a standard curve prepared with calibrator plasmas of known antithrombin III activity.
Conclusion
This compound is a valuable tool for researchers in the field of hemostasis and thrombosis. Its properties as a chromogenic substrate allow for the sensitive and quantitative measurement of key enzymes in the coagulation cascade. The detailed protocols and workflow diagrams provided in this guide are intended to facilitate the successful application of this compound in a research setting. Further characterization of its kinetic parameters will undoubtedly enhance its utility in the development of novel anticoagulant therapies.
References
An In-depth Technical Guide to pGlu-Pro-Arg-MNA for Serine Protease Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
pGlu-Pro-Arg-MNA (pyroglutamyl-prolyl-arginine-7-amino-4-methylcoumarin) is a synthetic fluorogenic substrate widely utilized in the detection and quantification of serine protease activity. Its specific amino acid sequence is designed to be recognized and cleaved by certain serine proteases, leading to the release of a fluorescent reporter molecule. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, applications with a focus on Protein C, experimental protocols, and relevant signaling pathways.
Core Principles and Mechanism of Action
This compound is a valuable tool for enzymatic assays due to its fluorogenic nature. The substrate itself is non-fluorescent. However, upon enzymatic cleavage of the amide bond between the arginine residue and the 7-amino-4-methylcoumarin (MNA) group by a serine protease, the highly fluorescent MNA is released. The rate of MNA release, which can be monitored using a fluorometer, is directly proportional to the enzymatic activity of the protease under investigation. This principle allows for sensitive and continuous monitoring of enzyme kinetics.
The sequence pGlu-Pro-Arg is specifically designed to mimic the cleavage site of certain physiological substrates for trypsin-like serine proteases. The presence of arginine at the P1 position (the amino acid residue immediately preceding the cleavage site) makes it a suitable substrate for proteases that preferentially cleave after basic amino acids.
Caption: Enzymatic reaction of this compound.
Primary Application: Activated Protein C (APC) Activity Assays
One of the primary applications of this compound is in the measurement of Activated Protein C (APC) activity.[1][2][3][4][5][6] Protein C is a vitamin K-dependent serine protease zymogen that plays a crucial role in the regulation of blood coagulation.[7][8][9][10][11] Upon activation by the thrombin-thrombomodulin complex on the surface of endothelial cells, Protein C is converted to its active form, APC.[7][8][9][10] APC then acts as a natural anticoagulant by proteolytically inactivating Factors Va and VIIIa, thereby downregulating further thrombin generation.[7][11]
Given the importance of the Protein C pathway in maintaining hemostasis, assays to measure APC activity are vital in both research and clinical settings. This compound serves as a sensitive substrate for APC, enabling the quantification of its enzymatic activity in purified systems and biological samples.
The Protein C Anticoagulant Signaling Pathway
The Protein C pathway is a critical negative feedback loop in the coagulation cascade. A simplified representation of this pathway is illustrated below.
References
- 1. This compound (monoacetate) - MedChem Express [bioscience.co.uk]
- 2. This compound | 130835-45-9 | MOLNOVA [molnova.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. [Protein C: mechanisms of activation and anticoagulant effect] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation mechanism of anticoagulant protein C in large blood vessels involving the endothelial cell protein C receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Activation Mechanism of Anticoagulant Protein C in Large Blood Vessels Involving the Endothelial Cell Protein C Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
An In-depth Technical Guide to the Safety and Handling of pGlu-Pro-Arg-MNA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and application of the chromogenic substrate pGlu-Pro-Arg-MNA (pyroglutamyl-prolyl-arginine-7-amino-4-methylcoumarin). It is intended for laboratory personnel and researchers who utilize this compound in enzymatic assays.
General and Safety Information
This compound is a synthetic peptide substrate used in fluorometric assays to determine the activity of certain serine proteases, most notably Protein C and thrombin. The enzymatic cleavage of the peptide at the arginine residue releases the fluorescent group, 7-amino-4-methylcoumarin (MNA), allowing for kinetic measurement of enzyme activity.
Hazard Identification and Precautionary Measures
Based on analogous compounds, this compound is not classified as a hazardous substance. However, as with all laboratory chemicals, it is prudent to minimize exposure.
-
Potential Hazards : May cause mild eye or skin irritation upon direct contact. Inhalation of the lyophilized powder may cause respiratory irritation. Ingestion of significant quantities is not recommended.
-
Precautionary Statements :
-
P264: Wash hands thoroughly after handling.
-
P280: Wear protective gloves, eye protection, and a lab coat.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
First Aid Measures
-
Eye Contact : Immediately flush with plenty of water for at least 15 minutes.
-
Skin Contact : Wash off with soap and water.
-
Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion : Rinse mouth with water. Do not induce vomiting.
Handling and Storage
Proper storage is crucial to maintain the stability and integrity of this compound.
-
Handling :
-
Avoid formation of dust and aerosols when working with the lyophilized powder.
-
Ensure good ventilation in the handling area.
-
Allow the product to warm to room temperature before opening to prevent condensation, as the compound can be hygroscopic.
-
-
Storage :
-
Lyophilized Powder : Store at -20°C for long-term stability.
-
Stock Solutions : Once reconstituted, store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. A stock solution in water or an appropriate buffer can be stable for several months when stored at -20°C.
-
Physicochemical and Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 130835-45-9 |
| Molecular Formula | C₂₃H₃₂N₈O₇ |
| Molecular Weight | 532.55 g/mol |
| Purity | >98% (as determined by HPLC) |
| Appearance | Lyophilized white to off-white powder |
| Solubility | Soluble in water |
Table 2: Stock Solution Preparation
| Desired Stock Concentration | Volume of Solvent to Reconstitute 1 mg | Volume of Solvent to Reconstitute 5 mg |
| 1 mM | 1.878 mL | 9.390 mL |
| 5 mM | 0.376 mL | 1.878 mL |
| 10 mM | 0.188 mL | 0.939 mL |
Experimental Protocols and Applications
This compound is primarily used as a substrate in chromogenic assays to measure the activity of Activated Protein C (APC) and thrombin. The principle involves the enzymatic cleavage of the substrate, releasing a chromophore that can be quantified spectrophotometrically.
Principle of the Chromogenic Assay
The enzymatic reaction is as follows:
This compound + Serine Protease (e.g., Activated Protein C) → Peptide Fragment + MNA (7-amino-4-methylcoumarin)
The rate of MNA release is directly proportional to the activity of the enzyme in the sample and is measured by the increase in absorbance at a specific wavelength.
Workflow for a General Chromogenic Assay
Caption: General workflow for a chromogenic assay using this compound.
Detailed Protocol for Protein C Activity Measurement
This protocol is based on the principles used in commercially available kits, such as the Berichrom® Protein C assay.[1]
Materials:
-
Patient citrated plasma
-
Protein C deficient plasma (for standard curve)
-
Protein C activator (from snake venom, e.g., Agkistrodon contortrix)
-
This compound substrate solution (e.g., 4 mmol/L)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Sample Preparation : Dilute patient plasma and calibrators with the assay buffer.
-
Activation : In a microplate well, mix the diluted plasma/calibrator with the Protein C activator. Incubate for a defined period (e.g., 5 minutes) at 37°C to allow for the conversion of Protein C to Activated Protein C (APC).
-
Substrate Reaction : Add the pre-warmed this compound substrate solution to the well to initiate the chromogenic reaction.
-
Measurement : Immediately start kinetic measurement of the absorbance at 405 nm at 37°C. Record the change in absorbance per minute (ΔA/min).
-
Calculation : Plot the ΔA/min of the calibrators against their known Protein C concentrations to create a standard curve. Determine the Protein C activity of the patient sample by interpolating its ΔA/min on the standard curve.
Signaling and Reaction Pathways
The use of this compound is in the context of an in vitro diagnostic assay to measure enzymatic activity. It does not directly pertain to cellular signaling pathways. The relevant pathway is the biochemical reaction of substrate cleavage.
Protein C Activation and Substrate Cleavage Pathway
Protein C is a key component of the natural anticoagulant system. Its activation and subsequent action on the chromogenic substrate can be visualized as follows:
Caption: Pathway of Protein C activation and subsequent cleavage of this compound.
Disposal Considerations
Unused this compound and solutions containing this substrate should be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.
This guide is intended for informational purposes for research professionals. Always refer to institutional safety guidelines and perform a risk assessment before handling any chemical.
References
Methodological & Application
Application Notes and Protocols for the Chromogenic pGlu-Pro-Arg-MNA Assay for Protein C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein C is a vital vitamin K-dependent serine protease zymogen that plays a crucial role in the regulation of hemostasis. Upon activation to Activated Protein C (APC), it acts as a natural anticoagulant by proteolytically inactivating Factors Va and VIIIa, thereby downregulating thrombin generation. Beyond its anticoagulant functions, APC also exhibits anti-inflammatory and cytoprotective effects. The chromogenic assay utilizing the substrate pGlu-Pro-Arg-MNA is a widely used method for the quantitative determination of Protein C activity in plasma. This assay is a valuable tool in thrombophilia screening and for monitoring protein C levels in various clinical and research settings.
This document provides a detailed protocol for the this compound based chromogenic assay for Protein C, including the underlying principles, reagent preparation, step-by-step procedures, and data analysis.
Principle of the Assay
The chromogenic Protein C assay is a two-stage process. In the first stage, Protein C in the plasma sample is specifically activated to Activated Protein C (APC) by a purified enzyme from the venom of the Southern Copperhead snake (Agkistrodon contortrix contortrix), commonly known as Protac®.[1][2][3] In the second stage, the amount of generated APC is quantified by its amidolytic activity on a specific chromogenic substrate, pGlu-Pro-Arg-p-nitroanilide (pNA), also referred to as S-2366.[4] APC cleaves the chromogenic substrate, releasing the chromophore p-nitroaniline (pNA). The rate of pNA release, measured as an increase in absorbance at 405 nm, is directly proportional to the Protein C activity in the sample.[4][5]
Data Presentation
Table 1: Typical Reagent Concentrations and Assay Parameters
| Parameter | Typical Value/Range | Reference |
| Protein C Activator (Protac®) Concentration | 0.1 - 0.6 U/mL | [6] |
| Chromogenic Substrate (this compound) Concentration | 1 - 2.5 mM | [2] |
| Incubation Temperature | 37°C | [3][6] |
| Incubation Time (Activation Step) | 2 - 5 minutes | [1][3] |
| Wavelength for Absorbance Reading | 405 nm | [5][6] |
Table 2: Representative Performance Characteristics
| Characteristic | Typical Value | Reference |
| Linearity Range | 0 - 150% of normal plasma | [2] |
| Intra-assay Coefficient of Variation (CV) | < 5% | [7] |
| Inter-assay Coefficient of Variation (CV) | < 10% | [7] |
| Normal Range in Adults | 70 - 140% of normal plasma | [5] |
Experimental Protocols
Materials and Reagents
-
Platelet-poor plasma (PPP) samples and controls
-
Protein C deficient plasma (for standard curve)
-
Protein C calibrator plasma (with known activity)
-
Protein C Activator (e.g., Protac®)
-
Chromogenic Substrate (this compound)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4-8.4)
-
Stop Solution (e.g., 20% Acetic Acid or 2% Citric Acid)[2]
-
Microplate reader or spectrophotometer capable of reading at 405 nm
-
Incubator or water bath at 37°C
-
Micropipettes and tips
-
Microplates or cuvettes
Reagent Preparation
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.8).
-
Protein C Activator: Reconstitute the lyophilized Protein C activator with the volume of distilled water specified by the manufacturer to achieve the desired concentration (e.g., 0.32 U/mL).[2] Mix gently and allow it to equilibrate at room temperature before use.
-
Chromogenic Substrate: Reconstitute the lyophilized this compound substrate with the volume of distilled water specified by the manufacturer to achieve the desired concentration (e.g., 1.6 mg/mL).[2] Protect from light.
-
Standard Curve Preparation:
-
Sample Preparation: Dilute test plasma samples and controls in the same manner as the standards (e.g., 1:10 with assay buffer).[7]
Assay Procedure (Manual Method)
-
Pipette 50 µL of each standard, control, and diluted plasma sample into separate wells of a microplate.
-
Pre-warm the microplate and the Protein C Activator reagent to 37°C.[6]
-
Add 50 µL of the pre-warmed Protein C Activator to each well.
-
Mix gently and incubate for exactly 3-5 minutes at 37°C.[1][3]
-
Pre-warm the Chromogenic Substrate to 37°C.
-
At the end of the incubation period, add 50 µL of the pre-warmed Chromogenic Substrate to each well.
-
Immediately start measuring the change in absorbance at 405 nm (ΔA405/min) using a microplate reader in kinetic mode. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 5 minutes) at 37°C, then add 50 µL of Stop Solution and read the final absorbance at 405 nm.[2][6]
Calculation of Results
-
Standard Curve: Plot the ΔA405/min (or final absorbance for endpoint) of the standards against their corresponding Protein C activity (% or IU/mL).
-
Determine Sample Activity: Determine the Protein C activity of the unknown samples and controls by interpolating their ΔA405/min (or final absorbance) from the standard curve.
-
Correction for Dilution: Multiply the obtained value by the dilution factor to get the final Protein C activity in the undiluted plasma sample.
Mandatory Visualizations
Caption: Protein C Activation and Anticoagulant Pathway.
Caption: Experimental Workflow for Chromogenic Protein C Assay.
References
- 1. A quantitative assay system for protein C activity, the regulator of blood coagulation, based on a chromogenic method mimicking the blood coagulation cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meridianhealthcare.it [meridianhealthcare.it]
- 3. Protein C Assays [practical-haemostasis.com]
- 4. studylib.net [studylib.net]
- 5. childrensmn.org [childrensmn.org]
- 6. sysmex-ap.com [sysmex-ap.com]
- 7. coachrom.com [coachrom.com]
Application Notes and Protocols for the Photometric Assay of pGlu-Pro-Arg-MNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromogenic substrate pGlu-Pro-Arg-MNA is a valuable tool for the photometric determination of Activated Protein C (APC) activity. It can also be adapted for assays of other serine proteases like thrombin, and consequently for the indirect measurement of antithrombin III (ATIII). This document provides detailed application notes and protocols for the use of this compound in a photometric assay, with a primary focus on the measurement of Activated Protein C.
Upon enzymatic cleavage by APC, the terminal 4-methoxy-β-naphthylamine (MNA) group is released. The rate of MNA release, which can be monitored by measuring the increase in absorbance, is directly proportional to the APC activity in the sample.
Principle of the Assay
Activated Protein C is a serine protease that plays a crucial role in the regulation of blood coagulation. The photometric assay for APC activity using this compound is based on the following principle:
-
Activation of Protein C: Inactive Protein C in the sample is activated to APC using a specific activator, commonly Protac®, a venom-derived enzyme from the snake Agkistrodon contortrix contortrix.[1]
-
Substrate Cleavage: The generated APC then hydrolyzes the chromogenic substrate this compound, releasing the chromophore 4-methoxy-β-naphthylamine (MNA).
-
Photometric Detection: The rate of the increase in absorbance due to the released MNA is measured over time using a spectrophotometer. The activity of APC in the sample is proportional to this rate of absorbance change.
Signaling Pathway
Caption: Activation of Protein C and subsequent cleavage of the chromogenic substrate.
Quantitative Data
| Parameter | Value | Notes |
| Substrate | ||
| Full Name | Pyroglutamyl-Prolyl-Arginyl-4-methoxy-β-naphthylamine | |
| Molecular Weight | 532.55 g/mol | [2] |
| Enzyme | ||
| Primary Target | Activated Protein C (APC) | |
| Other Potential Targets | Thrombin, Factor Xa | |
| Photometric Properties | ||
| Released Chromophore | 4-methoxy-β-naphthylamine (MNA) | |
| Recommended Absorbance Wavelength | ~375 nm | This is the approximate absorbance maximum for the related compound m-nitroaniline in ethanol and may require optimization for MNA in aqueous buffer. |
| Kinetic Parameters (APC) | ||
| Kcat/Km | 6.9 mM⁻¹s⁻¹ | For the activation of a Protein C mutant by thrombin, providing an estimate of reaction efficiency.[3] |
Experimental Protocols
A. Activated Protein C (APC) Activity Assay
This protocol is designed for the measurement of APC activity in purified systems or plasma samples.
1. Materials and Reagents
-
This compound substrate
-
Purified Activated Protein C (for standard curve) or plasma sample
-
Protac® (Protein C activator from Agkistrodon contortrix contortrix venom)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5 at 37°C
-
Substrate Solvent: Sterile, nuclease-free water or DMSO
-
Microplate reader capable of measuring absorbance at 375 nm (or a nearby wavelength determined by a spectral scan of MNA in the assay buffer)
-
96-well microplates (clear, flat-bottom)
-
Incubator set to 37°C
2. Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve the substrate in an appropriate solvent (e.g., DMSO or water) to a final concentration of 10 mM. Store at -20°C in aliquots. The substrate is soluble in water.[2]
-
Working Substrate Solution (1 mM): Dilute the 10 mM stock solution 1:10 in Assay Buffer. Prepare this solution fresh daily.
-
Protac® Solution (1 unit/mL): Reconstitute Protac® according to the manufacturer's instructions. A typical concentration for activation is 0.1-0.5 units/mL.[4]
-
APC Standard Solutions: For a standard curve, prepare a series of dilutions of purified APC in Assay Buffer (e.g., ranging from 0 to 100 ng/mL).
3. Assay Procedure
Caption: Experimental workflow for the Activated Protein C photometric assay.
-
Plate Setup: Add 50 µL of Assay Buffer to each well of a 96-well microplate.
-
Sample/Standard Addition: Add 10 µL of the sample or APC standard solution to the appropriate wells.
-
Activation: Add 20 µL of the Protac® solution to each well.
-
Incubation: Incubate the plate at 37°C for 5 minutes to allow for the activation of Protein C.
-
Initiate Reaction: Add 20 µL of the 1 mM Working Substrate Solution to each well to start the enzymatic reaction.
-
Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 375 nm every minute for 10-15 minutes (kinetic assay). Alternatively, for an endpoint assay, stop the reaction after a fixed time (e.g., 10 minutes) by adding 50 µL of 50% acetic acid and read the absorbance at 375 nm.
-
Data Analysis:
-
For a kinetic assay, determine the rate of reaction (ΔAbs/min) for each well.
-
For an endpoint assay, subtract the absorbance of the blank (no enzyme) from the absorbance of all other wells.
-
Plot a standard curve of the reaction rate or final absorbance versus the concentration of the APC standards.
-
Determine the APC activity in the samples by interpolating their reaction rates or absorbance values on the standard curve.
-
B. Antithrombin III (ATIII) Activity Assay (General Protocol)
1. Materials and Reagents
-
This compound substrate
-
Human Thrombin
-
Heparin
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 8.3 at 37°C
-
Sample: Platelet-poor plasma
-
ATIII-deficient plasma (for standard curve)
-
Microplate reader and 96-well plates as described for the APC assay.
2. Assay Procedure
-
Sample Preparation: Dilute the plasma sample in Assay Buffer.
-
Inhibition Reaction: In a microplate well, mix the diluted plasma sample with a known, excess amount of thrombin in the presence of heparin. Incubate for a short period (e.g., 2-5 minutes) at 37°C to allow ATIII to inhibit thrombin.
-
Substrate Addition: Add the this compound working solution to the well to initiate the chromogenic reaction with the residual, uninhibited thrombin.
-
Measurement: Measure the absorbance at 375 nm kinetically or as an endpoint reading as described in the APC assay protocol.
-
Data Analysis: The ATIII activity is inversely proportional to the measured absorbance. A standard curve can be generated using dilutions of normal plasma in ATIII-deficient plasma.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low signal | Inactive enzyme | Ensure proper storage and handling of APC or thrombin. Use a fresh aliquot. |
| Degraded substrate | Prepare fresh substrate solution. Store stock solution in aliquots at -20°C or below. | |
| Incorrect wavelength | Perform a spectral scan of the released MNA in your assay buffer to determine the optimal absorbance wavelength. | |
| High background | Substrate instability | Check the spontaneous hydrolysis of the substrate in the assay buffer without enzyme. If high, prepare fresh substrate or check buffer pH. |
| Contaminated reagents | Use fresh, high-quality reagents and sterile technique. | |
| Poor reproducibility | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Temperature fluctuations | Ensure the incubator and plate reader are maintained at a stable 37°C. |
Conclusion
The chromogenic substrate this compound provides a sensitive and specific method for the photometric determination of Activated Protein C activity. The provided protocols offer a robust starting point for researchers. For the indirect measurement of Antithrombin III, the general protocol will require optimization of reagent concentrations and incubation times to achieve reliable results with this specific substrate. Careful attention to reagent preparation, assay conditions, and data analysis will ensure accurate and reproducible results in your research and drug development endeavors.
References
- 1. Protein C Assays [practical-haemostasis.com]
- 2. monlab.es [monlab.es]
- 3. Exposure of R169 controls protein C activation and autoactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A quantitative assay system for protein C activity, the regulator of blood coagulation, based on a chromogenic method mimicking the blood coagulation cascade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for pGlu-Pro-Arg-MNA Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
pGlu-Pro-Arg-MNA (pyroglutamyl-prolyl-arginine-7-amino-4-methylcoumarin) is a fluorogenic substrate primarily utilized in the determination of enzyme activity, particularly for serine proteases. Its paramount application lies in the chromogenic assay for Protein C activity, a vital component in the regulation of blood coagulation. Upon enzymatic cleavage by activated Protein C (APC), the 7-amino-4-methylcoumarin (MNA) moiety is released, which can be detected spectrophotometrically. Accurate preparation and storage of this compound solutions are critical for reliable and reproducible experimental outcomes. These application notes provide detailed protocols for the preparation and storage of this compound solutions and its application in a typical chromogenic assay.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its monoacetate salt is presented below.
| Property | This compound | This compound monoacetate |
| CAS Number | 130835-45-9 | 2070009-26-4 |
| Molecular Formula | C23H32N8O7 | C25H36N8O9 |
| Molecular Weight | 532.55 g/mol | 592.60 g/mol |
| Appearance | Solid | Off-white to light yellow solid |
| Purity | >98% (HPLC)[1] | Not specified |
| Solubility | Soluble in Water[2][3][4] | H2O: ≥ 25 mg/mL (42.19 mM) |
Solution Preparation Protocols
Stock Solution Preparation (e.g., 10 mM)
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile microcentrifuge tubes or vials
-
0.22 µm sterile filter
Protocol:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * Volume (L) * Molecular Weight ( g/mol ) For this compound (MW: 532.55), to make 1 mL of 10 mM stock: 10 mmol/L * 0.001 L * 532.55 g/mol = 0.53255 mg For this compound monoacetate (MW: 592.60), to make 1 mL of 10 mM stock: 10 mmol/L * 0.001 L * 592.60 g/mol = 0.5926 mg
-
Dissolution:
-
Carefully weigh the required amount of this compound powder and place it in a sterile tube.
-
Add the calculated volume of high-purity water.
-
Vortex the solution thoroughly until the powder is completely dissolved. To enhance solubility, the tube can be gently warmed to 37°C and sonicated in an ultrasonic bath for a short period.[2][3]
-
-
Sterilization (Optional but Recommended): If the stock solution is to be used in cell-based assays or stored for an extended period, it is advisable to sterilize it by passing it through a 0.22 µm sterile filter.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can lead to product degradation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2][3]
Working Solution Preparation
The concentration of the working solution will depend on the specific assay requirements. A typical final concentration for a chromogenic assay is in the range of 0.1 to 1 mM.
Protocol:
-
Thaw the stock solution: Thaw a single aliquot of the this compound stock solution at room temperature or on ice.
-
Dilution: Dilute the stock solution to the desired final concentration using the appropriate assay buffer (e.g., Tris-HCl, HEPES). For example, to prepare 1 mL of a 1 mM working solution from a 10 mM stock, add 100 µL of the stock solution to 900 µL of assay buffer.
Solution Storage Recommendations
Proper storage is crucial to maintain the stability and activity of this compound solutions.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | ≥ 2 years[1] | Store in a desiccated environment. |
| Powder (monoacetate) | -80°C | 2 years | Sealed storage, away from moisture. |
| Powder (monoacetate) | -20°C | 1 year | Sealed storage, away from moisture. |
| Stock Solution in Solvent | -80°C | 6 months[2][3] | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution in Solvent | -20°C | 1 month[2][3] | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocol: Chromogenic Assay for Protein C Activity
This protocol provides a general workflow for measuring Protein C activity in a plasma sample using this compound.
Materials:
-
Citrated plasma sample
-
Protein C activator (e.g., from snake venom)
-
This compound working solution (e.g., 1 mM in assay buffer)
-
Assay buffer (e.g., Tris-HCl with CaCl2)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Protocol:
-
Sample Preparation: Prepare serial dilutions of a plasma calibrator and the test plasma samples in the assay buffer.
-
Activation: Add the Protein C activator to each well containing the plasma samples and calibrators. Incubate for a defined period (e.g., 5-10 minutes) at 37°C to allow for the conversion of Protein C to activated Protein C (APC).
-
Substrate Addition: Add the this compound working solution to each well to initiate the chromogenic reaction.
-
Measurement: Immediately start monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline release is directly proportional to the Protein C activity in the sample.
-
Data Analysis: Calculate the rate of reaction (ΔOD/min) for each sample and calibrator. Construct a calibration curve using the known concentrations of the calibrators and determine the Protein C activity in the test samples by interpolating their reaction rates on the calibration curve.
Visualizations
Caption: Workflow for this compound solution preparation and storage.
Caption: General workflow for a Protein C chromogenic assay.
Caption: Enzymatic reaction in the Protein C chromogenic assay.
References
Application Notes and Protocols for pGlu-Pro-Arg-MNA in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of the chromogenic substrate, pGlu-Pro-Arg-MNA, in high-throughput screening (HTS) assays to identify and characterize inhibitors of key serine proteases: Urokinase, Activated Protein C (APC), and Plasma Kallikrein.
Introduction
This compound (pyroglutamyl-prolyl-arginine-7-amino-4-methylcoumarin) is a fluorogenic substrate cleaved by several serine proteases, including urokinase, activated protein C, and plasma kallikrein. Upon enzymatic cleavage at the arginine residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The resulting increase in fluorescence intensity can be measured to determine enzyme activity, making it a valuable tool for high-throughput screening of potential enzyme inhibitors.
Principle of the Assay
The fundamental principle of the assay is the enzymatic hydrolysis of the this compound substrate. In the presence of the target enzyme, the substrate is cleaved, leading to a time-dependent increase in fluorescence. When an inhibitor is present, the rate of this cleavage reaction is reduced, resulting in a lower fluorescence signal. This allows for the identification and characterization of inhibitory compounds.
Featured Applications
These protocols are designed for 96-well and 384-well microplate formats, suitable for automated HTS platforms. They cover assays for three critical drug targets:
-
Urokinase (uPA): A key enzyme in fibrinolysis and extracellular matrix degradation, implicated in cancer invasion and metastasis.
-
Activated Protein C (APC): An important anticoagulant and anti-inflammatory enzyme.
-
Plasma Kallikrein: A multifunctional protease involved in inflammation, blood pressure regulation, and coagulation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 130835-45-9 |
| Molecular Formula | C23H32N8O7 |
| Molecular Weight | 532.55 g/mol |
| Solubility | Soluble in water and DMSO |
Table 2: Example Kinetic Parameters for this compound (Hypothetical Values)
| Enzyme | Km (μM) | Vmax (RFU/min) |
| Urokinase | User Determined | User Determined |
| Activated Protein C | User Determined | User Determined |
| Plasma Kallikrein | User Determined | User Determined |
| Note: The user must experimentally determine the kinetic parameters for this compound with their specific enzyme lot and assay conditions. A protocol for this determination is provided below. |
Table 3: HTS Assay Quality Control Parameters
| Parameter | Acceptance Criteria |
| Z'-Factor | > 0.5 for a robust assay[1][2][3] |
| Signal-to-Background (S/B) Ratio | > 3 |
| Coefficient of Variation (%CV) | < 15% |
Mandatory Visualizations
Signaling Pathways
Caption: Urokinase (uPA) signaling pathway.
Caption: Protein C activation and signaling pathway.
Caption: The Kallikrein-Kinin system pathway.
Experimental Workflow
Caption: General high-throughput screening workflow.
Experimental Protocols
A. Determination of Optimal Substrate Concentration (Km and Vmax)
Objective: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for this compound with the target enzyme. This is crucial for selecting the appropriate substrate concentration for HTS, typically at or near the Km value.
Materials:
-
Target Enzyme (Urokinase, Activated Protein C, or Plasma Kallikrein)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
96-well or 384-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~355 nm, Emission: ~460 nm)
Procedure:
-
Prepare a series of dilutions of the this compound substrate in assay buffer. A typical range would be from 0.1 to 10 times the expected Km. If the Km is unknown, a broad range from 1 µM to 200 µM is a reasonable starting point.
-
Add a fixed, optimized concentration of the enzyme to each well of the microplate.
-
Initiate the reaction by adding the different concentrations of the substrate to the wells.
-
Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity kinetically over a period of 15-30 minutes, with readings every 30-60 seconds.
-
Calculate the initial reaction velocity (V0) for each substrate concentration by determining the slope of the linear portion of the fluorescence versus time plot.
-
Plot the initial velocity (V0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.
B. High-Throughput Screening Protocol for Inhibitors
Objective: To screen a compound library to identify inhibitors of the target enzyme.
Materials:
-
Target Enzyme
-
This compound at the predetermined optimal concentration (e.g., Km value)
-
Assay Buffer
-
Compound library dissolved in DMSO
-
Positive Control (a known inhibitor of the enzyme)
-
Negative Control (DMSO)
-
384-well black, flat-bottom microplates
-
Automated liquid handling system
-
Fluorescence microplate reader
Procedure (384-well format):
-
Compound Plating: Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of each compound from the library, positive control, and negative control (DMSO) to the wells of the 384-well assay plate.
-
Enzyme Addition: Add 10 µL of the target enzyme solution (at a 2X final concentration) in assay buffer to all wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
Substrate Addition: Add 10 µL of the this compound substrate solution (at a 2X final concentration) in assay buffer to all wells to initiate the enzymatic reaction. The final assay volume will be 20 µL.
-
Kinetic Reading: Immediately transfer the plate to a fluorescence microplate reader and measure the kinetic increase in fluorescence over 15-30 minutes.
-
Data Analysis:
-
Calculate the reaction rate for each well.
-
Determine the percent inhibition for each compound relative to the negative (0% inhibition) and positive (100% inhibition) controls.
-
Calculate the Z'-factor for each plate to assess assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[1][2][3]
-
C. Quality Control and Troubleshooting
-
High Well-to-Well Variability (%CV > 15%):
-
Possible Cause: Inaccurate liquid handling, bubbles in wells, or reagent instability.
-
Solution: Calibrate and verify the performance of liquid handlers. Centrifuge plates after reagent addition to remove bubbles. Ensure reagents are properly stored and thawed.
-
-
Low Z'-Factor (< 0.5):
-
Possible Cause: Small signal window between positive and negative controls, or high data variability.
-
Solution: Optimize enzyme and substrate concentrations. Ensure the positive control is potent at the tested concentration. Check for and minimize sources of variability.
-
-
Assay Drift:
-
Possible Cause: Reagent instability over the course of the screen, or temperature fluctuations.
-
Solution: Prepare fresh reagents as needed. Use a temperature-controlled plate reader and incubator.
-
Conclusion
The chromogenic substrate this compound provides a sensitive and reliable tool for developing robust high-throughput screening assays for Urokinase, Activated Protein C, and Plasma Kallikrein. The protocols outlined in these application notes, when coupled with rigorous quality control, can facilitate the discovery of novel inhibitors for these therapeutically relevant enzymes. It is imperative that users first perform substrate optimization experiments to determine the appropriate kinetic parameters for their specific assay conditions to ensure the generation of high-quality, reproducible data.
References
Measuring Thrombin Activity with the Fluorogenic Substrate pGlu-Pro-Arg-MNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the measurement of thrombin activity using the fluorogenic substrate L-Pyroglutamyl-L-prolyl-L-arginine-7-amino-4-methylcoumarin (pGlu-Pro-Arg-MNA). Thrombin, a key serine protease in the coagulation cascade, plays a pivotal role in hemostasis and thrombosis. Accurate measurement of its enzymatic activity is crucial for basic research, clinical diagnostics, and the development of anticoagulant therapies.
Principle of the Assay
The assay is based on the enzymatic cleavage of the fluorogenic substrate this compound by thrombin. This substrate mimics the natural cleavage site of thrombin in fibrinogen. Upon hydrolysis by thrombin, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The rate of AMC release is directly proportional to the thrombin activity and can be monitored kinetically by measuring the increase in fluorescence intensity at an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 450 nm.
Thrombin Signaling Pathway
Thrombin exerts its cellular effects primarily through the activation of Protease-Activated Receptors (PARs), a family of G-protein coupled receptors.[1] Thrombin cleaves the N-terminal domain of PARs, which exposes a new N-terminus that acts as a tethered ligand, leading to receptor activation and downstream signaling.[2] This signaling cascade is involved in a wide range of physiological processes, including blood clotting, inflammation, and cell proliferation.[1][3]
Caption: Thrombin signaling cascade via Protease-Activated Receptors (PARs).
Quantitative Data Summary
The following tables summarize key quantitative data for the thrombin activity assay.
Table 1: Reagent and Assay Parameters
| Parameter | Value | Reference |
| Substrate | This compound | N/A |
| Excitation Wavelength | ~350 nm | [1] |
| Emission Wavelength | ~450 nm | [1] |
| Recommended Plate Type | White or black 96-well plate | [2] |
| Assay Temperature | 37°C | [1] |
| Assay Buffer pH | ~7.4 - 8.0 | N/A |
Table 2: Typical Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration |
| Thrombin Standard | 50 ng/µL | 0 - 25 ng/well |
| This compound | 1-10 mM in DMSO | 50 - 200 µM |
| Assay Buffer | 1X | N/A |
Table 3: Kinetic and Inhibition Parameters
| Parameter | Value | Compound | Reference |
| Km (approx.) | < 0.4 mM | Chromogenic Substrate | [4] |
| IC50 | 2.8 µM | Argatroban (vs. fibrin-bound thrombin) | [5] |
| IC50 | 23 nM | rHV2 Lys 47 (vs. fibrin-bound thrombin) | [5] |
| Ki | 1.75 ± 0.03 mM | Arg-Pro-Pro-Gly-Phe | [6][7] |
Experimental Protocols
Materials and Reagents
-
Thrombin (human or bovine)
-
This compound substrate
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
96-well microplate (white or black, flat-bottom)
-
Fluorescence microplate reader
-
Thrombin inhibitors (optional, for inhibition studies)
Reagent Preparation
-
Assay Buffer: Prepare a 1X solution of your desired assay buffer and bring it to the assay temperature (37°C).
-
Thrombin Standard Stock Solution: Reconstitute lyophilized thrombin in assay buffer to a stock concentration of 50 ng/µL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Thrombin Standards: Prepare a fresh dilution series of the thrombin standard stock solution in assay buffer to create standards ranging from 0 to 25 ng/well.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1-10 mM. Store at -20°C, protected from light.
-
Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution in the assay buffer to the desired final working concentration (e.g., 100 µM).
Experimental Workflow Diagram
Caption: Experimental workflow for the fluorometric thrombin activity assay.
Assay Protocol
-
Prepare the Microplate: Add 50 µL of the diluted thrombin standards and samples to individual wells of a 96-well plate. For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the Reaction: Add 50 µL of the pre-warmed substrate working solution to each well. The total reaction volume will be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.
Data Analysis
-
Calculate the Reaction Rate: Determine the rate of the reaction (Vmax) for each well by calculating the slope of the linear portion of the fluorescence versus time curve (RFU/min).
-
Generate a Standard Curve: Plot the Vmax values for the thrombin standards against the corresponding thrombin concentrations (ng/well).
-
Determine Thrombin Activity in Samples: Use the standard curve to interpolate the thrombin activity in the unknown samples.
Applications
-
Enzyme Kinetics: Determination of Km and Vmax for thrombin and its substrates.
-
Inhibitor Screening: High-throughput screening of potential thrombin inhibitors for drug discovery.
-
Clinical Diagnostics: Measurement of thrombin activity in plasma samples to assess coagulation status.
-
Quality Control: Assessment of the activity of purified thrombin preparations.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Substrate degradation | Prepare fresh substrate solution. Protect from light. |
| Contaminated reagents or plate | Use fresh, high-quality reagents and plates. | |
| Low Signal | Inactive enzyme | Use a fresh enzyme preparation. Ensure proper storage. |
| Incorrect filter settings | Verify the excitation and emission wavelengths on the plate reader. | |
| Low substrate concentration | Optimize the substrate concentration. | |
| Non-linear Reaction Rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability | Ensure the assay buffer conditions are optimal for enzyme stability. |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. pieth.home.xs4all.nl [pieth.home.xs4all.nl]
- 4. Specific determination of plasmatic thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the synthetic thrombin inhibitor argatroban on fibrin- or clot-incorporated thrombin: comparison with heparin and recombinant Hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Arg-Pro-Pro-Gly-Phe inhibition of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Applications of pGlu-Pro-Arg-MNA in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromogenic substrate pGlu-Pro-Arg-MNA is a valuable tool in drug discovery, primarily for the enzymatic assessment of key serine proteases involved in the coagulation cascade. This peptide, which mimics the natural cleavage sites of enzymes such as Activated Protein C (APC) and thrombin, releases a yellow chromophore, 4-methoxy-β-naphthylamine (MNA), upon enzymatic hydrolysis. The rate of color change is directly proportional to the enzyme's activity and can be measured spectrophotometrically, typically at a wavelength of 405 nm. This allows for the quantitative determination of enzyme activity and the screening of potential inhibitors, which is crucial for the development of novel anticoagulant and procoagulant therapeutics.
Principle of the Assay
The fundamental principle behind the use of this compound lies in the enzymatic cleavage of the peptide bond between arginine (Arg) and the MNA molecule. In the presence of the target protease, the substrate is hydrolyzed, liberating the MNA chromophore. The reaction progress is monitored by measuring the increase in absorbance at 405 nm over time. This allows for the calculation of the initial reaction velocity, which is a measure of the enzyme's catalytic activity.
Data Presentation
While specific kinetic parameters for this compound are not widely published in publicly available literature, the following table outlines the key enzymes it serves as a substrate for and the typical parameters that would be determined in enzymatic assays.
| Enzyme | Role in Coagulation | Typical Kinetic Parameters Measured |
| Activated Protein C (APC) | A key anticoagulant, that proteolytically inactivates Factors Va and VIIIa. | Michaelis-Menten constant (Km), Maximum velocity (Vmax), Specific Activity |
| Thrombin (Factor IIa) | A central procoagulant enzyme that converts fibrinogen to fibrin and activates platelets. | Michaelis-Menten constant (Km), Maximum velocity (Vmax), Specific Activity |
Signaling Pathways
Understanding the signaling pathways in which the target enzymes of this compound operate is critical for contextualizing its application in drug discovery.
The Coagulation Cascade and the Role of Thrombin
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot.[1][2] Thrombin is a pivotal enzyme in this process.[3] The following diagram illustrates a simplified view of the coagulation cascade, highlighting the central role of thrombin.
Caption: Simplified Coagulation Cascade Highlighting Thrombin's Role.
The Protein C Anticoagulant Pathway
Activated Protein C (APC) is a natural anticoagulant that regulates the coagulation cascade by inactivating key procoagulant factors.[4][5] The activation of Protein C and its subsequent actions are depicted in the pathway below.
Caption: The Protein C Anticoagulant Pathway.
Experimental Protocols
General Protocol for a Chromogenic Assay Using this compound
This protocol provides a general framework for measuring the activity of a target protease (e.g., Activated Protein C or Thrombin) in a 96-well plate format. It can be adapted for inhibitor screening.
Materials:
-
This compound substrate
-
Purified target enzyme (e.g., Activated Protein C or Thrombin)
-
Assay Buffer (e.g., Tris-HCl buffer with physiological pH and salt concentration)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). A typical reconstituted concentration is 4 mmol/L.
-
Dilute the target enzyme to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Prepare a series of standards using a known concentration of the chromophore (MNA) to generate a standard curve.
-
-
Assay Setup:
-
Add a defined volume of the assay buffer to each well of the 96-well plate.
-
For inhibitor screening, add the test compounds at various concentrations to the respective wells. Include appropriate controls (e.g., no inhibitor, known inhibitor).
-
Add the target enzyme to all wells except for the blank controls.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period to allow for any inhibitor-enzyme interactions to occur.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the this compound substrate solution to all wells.
-
Immediately place the microplate in the reader and begin measuring the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a specified duration (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per unit time) for each well from the linear portion of the absorbance versus time plot.
-
For enzyme characterization, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibitor screening, calculate the percentage of inhibition for each test compound concentration relative to the no-inhibitor control. Determine the IC50 value for active compounds.
-
Experimental Workflow for High-Throughput Screening (HTS) of Protease Inhibitors
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify inhibitors of a target protease using a chromogenic substrate like this compound.[6][7][8]
Caption: High-Throughput Screening Workflow for Protease Inhibitors.
Conclusion
This compound is a versatile and valuable chromogenic substrate for studying the activity of key proteases in the coagulation cascade, such as Activated Protein C and thrombin. Its application in drug discovery enables the high-throughput screening and characterization of potential therapeutic agents that modulate the activity of these enzymes. The protocols and workflows described herein provide a foundation for researchers to design and execute robust enzymatic assays to advance their drug discovery programs.
References
- 1. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. radiopaedia.org [radiopaedia.org]
- 3. Thrombin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Activated Protein C action in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. High throughput screening for drugs that inhibit 3C-like protease in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Standard Curve Generation in the pGlu-Pro-Arg-MNA Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for generating a 7-amino-4-methylcoumarin (AMC) standard curve for the quantification of enzymatic activity using the fluorogenic substrate pGlu-Pro-Arg-MNA. This assay is particularly relevant for the study of serine proteases such as Protein C and thrombin.
Introduction
The this compound (pyroglutamyl-prolyl-arginine-7-amino-4-methyl-2-naphthylamide) assay is a sensitive method for measuring the activity of certain proteolytic enzymes. The substrate, this compound, is a synthetic peptide derivative that, upon cleavage by a specific enzyme, releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The fluorescence intensity of the liberated AMC is directly proportional to the enzymatic activity. To accurately quantify the amount of product generated in the enzymatic reaction, a standard curve of free AMC is essential. This allows for the conversion of relative fluorescence units (RFU) to the molar amount of cleaved substrate.
Principle of the Assay
The assay relies on the enzymatic hydrolysis of the amide bond between the arginine residue of the peptide and the AMC fluorophore. In its conjugated form, the fluorescence of AMC is quenched. Upon enzymatic cleavage, free AMC is released, resulting in a significant increase in fluorescence. The fluorescence of free AMC can be measured with an excitation wavelength of approximately 345-380 nm and an emission wavelength of around 445-460 nm.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number (Example) |
| 7-Amino-4-methylcoumarin (AMC) | Sigma-Aldrich | A9891 |
| This compound | MedChemExpress | HY-P0022 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| NaCl | Sigma-Aldrich | S9888 |
| CaCl2 | Sigma-Aldrich | C1016 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| 96-well black, flat-bottom microplates | Corning | 3603 |
| Fluorescence microplate reader | --- | --- |
Experimental Protocols
Preparation of Reagents
-
Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 8.0):
-
Prepare a 1 M stock solution of Tris-HCl, pH 8.0.
-
Prepare a 5 M stock solution of NaCl.
-
Prepare a 1 M stock solution of CaCl₂.
-
To prepare 100 mL of assay buffer, combine 5 mL of 1 M Tris-HCl, 2 mL of 5 M NaCl, and 0.5 mL of 1 M CaCl₂.
-
Add 0.1 g of BSA.
-
Bring the final volume to 100 mL with deionized water.
-
Adjust the pH to 8.0 if necessary.
-
-
AMC Standard Stock Solution (10 mM):
-
Dissolve 1.75 mg of 7-amino-4-methylcoumarin (MW: 175.18 g/mol ) in 1 mL of DMSO.
-
Store in light-protected aliquots at -20°C.
-
-
This compound Substrate Stock Solution (10 mM):
-
Dissolve 5.33 mg of this compound (MW: 532.55 g/mol ) in 1 mL of deionized water or a suitable buffer. If solubility is an issue, a small amount of DMSO can be used.
-
Store in light-protected aliquots at -20°C.
-
Generation of AMC Standard Curve
This protocol is designed for a 96-well plate format with a final volume of 100 µL per well.
-
Prepare AMC Dilutions:
-
Perform serial dilutions of the 10 mM AMC stock solution in Assay Buffer to prepare a range of concentrations. A suggested range is from 100 µM to 0 µM.
-
A two-fold serial dilution is recommended to obtain a good distribution of data points.
-
-
Plate Setup:
-
Add 50 µL of Assay Buffer to each well of a 96-well black microplate.
-
Add 50 µL of each AMC dilution to the corresponding wells in triplicate.
-
For the blank (0 µM AMC), add 50 µL of Assay Buffer.
-
-
Fluorescence Measurement:
Data Analysis
-
Subtract Background Fluorescence:
-
Calculate the average fluorescence of the blank wells.
-
Subtract the average blank fluorescence from the fluorescence of all other wells.
-
-
Plot the Standard Curve:
-
Plot the background-subtracted fluorescence values (RFU) against the corresponding AMC concentrations (µM).
-
-
Perform Linear Regression:
-
Perform a linear regression analysis on the data points.
-
The resulting equation (y = mx + c) and the R² value should be determined. The R² value should be close to 1.0 for a good linear fit.
-
Data Presentation
Example AMC Standard Curve Data
| AMC Concentration (µM) | Average RFU | Standard Deviation | Background-Subtracted RFU |
| 100 | 5890 | 120 | 5840 |
| 50 | 2985 | 65 | 2935 |
| 25 | 1510 | 30 | 1460 |
| 12.5 | 780 | 15 | 730 |
| 6.25 | 410 | 10 | 360 |
| 3.125 | 230 | 8 | 180 |
| 1.56 | 145 | 5 | 95 |
| 0 (Blank) | 50 | 12 | 0 |
Note: The RFU values presented in this table are for illustrative purposes only and will vary depending on the instrument, settings, and experimental conditions.
Visualizations
Caption: Workflow for generating an AMC standard curve.
Caption: Enzymatic cleavage of this compound.
Conclusion
A reliable AMC standard curve is crucial for the accurate quantification of enzyme activity in the this compound assay. By following this detailed protocol, researchers can confidently convert relative fluorescence units to the concentration of the fluorescent product, enabling precise determination of enzyme kinetics and inhibitor screening. It is recommended to generate a new standard curve for each experiment to ensure the highest accuracy.
References
Application Notes and Protocols for pGlu-Pro-Arg-MNA in Activated Partial Thromboplastin Time (aPTT) Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The activated partial thromboplastin time (aPTT) is a fundamental screening assay used to evaluate the integrity of the intrinsic and common pathways of the coagulation cascade.[1][2][3] Traditionally, the aPTT is a clot-based assay that measures the time to fibrin clot formation upon the activation of the contact pathway. However, the advent of chromogenic substrates has enabled the development of photometric aPTT assays, offering an alternative methodology with potential advantages in specific research and clinical applications.[4][5][6]
This document provides detailed application notes and protocols for the use of the chromogenic substrate pGlu-Pro-Arg-MNA (pyroglutamyl-prolyl-arginine-7-amino-4-methylcoumarin) in aPTT systems. This substrate is designed to be cleaved by activated coagulation factors in the intrinsic pathway, primarily Factor XIa and kallikrein, releasing a chromogenic or fluorogenic group that can be quantified spectrophotometrically. This allows for a kinetic or endpoint measurement of the activity of these enzymes, providing an indirect measure of the functionality of the intrinsic coagulation pathway.
Principle of the Chromogenic aPTT Assay
The chromogenic aPTT assay using this compound is a multi-step process. Initially, the intrinsic pathway is activated in a plasma sample by the addition of a contact activator (e.g., silica, kaolin, or ellagic acid) and phospholipids (a substitute for platelet factor 3). This activation leads to the sequential conversion of zymogens to their active serine protease forms, including Factor XIIa, kallikrein, and Factor XIa.
Instead of measuring the time to clot formation, the assay measures the activity of the generated enzymes, particularly Factor XIa and kallikrein, through the hydrolysis of the chromogenic substrate this compound. The rate of color or fluorescence development is proportional to the amount of active enzyme formed, which in turn reflects the integrity of the intrinsic and common coagulation pathways.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the coagulation cascade relevant to the aPTT and the workflow of a chromogenic aPTT assay.
Caption: Intrinsic and Common Coagulation Pathways with Chromogenic Detection.
Caption: General Experimental Workflow for a Chromogenic aPTT Assay.
Quantitative Data
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| Kallikrein | S-2366 | 200 | 75 | 0.375 |
| Factor XIa | S-2366 | 400 | 25 | 0.0625 |
| Factor XIIa | S-2366 | 1300 | 10 | 0.0077 |
Note: This data is for the analogous substrate S-2366 and should be used as a reference. Researchers are encouraged to determine the specific kinetic parameters for this compound under their experimental conditions.
Experimental Protocols
The following are generalized protocols for the use of this compound in a chromogenic aPTT assay. Optimization of incubation times, reagent concentrations, and instrument settings is recommended for specific applications and automated platforms.
Materials Required
-
This compound substrate
-
aPTT reagent (containing a contact activator like micronized silica or ellagic acid, and a platelet substitute like cephalin)
-
Calcium Chloride (CaCl₂) solution (e.g., 25 mM)
-
Tris-based buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4)
-
Platelet-poor plasma (PPP) from test and control samples
-
Microplate reader or spectrophotometer capable of reading at 405 nm (for p-nitroanilide-based substrates) or appropriate excitation/emission wavelengths for MNA (e.g., Ex: 380 nm, Em: 460 nm).
-
Calibrated pipettes
-
Thermostated water bath or microplate reader at 37°C
Protocol 1: Two-Stage Chromogenic aPTT Assay (Manual/Microplate)
This protocol separates the activation phase from the substrate cleavage phase.
Reagent Preparation:
-
This compound Solution: Reconstitute the substrate in a suitable buffer (e.g., Tris-based buffer or distilled water) to a final concentration of 1-2 mM. Store aliquots at -20°C or below.
-
aPTT Reagent: Prepare according to the manufacturer's instructions.
-
CaCl₂ Solution: Prepare a 25 mM solution in distilled water.
Assay Procedure:
-
Pre-warm all reagents and plasma samples to 37°C.
-
In a microplate well or test tube, add 50 µL of platelet-poor plasma.
-
Add 50 µL of the pre-warmed aPTT reagent to the plasma.
-
Incubate the mixture for 3 to 5 minutes at 37°C to allow for contact activation.
-
Initiate the reaction by adding 50 µL of pre-warmed CaCl₂ solution.
-
Allow the coagulation cascade to proceed for a defined period (e.g., 1-3 minutes) at 37°C. The optimal time should be determined empirically.
-
Add 50 µL of the pre-warmed this compound solution to the mixture.
-
Immediately place the microplate in a reader and measure the change in absorbance at 405 nm (or fluorescence) over time (kinetic assay) or stop the reaction after a fixed time with an appropriate stopping reagent (e.g., acetic acid) and read the endpoint absorbance.
-
The rate of color/fluorescence development (ΔAbs/min or ΔRFU/min) is proportional to the activity of the intrinsic pathway enzymes.
Protocol 2: One-Step Chromogenic aPTT Assay
In this simplified protocol, the substrate is present during the activation phase.
Reagent Preparation:
-
As per Protocol 1.
Assay Procedure:
-
Pre-warm all reagents and plasma samples to 37°C.
-
In a microplate well, combine 50 µL of platelet-poor plasma and 50 µL of the this compound solution.
-
Add 50 µL of the pre-warmed aPTT reagent.
-
Incubate for a short period (e.g., 1-2 minutes) at 37°C.
-
Initiate the reaction by adding 50 µL of pre-warmed CaCl₂ solution.
-
Immediately start monitoring the change in absorbance at 405 nm (or fluorescence) kinetically.
-
The rate of color/fluorescence development is determined and used for analysis.
Data Interpretation
The results of the chromogenic aPTT assay are typically expressed as the rate of substrate hydrolysis (e.g., mOD/min). This rate is inversely proportional to the traditional aPTT clotting time; a lower rate of color development suggests a deficiency in the intrinsic pathway factors and corresponds to a prolonged clotting time.
For quantitative analysis, a standard curve can be generated using pooled normal plasma serially diluted in factor-deficient plasma to correlate the rate of substrate cleavage to factor activity percentages.
Applications in Research and Drug Development
-
Screening for Coagulation Factor Deficiencies: The chromogenic aPTT can be used to screen for deficiencies in factors of the intrinsic and common pathways.[4]
-
Monitoring Anticoagulant Therapy: This assay can be adapted to monitor the effects of certain anticoagulants that target intrinsic pathway factors. However, its sensitivity to heparin may differ from clot-based assays.[4]
-
High-Throughput Screening: The microplate format of the chromogenic assay is well-suited for high-throughput screening of compounds that may modulate the coagulation cascade.
-
Research on Coagulation Mechanisms: The ability to measure enzymatic activity directly provides a valuable tool for detailed mechanistic studies of the coagulation process.
Limitations
-
Insensitivity to Fibrinogen Abnormalities: As this assay does not measure clot formation, it is insensitive to deficiencies or dysfunctions of fibrinogen.
-
Variable Sensitivity to Inhibitors: The sensitivity of the chromogenic aPTT to lupus anticoagulants may be lower than that of clot-based assays.[4]
-
Standardization: As with all coagulation assays, results can be influenced by the choice of reagents and instrumentation, necessitating careful standardization and validation.
Conclusion
The use of the chromogenic substrate this compound in aPTT systems offers a valuable, automatable method for assessing the intrinsic coagulation pathway. By directly measuring enzymatic activity, it provides a different perspective compared to traditional clot-based assays and is particularly useful in research and drug development settings. Proper validation and understanding of its specific performance characteristics are crucial for its effective implementation.
References
- 1. Activated partial thromboplastin time (APTT) | Synnovis [synnovis.co.uk]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 4. Chromogenic substrates for activated partial thromboplastin time testing: are they worth using? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-step chromogenic equivalent of activated partial thromboplastin time evaluated for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new APTT assay employing a chromogenic substrate and a centrifugal autoanalyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for pGlu-Pro-Arg-MNA in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the chromogenic substrate, pyroglutamyl-prolyl-arginine-4-methoxy-2-naphthylamide (pGlu-Pro-Arg-MNA), for the kinetic analysis of key serine proteases. Detailed protocols, data presentation tables, and visual workflows are included to facilitate experimental design and execution in research and drug development settings.
Application Notes
This compound is a valuable tool for studying the enzymatic activity of several trypsin-like serine proteases. Its structure mimics the natural cleavage sites of these enzymes, leading to the release of the chromophore 4-methoxy-2-naphthylamine (MNA) upon hydrolysis. The rate of MNA release, which can be monitored spectrophotometrically, is directly proportional to the enzyme's activity. This substrate is particularly useful for the kinetic characterization of enzymes such as urokinase-type plasminogen activator (uPA), plasma kallikrein, and thrombin.
Key Applications:
-
Enzyme Kinetics: Determination of Michaelis-Menten constants (Km and Vmax) to understand the affinity of the enzyme for the substrate and its maximum catalytic rate.
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of target proteases.
-
Enzyme Activity Quantification: Measuring the concentration of active enzyme in biological samples such as plasma, cell lysates, and purified preparations.
Quantitative Data Summary
The following tables summarize key kinetic parameters for enzymes commonly assayed with this compound or similar chromogenic substrates. This data is essential for designing kinetic experiments and for the comparison of results.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Urokinase-type Plasminogen Activator (uPA) | |||||
| Human recombinant uPA | Glu-plasminogen | 1.45 | 0.93 | 6.41 x 10⁵ | [1] |
| Human recombinant uPA | Lys-plasminogen | 0.25 | 0.82 | 3.28 x 10⁶ | [1] |
| Recombinant pro-urokinase | Plasminogen | - | - | 5.0 x 10⁴ | [2] |
| Plasma Kallikrein | |||||
| Human Plasma Kallikrein | H-D-Pro-Phe-Arg-pNA | - | - | - | [3][4] |
| Human Plasma Kallikrein | Various Arg methyl esters | - | - | - | [5] |
| Thrombin | |||||
| Data for this compound not readily available. Assays with similar chromogenic substrates are common. |
Note: Specific kinetic constants for this compound are not widely published. The provided data for similar substrates can serve as a valuable reference for experimental design.
Experimental Protocols
General Spectrophotometric Assay Protocol for Enzyme Activity
This protocol provides a general framework for measuring the activity of a target serine protease using this compound. Specific parameters such as enzyme and substrate concentrations, and incubation times, should be optimized for each specific enzyme and experimental condition.
Materials:
-
Purified enzyme (e.g., urokinase, plasma kallikrein)
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
96-well microplate (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for MNA.
-
Inhibitor compound (for inhibition studies)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare a series of dilutions of the enzyme in Assay Buffer.
-
Prepare a series of dilutions of the substrate in Assay Buffer.
-
If performing an inhibition assay, prepare a series of dilutions of the inhibitor in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the microplate.
-
Add 25 µL of the enzyme dilution to the appropriate wells.
-
For inhibitor studies, add 10 µL of the inhibitor dilution to the appropriate wells and pre-incubate with the enzyme for a specified time (e.g., 15-30 minutes) at room temperature.
-
To initiate the reaction, add 25 µL of the substrate dilution to each well.
-
-
Data Acquisition:
-
Immediately place the microplate in the microplate reader.
-
Measure the absorbance at the optimal wavelength for MNA (typically around 405 nm) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.
-
For kinetic analysis, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibitor analysis, calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
Visualizations
Urokinase-type Plasminogen Activator (uPA) Signaling Pathway
Caption: Urokinase signaling cascade.
Kallikrein-Kinin System
Caption: The Kallikrein-Kinin System pathway.
Experimental Workflow for Enzyme Kinetic Analysis
Caption: Workflow for kinetic analysis.
References
- 1. Kinetic analyses of the activation of Glu-plasminogen by urokinase in the presence of fibrin, fibrinogen or its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of plasminogen by pro-urokinase. II. Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro reconstitution of kallikrein-kinin system and progress curve analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. endotell.ch [endotell.ch]
- 5. The kinetics of hydrolysis of some extended N-aminoacyl-L-arginine methyl esters by human plasma kallikrein. Evidence for subsites S2 and S3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of pGlu-Pro-Arg-MNA in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic peptide substrate, pGlu-Pro-Arg-MNA (pyroglutamyl-prolyl-arginine-4-methoxy-2-naphthylamine), is a sensitive and specific tool for the determination of protease activity in plasma samples. Its primary application lies in the measurement of plasma kallikrein activity, a key enzyme in the kallikrein-kinin system which is implicated in inflammation, blood pressure regulation, and coagulation. Dysregulation of this system is associated with various pathological conditions, including hereditary angioedema (HAE). Consequently, the use of this compound is pivotal in the research and development of therapeutic inhibitors targeting plasma kallikrein.
This document provides detailed application notes and protocols for the utilization of this compound in plasma samples, including methodologies for quantitative analysis of enzyme activity and inhibitor screening.
Principle of the Assay
The assay is based on the enzymatic cleavage of the this compound substrate by plasma kallikrein. This cleavage releases the fluorescent group, 4-methoxy-2-naphthylamine (MNA). The resulting increase in fluorescence intensity is directly proportional to the plasma kallikrein activity and can be measured using a fluorescence microplate reader. The excitation and emission wavelengths for the cleaved MNA are in the range of 335-350 nm and 410-440 nm, respectively[1].
Data Presentation
Table 1: Quantitative Data for Plasma Kallikrein Inhibition
The following table summarizes the inhibitory constants (IC50) for several known plasma kallikrein inhibitors, providing a benchmark for drug development professionals.
| Inhibitor | IC50 | Assay Type/Substrate | Reference |
| Lanadelumab | 1.3 nM | In vitro pKal proteolytic activity on HMWK | [2] |
| Lanadelumab | 0.044 µM | ELISA for PKa-mediated HKa generation | [3][4] |
| Ecallantide | Ki = 25 pM | Reversible inhibition of plasma kallikrein | [5] |
| Berotralstat | - | Orally active plasma kallikrein inhibitor | [6] |
| Aprotinin | Ki = 30 nM; 100 nM | Inhibition of plasma kallikrein |
Note: IC50 and Ki values can vary depending on the specific assay conditions and substrate used. The data presented here are for comparative purposes.
Experimental Protocols
Protocol 1: Measurement of Plasma Kallikrein Activity
This protocol outlines the steps for determining the endogenous or activated plasma kallikrein activity in plasma samples.
Materials:
-
This compound substrate
-
Human plasma (citrated)
-
Assay Buffer (e.g., 75 mM Tris, 1 M NaCl, pH 7.5)
-
Black 96-well microtiter plate
-
Fluorescence microplate reader
-
Prekallikrein activator (e.g., dextran sulfate or Factor XIIa) (Optional, for measuring total prekallikrein)
Procedure:
-
Plasma Preparation: Collect blood in tubes containing sodium citrate and centrifuge to obtain platelet-poor plasma.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration in Assay Buffer. Protect from light.
-
If measuring total prekallikrein, prepare a working solution of the prekallikrein activator in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the black 96-well plate.
-
Add 10 µL of plasma sample to the appropriate wells.
-
(Optional) To measure total prekallikrein, add 10 µL of the prekallikrein activator to the wells containing plasma and incubate for a specified time (e.g., 15 minutes at 37°C) to convert prekallikrein to kallikrein.
-
-
Initiate Reaction: Add 30 µL of the diluted this compound substrate solution to each well to start the enzymatic reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (e.g., 340 nm) and emission (e.g., 420 nm) wavelengths.
-
Data Analysis:
-
Record the fluorescence intensity over time (kinetic read).
-
The rate of increase in fluorescence (RFU/min) is proportional to the plasma kallikrein activity.
-
A standard curve can be generated using purified plasma kallikrein of known concentrations to quantify the activity in the plasma samples.
-
Protocol 2: Screening of Plasma Kallikrein Inhibitors
This protocol is designed for screening and characterizing potential inhibitors of plasma kallikrein.
Materials:
-
Same as Protocol 1
-
Test inhibitor compounds at various concentrations
Procedure:
-
Plasma and Reagent Preparation: Prepare plasma and this compound substrate as described in Protocol 1.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor compounds in Assay Buffer.
-
Assay Setup:
-
Add 40 µL of Assay Buffer to each well.
-
Add 10 µL of the diluted test inhibitor solutions to the appropriate wells.
-
Add 10 µL of plasma sample to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding to the enzyme.
-
-
Initiate Reaction: Add 40 µL of the diluted this compound substrate solution to each well.
-
Measurement: Measure the fluorescence intensity as described in Protocol 1.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to a control well with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Plasma Kallikrein-Kinin System Signaling Pathway
Caption: The Plasma Kallikrein-Kinin System signaling cascade.
Experimental Workflow for Inhibitor Screening
Caption: Experimental workflow for screening plasma kallikrein inhibitors.
References
- 1. bachem.com [bachem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for pGlu-Pro-Arg-MNA Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of the fluorogenic substrate, pyroglutamyl-prolyl-arginine-4-methoxy-β-naphthylamide (pGlu-Pro-Arg-MNA), in enzymatic assays. This substrate is a valuable tool for studying the activity of trypsin-like serine proteases, which play crucial roles in various physiological and pathological processes, including coagulation, fibrinolysis, and inflammation.
Introduction
The this compound substrate is designed for the sensitive and continuous measurement of protease activity. The peptide sequence is specifically recognized and cleaved by enzymes that exhibit a preference for arginine at the P1 position. Upon enzymatic cleavage of the amide bond between arginine and the 4-methoxy-β-naphthylamide (MNA) group, the highly fluorescent MNA is released. The resulting increase in fluorescence intensity can be monitored in real-time, providing a direct measure of enzyme activity. This assay is particularly useful for the characterization of enzymes such as Protein C, plasma kallikrein, urokinase, and granulocyte elastase.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the this compound substrate. In its intact form, the MNA fluorophore is quenched. Upon cleavage by a target protease, the MNA is liberated, leading to a significant increase in fluorescence. The rate of this increase is directly proportional to the activity of the enzyme in the sample.
Buffers and Reagents
The following tables summarize the recommended buffers and reagents for performing this compound assays with various enzymes. It is recommended to optimize the buffer conditions for each specific application.
Table 1: General Assay Buffer Composition
| Component | Concentration | pH | Notes |
| Tris-HCl | 50 - 100 mM | 7.5 - 8.5 | A common buffer for serine protease assays. |
| NaCl | 100 - 150 mM | - | To maintain ionic strength. |
| CaCl₂ | 2 - 10 mM | - | Required for the activity of some proteases like Protein C. |
| BSA or 0.01% Triton X-100 | 0.1 mg/mL | - | To prevent enzyme adsorption to surfaces. |
Table 2: Stock Solutions
| Reagent | Solvent | Storage |
| This compound | DMSO or sterile water | -20°C, protected from light |
| Enzyme | Recommended buffer | -80°C |
| Inhibitor (optional) | Appropriate solvent | -20°C or as recommended |
Experimental Protocols
General Protocol for a 96-Well Plate Fluorometric Assay
This protocol provides a general framework for measuring the activity of a trypsin-like protease using this compound.
Materials:
-
Enzyme of interest (e.g., Protein C, plasma kallikrein, urokinase, granulocyte elastase)
-
This compound substrate
-
Assay Buffer (see Table 1)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with excitation at ~340 nm and emission at ~440 nm
Procedure:
-
Prepare Reagents: Thaw all reagents on ice and prepare working solutions as needed.
-
Enzyme Preparation: Dilute the enzyme to the desired concentration in cold Assay Buffer.
-
Substrate Preparation: Dilute the this compound stock solution in Assay Buffer to the final desired concentration (typically in the low micromolar range).
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the diluted enzyme solution to the appropriate wells.
-
For inhibitor studies, add 25 µL of the inhibitor solution to the respective wells and pre-incubate with the enzyme for a specified time.
-
To initiate the reaction, add 25 µL of the diluted substrate solution to all wells.
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity kinetically over a desired period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.
-
Data Analysis: Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve.
Signaling Pathways of Relevant Enzymes
The enzymes that cleave this compound are involved in critical signaling cascades. Understanding these pathways provides context for the application of this assay in drug discovery and biomedical research.
Protein C Anticoagulant Pathway
Activated Protein C (APC) is a key enzyme in the anticoagulant pathway. It proteolytically inactivates Factors Va and VIIIa, thereby downregulating thrombin generation.[1]
Urokinase Plasminogen Activator (uPA) System
Urokinase is a serine protease that converts plasminogen to plasmin, a broad-spectrum protease involved in fibrinolysis and extracellular matrix degradation. The uPA system plays a significant role in cell migration, tissue remodeling, and tumor invasion.
Plasma Kallikrein-Kinin System
Plasma kallikrein is a key component of the contact activation system of coagulation and the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation.
Neutrophil Elastase in Inflammation
Granulocyte elastase, also known as neutrophil elastase, is a powerful serine protease stored in the azurophilic granules of neutrophils. It is released during inflammation and can degrade a wide range of extracellular matrix proteins, contributing to tissue damage.
References
Troubleshooting & Optimization
Technical Support Center: pGlu-Pro-Arg-MNA Assay
This technical support center provides troubleshooting guidance and frequently asked questions for the pGlu-Pro-Arg-MNA assay, a fluorometric method used to measure the activity of proteases like tissue kallikrein.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why is my background fluorescence high?
High background fluorescence can mask the signal from the enzymatic reaction, reducing the assay's sensitivity.
-
Potential Causes:
-
Substrate Purity and Degradation: The this compound substrate may be of low purity or could have degraded over time due to improper storage, leading to the release of the fluorescent MNA group.
-
Contaminated Reagents or Buffers: Buffers or other assay components may be contaminated with fluorescent compounds.
-
Well Plate Material: Certain types of microplates can exhibit autofluorescence at the excitation and emission wavelengths used for MNA.
-
Incorrect Wavelength Settings: Using incorrect excitation or emission wavelengths can increase background noise.
-
-
Solutions:
-
Use High-Purity Substrate: Ensure the this compound is of high purity and has been stored correctly, protected from light and moisture.
-
Prepare Fresh Buffers: Use freshly prepared, high-purity buffers and reagents.
-
Select Appropriate Plates: Use black, opaque-walled microplates designed for fluorescence assays to minimize well-to-well crosstalk and background.
-
Verify Wavelengths: For MNA (7-Amino-4-methyl-2-naphthylamide), typical excitation is around 340 nm and emission is around 425 nm. Confirm the optimal settings for your specific plate reader.
-
2. What could cause low or no signal?
A weak or absent signal suggests a problem with the enzymatic reaction itself.
-
Potential Causes:
-
Inactive Enzyme: The enzyme (e.g., tissue kallikrein) may have lost activity due to improper storage or handling.
-
Incorrect Buffer pH or Composition: The buffer conditions may not be optimal for enzyme activity.
-
Presence of Inhibitors: The sample may contain endogenous or contaminating inhibitors of the enzyme.
-
Substrate Inhibition: High concentrations of the this compound substrate can sometimes lead to substrate inhibition with certain proteases.
-
-
Solutions:
-
Verify Enzyme Activity: Use a positive control with a known active enzyme to confirm that the assay components are working correctly.
-
Optimize Buffer Conditions: Ensure the buffer pH and ionic strength are optimal for the specific kallikrein being assayed.
-
Sample Dilution: If inhibitors are suspected, diluting the sample may help to reduce their effect.
-
Substrate Titration: Perform a substrate titration experiment to determine the optimal concentration of this compound for your enzyme.
-
3. Why is there high well-to-well variability?
Inconsistent results across replicate wells can make data interpretation difficult.
-
Potential Causes:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, especially the enzyme or substrate, is a common source of variability.
-
Incomplete Mixing: Failure to properly mix the reagents in the wells can lead to localized differences in reaction rates.
-
Temperature Gradients: Temperature differences across the microplate can affect enzyme activity and lead to inconsistent results.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction kinetics.
-
-
Solutions:
-
Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use reverse pipetting for viscous solutions.
-
Ensure Thorough Mixing: Gently mix the plate on a plate shaker after adding all reagents.
-
Incubate with Care: Incubate the plate in a temperature-controlled environment to ensure a uniform temperature across all wells.
-
Minimize Edge Effects: Avoid using the outer wells of the plate or fill them with buffer to create a humidity barrier.
-
Experimental Protocol: Kallikrein Activity Assay
This protocol provides a general framework for measuring tissue kallikrein activity using the this compound substrate.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Substrate Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
Enzyme Solution: Prepare a dilution of the kallikrein enzyme in assay buffer.
-
Inhibitor (Optional): If testing for inhibition, prepare a stock solution of the inhibitor.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to each well of a black, 96-well microplate.
-
Add 10 µL of the sample containing the enzyme or the diluted enzyme standard.
-
If applicable, add 10 µL of the inhibitor solution and pre-incubate for a specified time.
-
Initiate the reaction by adding 30 µL of the this compound substrate solution.
-
Mix the contents of the wells thoroughly on a plate shaker.
-
Incubate the plate at the desired temperature (e.g., 37°C), protected from light.
-
Measure the fluorescence intensity at regular intervals using a microplate reader with excitation at ~340 nm and emission at ~425 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot.
-
Plot the reaction rate against the enzyme concentration to generate a standard curve.
-
Determine the enzyme activity in the unknown samples by interpolating from the standard curve.
-
Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| High Background | Substrate degradation | Use fresh, high-purity substrate; store properly. |
| Contaminated reagents | Prepare fresh buffers with high-purity water. | |
| Plate autofluorescence | Use black, opaque-walled microplates. | |
| Low/No Signal | Inactive enzyme | Run a positive control with known active enzyme. |
| Suboptimal buffer pH | Optimize buffer conditions for the specific enzyme. | |
| Presence of inhibitors | Dilute the sample or use an inhibitor removal kit. | |
| High Variability | Pipetting errors | Calibrate pipettes; use proper pipetting techniques. |
| Incomplete mixing | Mix plate on a shaker after reagent addition. | |
| Temperature gradients | Ensure uniform incubation temperature across the plate. |
Visual Guides
Caption: Experimental workflow for the this compound assay.
Caption: Enzymatic cleavage of this compound by kallikrein.
Technical Support Center: Optimizing pGlu-Pro-Arg-MNA Concentration in Assays
Welcome to the technical support center for the chromogenic substrate, pGlu-Pro-Arg-MNA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the use of this compound in various enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a synthetic chromogenic substrate. It is primarily used in photometric assays to measure the activity of certain serine proteases. Specifically, it is a well-established substrate for Activated Protein C (APC) and Thrombin.[1][2][3][4] Upon cleavage by these enzymes, the p-nitroaniline (pNA) moiety is released, resulting in a yellow color that can be quantified spectrophotometrically at approximately 405 nm.
Q2: What are the typical applications of this compound?
A2: The most common applications include:
-
Protein C Activity Assays: To determine the functional activity of Protein C in plasma and other biological samples.[1][2][3][4]
-
Thrombin Activity Assays: To measure the enzymatic activity of thrombin.
-
Antithrombin III (ATIII) Assays: It can be used as a substrate for thrombin in assays designed to measure the activity of antithrombin III.[5]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a lyophilized powder.
-
Reconstitution: Reconstitute the substrate in high-purity water or an appropriate buffer as recommended by the supplier. To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[1]
-
Storage of Stock Solutions: It is recommended to prepare single-use aliquots of the stock solution and store them at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
This guide addresses common issues encountered during assays using this compound.
| Problem | Possible Cause | Recommended Solution |
| No or Weak Color Development | Inactive Enzyme | - Ensure the enzyme (e.g., Activated Protein C, Thrombin) is active and has been stored correctly. - Perform a positive control with a known active enzyme. |
| Incorrect Wavelength | - Verify that the absorbance is being measured at the correct wavelength for p-nitroaniline (typically 405 nm). | |
| Substrate Degradation | - Use a freshly prepared or properly stored aliquot of the this compound stock solution. Avoid repeated freeze-thaw cycles.[1] | |
| Incorrect Assay Buffer pH | - The pH of the assay buffer is critical for optimal enzyme activity. Ensure the buffer pH is within the optimal range for the specific enzyme being assayed. | |
| Presence of Enzyme Inhibitors | - Samples may contain endogenous inhibitors. Consider sample purification or dilution. - Avoid using buffers containing known inhibitors for your enzyme of interest (e.g., sodium azide can inhibit HRP-conjugated systems which are sometimes used in coupled assays). | |
| High Background Signal | Spontaneous Substrate Hydrolysis | - Prepare the substrate solution fresh before use. - Run a blank control (assay buffer + substrate, no enzyme) to measure the rate of spontaneous hydrolysis and subtract this from all readings. |
| Contaminated Reagents | - Use fresh, high-purity water and reagents to prepare buffers and solutions.[6] - Ensure that glassware and plasticware are thoroughly clean.[6] | |
| Sub-optimal Substrate Concentration | - An excessively high concentration of this compound may lead to a higher background. Determine the optimal substrate concentration by performing a substrate titration experiment. | |
| Insufficient Washing (in ELISA-like formats) | - If the assay involves immobilized components, ensure thorough washing steps to remove any unbound reagents.[7] | |
| Inconsistent or Non-Reproducible Results | Inaccurate Pipetting | - Calibrate pipettes regularly. - Use appropriate pipette volumes to minimize errors. |
| Temperature Fluctuations | - Ensure all reagents are at the recommended assay temperature before starting the reaction. - Use a temperature-controlled plate reader or water bath to maintain a constant temperature during the assay. | |
| Improper Mixing | - Gently mix all reagents thoroughly before and after addition to the reaction wells. |
Experimental Protocols
Determining the Optimal Concentration of this compound (Substrate Titration)
To ensure that the substrate concentration is not limiting the reaction rate and to minimize background, it is essential to determine the optimal concentration of this compound for your specific assay conditions. This is achieved by performing a substrate titration experiment to determine the Michaelis-Menten constant (K_m).
Objective: To find the substrate concentration that results in the half-maximal reaction velocity (V_max). A common starting point for routine assays is to use a substrate concentration of 2-5 times the K_m value.
Materials:
-
Purified active enzyme (e.g., Activated Protein C or Thrombin) of known concentration.
-
This compound stock solution (e.g., 10 mM).
-
Assay Buffer (e.g., Tris-HCl or HEPES buffer at the optimal pH for the enzyme).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Prepare a series of this compound dilutions: From your stock solution, prepare a range of concentrations in the assay buffer. A typical range to test would be from 0.05 mM to 2 mM.
-
Set up the assay plate:
-
Blank wells: Add assay buffer only.
-
Substrate control wells: Add each dilution of this compound without the enzyme to measure spontaneous hydrolysis.
-
Test wells: Add each dilution of this compound.
-
-
Initiate the reaction: Add a fixed, non-limiting concentration of the enzyme to the test wells. The enzyme concentration should be chosen to ensure a linear reaction rate for the duration of the measurement.
-
Measure the reaction rate: Immediately place the plate in the microplate reader and measure the change in absorbance at 405 nm over a set period (e.g., every 30 seconds for 10-15 minutes).
-
Calculate the initial reaction velocity (V_0): For each substrate concentration, determine the initial linear rate of the reaction (change in absorbance per unit time).
-
Data Analysis:
-
Subtract the rate of spontaneous hydrolysis (from substrate control wells) from the rates measured in the test wells.
-
Plot the initial velocity (V_0) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the K_m and V_max values. A Lineweaver-Burk or Hanes-Woolf plot can be used for linearization of the data if non-linear regression software is not available.
-
Expected Results:
The data should yield a hyperbolic curve characteristic of Michaelis-Menten kinetics.
| Parameter | Description | Typical Range for Chromogenic Substrates |
| K_m (Michaelis Constant) | Substrate concentration at which the reaction rate is half of V_max. | 0.1 - 5 mM |
| V_max (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Dependent on enzyme concentration and activity. |
| Optimal Substrate Concentration | The concentration used for routine assays, typically 2-5 x K_m. | Varies based on K_m determination. |
Note: The specific K_m value for this compound will vary depending on the enzyme (Activated Protein C or Thrombin) and the specific assay conditions (pH, temperature, ionic strength).
Visualizations
Enzymatic Cleavage of this compound
Caption: Cleavage of this compound by its target enzyme.
Workflow for Optimizing Substrate Concentration
Caption: Experimental workflow for substrate optimization.
Activated Protein C (APC) Anticoagulant Pathway
Caption: Role of APC in the anticoagulant pathway.
Thrombin's Role in the Coagulation Cascade
Caption: Central role of Thrombin in blood coagulation.
References
Technical Support Center: Troubleshooting Background Noise in pGlu-Pro-Arg-MNA Assays
Welcome to the technical support center for pGlu-Pro-Arg-MNA assays. This guide is designed for researchers, scientists, and drug development professionals to help identify and mitigate sources of background noise in your experiments, ensuring data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in my this compound assay?
High background fluorescence, or noise, is any signal not generated by the specific enzymatic cleavage of the this compound substrate. This can obscure the true signal from your enzyme of interest, reducing the assay's sensitivity and dynamic range. The primary sources can be grouped into four main categories:
-
Substrate-Related: Spontaneous hydrolysis of the substrate, impurities from synthesis, or degradation due to improper storage or light exposure.[1][2]
-
Sample-Related: Autofluorescence from biological components within the sample (e.g., NADH, riboflavin) or from test compounds being screened.[3][4]
-
Reagent and Vessel-Related: Intrinsic fluorescence of buffers, media components, or the microplates used for the assay.[4][5] Standard plastic-bottom plates, for example, can be a significant source of background.[5]
-
Instrument-Related: Light scatter, non-optimal wavelength settings, and electronic noise from the plate reader.[5]
Q2: My "no enzyme" control shows a high and drifting signal. What does this indicate and how can I fix it?
A high signal in the absence of an enzyme strongly suggests that the substrate is breaking down non-enzymatically (spontaneous hydrolysis) or was contaminated with a fluorescent impurity.[1][2] Fluorescent compounds can be unstable and sensitive to light.[2]
Troubleshooting Steps:
-
Assess Substrate Stability: Perform an experiment with only the substrate and assay buffer, measuring fluorescence over the same time course as your main experiment. A significant increase in signal indicates spontaneous hydrolysis.
-
Protect from Light: this compound and its cleaved 7-amino-4-methylcoumarin (MNA) product are light-sensitive. Prepare solutions fresh, store them in the dark, and minimize the exposure of your assay plate to ambient light.[2]
-
Check Substrate Purity: If the issue persists, consider sourcing the substrate from a different supplier or using a new lot, as the existing stock may have fluorescent impurities.
-
Optimize Buffer pH: The stability of the substrate can be pH-dependent. Ensure your buffer pH is optimal for both enzyme activity and substrate stability.
Q3: How can I account for autofluorescence from my biological samples or test compounds?
Autofluorescence is a common issue, especially when working with cell lysates, tissues, or screening chemical libraries, as many biological molecules (like NADH and FAD) and synthetic compounds fluoresce.[3][4]
The most effective way to manage this is to perform a pre-read of the assay plate.[6]
Experimental Protocol: Autofluorescence Correction
-
Prepare your assay wells with all components (buffer, enzyme, sample/test compound) except for the this compound substrate.
-
Place the plate in the reader and perform a fluorescence measurement using the same excitation/emission wavelengths as your final read. This is your "background" reading.
-
Initiate the enzymatic reaction by adding the this compound substrate.
-
Proceed with your kinetic or endpoint measurement.
-
For each well, subtract the pre-read background value from the final fluorescence value to obtain the net fluorescence generated by the enzyme.
Q4: Could my choice of microplate be contributing to the background noise?
Absolutely. The material and color of the microplate are critical.
-
Material: Standard polystyrene plates often used for cell culture can have high intrinsic fluorescence.[5] For sensitive fluorescence assays, glass-bottom plates are a better alternative.[5]
-
Color: Use black, opaque-walled plates. White plates are designed for luminescence and will scatter excitation light, increasing background. Clear plates allow for significant well-to-well crosstalk. Black plates absorb light, minimizing both background and crosstalk.
Troubleshooting Guides
Guide 1: Systematic Workflow for Diagnosing High Background
This workflow provides a logical sequence of steps to pinpoint the source of excessive noise in your assay.
Caption: A flowchart for troubleshooting high background noise.
Guide 2: Key Sources of Assay Interference
Understanding how different factors contribute to or detract from your signal is crucial for assay optimization.
References
- 1. nrel.colostate.edu [nrel.colostate.edu]
- 2. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Common problems with pGlu-Pro-Arg-MNA stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromogenic substrate pGlu-Pro-Arg-MNA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound (pyroglutamyl-prolyl-arginine-4-methoxy-2-naphthylamide) is a synthetic chromogenic substrate. Its primary application is in enzymatic assays, most notably for the determination of Protein C activity.[1][2][3] Upon enzymatic cleavage by activated Protein C, the 4-methoxy-2-naphthylamine (MNA) moiety is released, which can be detected spectrophotometrically.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial for maintaining the stability and performance of this compound.
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C | ≥ 2 years | Keep tightly sealed in a desiccated environment.[4] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][5] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1][5] |
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in water.[1][2] For difficult-to-dissolve preparations, solubility can be enhanced by gently warming the solution to 37°C and using an ultrasonic bath.[1] It is recommended to prepare stock solutions in a buffer that is compatible with your experimental assay. For very hydrophobic peptides, a small amount of an organic solvent like DMSO may be used initially to dissolve the peptide, followed by dilution with the aqueous buffer.
Q4: What are the potential degradation pathways for this compound?
A4: The primary degradation pathway for this compound is likely hydrolysis of the peptide bonds or the amide linkage to the MNA group. The N-terminal pyroglutamyl (pGlu) residue can be susceptible to enzymatic removal by pyroglutamyl aminopeptidases or chemical hydrolysis under acidic conditions.[6][7][8] The stability of the peptide is also influenced by pH, with acidic conditions potentially leading to the opening of the pyroglutamyl ring and cleavage of the pGlu-Pro bond.[8]
Troubleshooting Guide
This guide addresses common problems encountered during experiments using this compound.
Issue 1: High Background Signal
A high background signal can mask the true enzymatic activity, leading to inaccurate results.
| Potential Cause | Troubleshooting Steps |
| Spontaneous Substrate Hydrolysis | • Prepare fresh substrate solution for each experiment.• Avoid prolonged incubation times.• Optimize the pH of the assay buffer; extreme pH values can increase non-enzymatic hydrolysis.• Store stock solutions properly in aliquots at -80°C or -20°C to prevent degradation.[1][5] |
| Contaminated Reagents | • Use high-purity water and reagents for all buffers and solutions.• Filter sterilize buffers to remove any microbial contamination that may have proteolytic activity. |
| Interfering Substances in the Sample | • Some compounds in biological samples can interfere with the assay. Consider sample purification or dilution.• Common interfering substances in enzymatic assays include EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (>0.2%).[9] |
Issue 2: Low or No Signal
A weak or absent signal may indicate a problem with the enzyme, the substrate, or the assay conditions.
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | • Ensure the enzyme has been stored and handled correctly according to the manufacturer's instructions.• Verify the activity of the enzyme using a positive control.• For enzymes requiring activation (like Protein C), ensure the activation step is complete and efficient. |
| Degraded Substrate | • Use a fresh aliquot of the this compound stock solution.• If the stock solution is old, prepare a new one from the solid powder. |
| Suboptimal Assay Conditions | • Optimize the assay buffer pH and ionic strength for your specific enzyme.• Verify the incubation temperature and time are appropriate for the enzyme's optimal activity.• Ensure the substrate concentration is not limiting the reaction rate. Perform a substrate titration to determine the optimal concentration. |
| Incorrect Instrument Settings | • Check that the spectrophotometer is set to the correct wavelength for detecting the released MNA. |
Issue 3: Poor Reproducibility
Inconsistent results between replicates or experiments can compromise the validity of your data.
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | • Use calibrated pipettes and proper pipetting techniques.• Prepare a master mix of reagents to be added to all wells to minimize pipetting variations. |
| Inconsistent Incubation Times | • Use a multichannel pipette or an automated liquid handling system to ensure simultaneous addition of reagents to all wells.• Stagger the addition of the stopping reagent in the same sequence and with the same timing as the start of the reaction. |
| Temperature Fluctuations | • Ensure that all components are at the correct temperature before starting the assay.• Use a temperature-controlled plate reader or water bath for incubation. |
| Repeated Freeze-Thaw Cycles of Substrate | • Aliquot the this compound stock solution into single-use volumes to avoid repeated freezing and thawing.[1] |
Experimental Protocols & Visualizations
General Protocol for a Chromogenic Protein C Activity Assay
This protocol provides a general workflow for measuring Protein C activity using this compound. Specific concentrations and incubation times may need to be optimized for your particular experimental setup.
Materials:
-
Test plasma (platelet-poor)
-
Protein C activator (e.g., from snake venom)
-
Assay Buffer (e.g., Tris-HCl buffer with appropriate pH and ionic strength)
-
This compound stock solution
-
Stopping reagent (e.g., acetic acid)
-
Microplate reader
Procedure:
-
Sample Preparation: Dilute the test plasma in the assay buffer.
-
Activation: Add the Protein C activator to the diluted plasma and incubate to activate the Protein C.
-
Substrate Addition: Add the this compound solution to initiate the chromogenic reaction.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period.
-
Stop Reaction: Add a stopping reagent to quench the enzymatic reaction.
-
Measurement: Read the absorbance at the appropriate wavelength for the released MNA.
-
Calculation: Determine the Protein C activity by comparing the absorbance of the test sample to a standard curve prepared with known concentrations of Protein C.
Caption: Workflow for a typical chromogenic Protein C activity assay.
Signaling Pathway of Substrate Cleavage
The enzymatic reaction involves the cleavage of the amide bond between arginine and 4-methoxy-2-naphthylamine by activated Protein C.
Caption: Cleavage of this compound by Activated Protein C.
Troubleshooting Logic Flow
This diagram illustrates a logical approach to troubleshooting common issues in your assay.
Caption: A logical flow for troubleshooting common assay problems.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | 130835-45-9 | MOLNOVA [molnova.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Degradation of pyroglutamyl-phenylalanyl-proline amide by a pyroglutamyl aminopeptidase purified from membrane fractions of bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolytic cleavage of pyroglutamyl-peptide bond. V. selective removal of pyroglutamic acid from biologically active pyroglutamylpeptides in high concentrations of aqueous methanesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrolytic cleavage of pyroglutamyl-peptide bond. I. The susceptibility of pyroglutamyl-peptide bond to dilute hydrochloric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
pGlu-Pro-Arg-MNA assay variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the pGlu-Pro-Arg-MNA assay, a fluorogenic method primarily used to measure the enzymatic activity of plasma kallikrein. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay used for?
A1: The this compound assay is a sensitive method for measuring the activity of the serine protease plasma kallikrein. Plasma kallikrein is a key enzyme in the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation. The assay is often used for inhibitor screening and studying diseases where plasma kallikrein activity is dysregulated, such as hereditary angioedema. While primarily for plasma kallikrein, the substrate may also be used to measure Protein C activity.
Q2: What is the principle of the this compound assay?
A2: The assay utilizes a synthetic peptide substrate, pGlu-Pro-Arg, which is conjugated to a fluorescent reporter molecule, 4-methoxy-β-naphthylamine (MNA). In its intact form, the substrate is non-fluorescent. When plasma kallikrein is active, it cleaves the peptide at the arginine residue, releasing free MNA. The liberated MNA is fluorescent and can be detected using a fluorometer. The rate of increase in fluorescence is directly proportional to the plasma kallikrein activity.
Q3: What are the recommended excitation and emission wavelengths for detecting the released MNA?
A3: The released fluorophore, 4-methoxy-β-naphthylamine (MNA), has an excitation maximum in the range of 335-350 nm and an emission maximum in the range of 410-440 nm.[1] It is recommended to confirm the optimal wavelengths using your specific instrument and assay conditions.
Q4: What types of samples can be used with this assay?
A4: This assay is suitable for use with purified plasma kallikrein preparations and biological samples such as plasma. When using plasma, it is important to follow proper sample collection and handling procedures to avoid premature activation of the kallikrein-kinin system.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound assay.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Autofluorescence from samples (e.g., plasma) or compounds. | - Include a "no enzyme" control to determine the background fluorescence of the substrate and sample. - Subtract the background fluorescence from all measurements. - If screening compounds, pre-read the plate after compound addition but before adding the substrate to check for intrinsic fluorescence. |
| 2. Contaminated reagents or buffers. | - Use fresh, high-purity reagents and water. - Filter-sterilize buffers if necessary. | |
| 3. Substrate degradation. | - Store the this compound substrate protected from light and moisture. - Prepare fresh substrate solutions for each experiment. | |
| Low or No Signal | 1. Inactive enzyme. | - Ensure proper storage and handling of the plasma kallikrein enzyme. Avoid repeated freeze-thaw cycles. - Use a positive control with a known active enzyme to verify assay components. |
| 2. Incorrect instrument settings. | - Verify that the excitation and emission wavelengths are set correctly for MNA (Ex: 335-350 nm, Em: 410-440 nm).[1] - Optimize the gain setting on the fluorometer to ensure the signal is within the linear range of detection. | |
| 3. Presence of inhibitors in the sample. | - If testing biological samples, be aware of endogenous inhibitors. Diluting the sample may help. - When screening compounds, ensure the solvent (e.g., DMSO) concentration is not inhibiting the enzyme. | |
| High Variability Between Replicates (High CV%) | 1. Pipetting errors. | - Use calibrated pipettes and proper pipetting techniques. - For multi-well plates, consider using a multichannel pipette for consistent reagent addition. |
| 2. Inconsistent incubation times. | - Ensure all wells are incubated for the same duration before reading. - For kinetic assays, ensure the plate is read immediately after substrate addition. | |
| 3. Temperature fluctuations. | - Maintain a consistent temperature throughout the assay, as enzyme activity is temperature-dependent. Pre-warm reagents and plates to the assay temperature. | |
| Non-linear Reaction Kinetics | 1. Substrate depletion. | - If the reaction rate decreases over time, the substrate may be getting depleted. Use a lower enzyme concentration or a higher initial substrate concentration. |
| 2. Enzyme instability. | - The enzyme may not be stable under the assay conditions for the duration of the measurement. Reduce the assay time or optimize the buffer conditions (e.g., pH, ionic strength). | |
| 3. Photobleaching. | - Minimize the exposure of the fluorescent product to the excitation light. Use the lowest necessary excitation intensity and exposure time. |
Quantitative Data Summary
The following tables summarize typical performance characteristics for plasma kallikrein assays. While specific data for the this compound assay is limited in the public domain, data from similar chromogenic and fluorogenic assays provide a useful reference for expected variability.
Table 1: Assay Variability
| Parameter | Assay Type | Reported Value (CV%) | Reference |
| Intra-assay Variation | Chromogenic (S-2302) | 3.1% | [2] |
| Inter-assay Variation | Chromogenic (S-2302) | 4.8% | [2] |
| Intra-assay Variation | ELISA (cleaved HK) | 3.6% | |
| Inter-assay Variation | ELISA (cleaved HK) | 6.0% |
CV% = Coefficient of Variation
Experimental Protocols
General Protocol for Fluorogenic Plasma Kallikrein Activity Assay
This protocol provides a general framework for a 96-well plate-based fluorogenic assay. Optimization may be required for specific applications.
Materials:
-
Purified human plasma kallikrein or plasma sample
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8)
-
96-well black, flat-bottom microplate
-
Fluorometer with excitation and emission filters for MNA
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and bring it to the desired assay temperature (e.g., 37°C).
-
Prepare a stock solution of the this compound substrate in a suitable solvent (e.g., DMSO or water) and dilute it to the final working concentration in Assay Buffer. Protect the substrate solution from light.
-
Dilute the plasma kallikrein enzyme or plasma sample to the desired concentration in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of the diluted enzyme or plasma sample to the wells of the 96-well plate.
-
For inhibitor studies, pre-incubate the enzyme with the test compounds for a specified time (e.g., 15-30 minutes) at the assay temperature.
-
Include appropriate controls:
-
Blank (No Enzyme): 50 µL of Assay Buffer without enzyme.
-
Positive Control: A known concentration of active plasma kallikrein.
-
Vehicle Control (for inhibitor screening): Enzyme with the same concentration of solvent used to dissolve the test compounds.
-
-
-
Initiate Reaction:
-
Add 50 µL of the this compound substrate solution to each well to initiate the reaction. The final volume in each well will be 100 µL.
-
-
Measurement:
-
Immediately place the plate in a pre-warmed fluorometer.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the assay temperature. Use excitation and emission wavelengths appropriate for MNA (e.g., Ex: 340 nm, Em: 420 nm).
-
-
Data Analysis:
-
Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve (RFU/min).
-
Subtract the rate of the blank control from the rates of all other wells.
-
For inhibitor studies, calculate the percent inhibition relative to the vehicle control.
-
Visualizations
Signaling Pathway
Caption: The Kallikrein-Kinin System Signaling Pathway.
Experimental Workflow
Caption: General experimental workflow for the this compound assay.
Troubleshooting Logic
Caption: A logical approach to troubleshooting common assay issues.
References
Technical Support Center: pH Optimization for pGlu-Pro-Arg-MNA Enzymatic Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for enzymatic assays utilizing the fluorogenic substrate pGlu-Pro-Arg-MNA.
Frequently Asked Questions (FAQs)
Q1: What is the expected optimal pH for enzymatic activity with the this compound substrate?
A1: The optimal pH for the enzymatic cleavage of this compound is typically in the neutral range. Studies on homologous enzymes, such as pyroglutamyl aminopeptidase type-II from bovine brain, have demonstrated an optimal pH range of 6.8-7.6.[1] It is crucial to experimentally determine the precise optimal pH for your specific enzyme and assay conditions.
Q2: Why is pH optimization important for this enzyme assay?
A2: The pH of the reaction buffer significantly influences enzyme structure and activity. The ionization state of amino acid residues in the enzyme's active site and on the substrate is pH-dependent. Deviations from the optimal pH can lead to reduced enzyme-substrate binding, decreased catalytic activity, and even irreversible denaturation of the enzyme, resulting in inaccurate and unreliable data.
Q3: What type of enzyme cleaves the this compound substrate?
A3: this compound is a substrate for certain peptidases, notably Thyrotropin-releasing hormone-degrading ectoenzyme (TRH-DE), also known as pyroglutamyl peptidase II.[2][3] This is a metalloenzyme with a high degree of specificity for N-terminal pyroglutamyl residues.[1][3]
Q4: Can I use a universal buffer for the entire pH range in my optimization experiment?
A4: While universal buffers exist, it is generally recommended to use a series of buffers with overlapping buffering ranges to ensure stable pH control across the entire tested spectrum. The buffering capacity of a single buffer is highest near its pKa and diminishes further away from this value. Using multiple, appropriate buffers will provide more accurate and reproducible results.
Quantitative Data Summary
The following table summarizes the expected pH optimum for enzymes that hydrolyze substrates similar to this compound. This data should be used as a starting point for your own experimental optimization.
| Enzyme Source | Substrate | Optimal pH Range | Reference |
| Bovine Brain (Pyroglutamyl aminopeptidase type-II) | Thyrotropin-releasing hormone (pGlu-His-Pro-NH2) | 6.8 - 7.6 | [1] |
| Rabbit Brain (Pyroglutamyl peptidase II) | Thyrotropin-releasing hormone (pGlu-His-Pro-NH2) | Neutral | [4] |
Experimental Protocol: pH Optimization of this compound Enzymatic Activity
This protocol provides a detailed methodology for determining the optimal pH for your enzyme of interest using the fluorogenic substrate this compound.
Objective: To determine the pH at which the enzyme exhibits maximum activity on the this compound substrate.
Materials:
-
Purified enzyme of interest
-
This compound substrate
-
A series of buffers with different pH values (e.g., MES, PIPES, HEPES, Tris) covering a range from pH 5.0 to 9.0
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorescence microplate reader
-
Standard laboratory equipment (pipettes, tubes, etc.)
Procedure:
-
Buffer Preparation: Prepare a series of buffers at various pH values (e.g., in 0.5 pH unit increments from 5.0 to 9.0). It is recommended to use buffers with overlapping pKa values to ensure stable pH throughout the experiment.
-
Reagent Preparation:
-
Prepare a stock solution of the this compound substrate in a suitable solvent (e.g., DMSO or water).
-
Prepare a working solution of your enzyme in a suitable, neutral pH buffer. Keep the enzyme on ice.
-
-
Assay Setup:
-
In a 96-well black microplate, add the appropriate volume of each pH buffer to triplicate wells.
-
Add the enzyme to each well to a final concentration that yields a linear reaction rate.
-
Include a "no-enzyme" control for each pH value to measure background fluorescence.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add the this compound substrate to all wells to initiate the reaction. The final substrate concentration should be at or near the enzyme's Km for a robust signal.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the cleaved MNA fluorophore.
-
-
Data Analysis:
-
For each pH value, calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
-
Subtract the rate of the "no-enzyme" control from the corresponding enzyme-containing wells to correct for background fluorescence.
-
Plot the corrected reaction rates as a function of pH to determine the optimal pH for your enzyme's activity.
-
Experimental Workflow for pH Optimization
Caption: Experimental workflow for determining the optimal pH for this compound enzymatic activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Background Fluorescence | Substrate Autohydrolysis | Test substrate stability at different pH values without the enzyme. If hydrolysis is significant, consider a lower pH or shorter incubation time. |
| Contaminated Reagents | Prepare fresh buffers and reagent solutions using high-purity water and reagents. | |
| Non-specific Binding | Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. | |
| Low or No Signal | Inactive Enzyme | Verify enzyme activity with a positive control. Ensure proper storage and handling of the enzyme. |
| Suboptimal pH | The tested pH range may be too far from the optimum. Widen the pH range of your experiment. | |
| Incorrect Wavelength Settings | Confirm the excitation and emission wavelengths for the MNA fluorophore on your instrument. | |
| Insufficient Enzyme or Substrate | Optimize the concentrations of both enzyme and substrate. | |
| High Well-to-Well Variability | Pipetting Inaccuracy | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for the enzyme and substrate to add to the wells. |
| Temperature Fluctuation | Ensure uniform temperature across the microplate during incubation and reading. | |
| Air Bubbles in Wells | Be careful not to introduce air bubbles when adding reagents. Centrifuge the plate briefly if bubbles are present. | |
| Non-linear Reaction Rate | Substrate Depletion | Use a lower enzyme concentration or a higher substrate concentration. Analyze only the initial linear phase of the reaction. |
| Enzyme Instability | The enzyme may be unstable at certain pH values. Perform a pre-incubation stability study of the enzyme at different pHs before adding the substrate. |
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting common issues in the this compound enzymatic assay.
References
- 1. A study of a highly specific pyroglutamyl aminopeptidase type-II from the membrane fraction of bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stork: Pyroglutamyl peptidase: an overview of the three known enzymatic forms [storkapp.me]
- 3. Pyroglutamyl peptidase: an overview of the three known enzymatic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyroglutamyl peptidase II, a thyrotropin releasing hormone degrading enzyme: purification and specificity studies of the rabbit brain enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: pGlu-Pro-Arg-MNA Chromogenic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using pGlu-Pro-Arg-MNA chromogenic assays.
Frequently Asked Questions (FAQs)
1. What is the principle of the this compound chromogenic assay?
The this compound chromogenic assay is a biochemical method used to measure the activity of certain proteases. The substrate, this compound, is a synthetic peptide linked to a chromophore, p-nitroaniline (pNA). When a specific protease cleaves the peptide bond after the Arginine (Arg) residue, it releases the pNA molecule. The free pNA has a distinct yellow color and its absorbance can be measured spectrophotometrically, typically at 405 nm. The rate of color development is directly proportional to the enzymatic activity in the sample.[1]
2. Which enzymes can cleave the this compound substrate?
The primary enzyme measured with this substrate is Activated Protein C (APC), which plays a crucial role in the regulation of blood coagulation.[2][3] However, other serine proteases with similar substrate specificity, such as thrombin and Factor Xa, may also cleave this substrate, potentially leading to assay interference.[1] Additionally, some post-proline cleaving enzymes (PPCEs) have shown broader specificity than previously understood and could potentially interact with similar peptide sequences.[4]
3. What are the common applications of this assay?
This assay is widely used in hematology and thrombosis research to:
-
Determine the activity of Protein C in plasma samples for diagnosing deficiencies.
-
Monitor the efficacy of anticoagulant therapies.
-
Screen for inhibitors or activators of specific serine proteases in drug discovery.
4. How should the this compound substrate be stored?
The substrate is typically supplied as a lyophilized powder and should be stored at -20°C. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[2] The stock solution's stability may be limited to one month at -20°C or up to six months at -80°C.[2]
Troubleshooting Guide
Issue 1: High Background Signal
A high background signal, indicated by a high absorbance reading in the blank or negative control wells, can mask the true signal from the enzymatic reaction and reduce the assay's sensitivity.[5]
| Possible Cause | Troubleshooting Step |
| Substrate Instability/Degradation | Ensure the substrate is stored correctly and is not expired. Prepare fresh substrate solution for each experiment. Visually inspect the substrate solution; it should be colorless before addition to the wells.[6] |
| Contaminated Reagents | Use high-purity water and reagents. Check for microbial contamination in buffers, which can be a source of interfering enzymes.[6][7] Filter-sterilize buffers if necessary. |
| Non-enzymatic Substrate Hydrolysis | This can occur at non-optimal pH or high temperatures. Ensure the assay buffer has the correct pH and the incubation is performed at the recommended temperature. |
| Insufficient Washing | In multi-step assays, residual unbound components can contribute to the background. Increase the number and vigor of washing steps.[6][8] |
| Reader Malfunction | Ensure the spectrophotometer is blanked correctly before reading the plate.[6] |
Issue 2: No or Weak Signal
A weak or absent signal suggests a problem with the enzyme's activity or the detection process.
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.[9] Run a positive control with a known active enzyme to verify its functionality. |
| Incorrect Assay Conditions | Verify the pH, temperature, and ionic strength of the assay buffer are optimal for the enzyme's activity. |
| Presence of Inhibitors | The sample may contain endogenous or exogenous inhibitors. See the "Investigating Sample Interference" protocol below. Common inhibitors include chelating agents like EDTA and certain anticoagulants.[10] |
| Substrate Concentration Too Low | Ensure the substrate concentration is appropriate for the enzyme's Km value. If the concentration is too far below Km, the reaction rate will be low. |
| Expired or Degraded Reagents | Check the expiration dates of all reagents, including the substrate and enzyme.[9] |
Issue 3: Inconsistent Results (Poor Reproducibility)
High variability between replicate wells or experiments can make data interpretation unreliable.
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh tips for each reagent and sample to avoid cross-contamination.[7] Ensure accurate and consistent dispensing of all solutions. |
| Temperature Fluctuations | Avoid temperature gradients across the microplate by ensuring uniform incubation. Do not run assays near heat sources or in direct sunlight.[6] |
| Improper Mixing | Gently mix the contents of each well after adding reagents to ensure a homogeneous reaction mixture. |
| Edge Effects | To minimize evaporation and temperature variations at the edges of the plate, avoid using the outer wells or fill them with buffer. |
| Timing Inconsistencies | In kinetic assays, ensure that the timing of reagent addition and plate reading is consistent for all wells.[9] |
Experimental Protocols
Protocol 1: Preparation of a Standard Curve
A standard curve is essential for quantifying enzyme activity.
-
Prepare a stock solution of a purified, active enzyme with a known concentration.
-
Create a series of dilutions of the enzyme stock solution in the assay buffer. The concentration range should span the expected activity range of the unknown samples.
-
Add the diluted enzyme standards to the microplate wells in triplicate.
-
Initiate the reaction by adding the this compound substrate to all wells, including blanks (buffer only) and standards.
-
Incubate the plate at the optimal temperature for a defined period.
-
Measure the absorbance at 405 nm.
-
Subtract the average absorbance of the blank from the absorbance of the standards.
-
Plot the net absorbance versus the enzyme concentration to generate the standard curve.
Protocol 2: Investigating Sample Interference
This protocol helps determine if components in the test sample are inhibiting or non-specifically activating the enzyme.
-
Prepare two sets of reactions:
-
Set A (Spiked Sample): Add a known amount of purified active enzyme (the "spike") to the test sample.
-
Set B (Control Spike): Add the same amount of purified active enzyme to the assay buffer.
-
-
Run the chromogenic assay on both sets of reactions.
-
Calculate the percent recovery using the following formula: % Recovery = (Absorbance of Set A - Absorbance of Unspiked Sample) / (Absorbance of Set B) * 100
-
Interpret the results:
-
A recovery close to 100% indicates no significant interference.
-
A recovery significantly less than 100% suggests the presence of an inhibitor in the sample.
-
A recovery significantly greater than 100% may indicate the presence of an activating substance or another enzyme that can cleave the substrate.
-
Visualizations
Caption: Enzymatic cleavage of this compound.
Caption: General workflow for the this compound assay.
Caption: Troubleshooting decision tree for common assay issues.
References
- 1. Chromogenic Factor VIII and Factor IX Assays [practical-haemostasis.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | 130835-45-9 | MOLNOVA [molnova.com]
- 4. Postproline Cleaving Enzymes also Show Specificity to Reduced Cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arp1.com [arp1.com]
- 6. sinobiological.com [sinobiological.com]
- 7. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 8. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 9. youtube.com [youtube.com]
- 10. elgalabwater.com [elgalabwater.com]
Technical Support Center: Enhancing pGlu-Pro-Arg-MNA-Based Assays
Welcome to the technical support center for the sensitive detection of enzymatic activity using the pGlu-Pro-Arg-MNA substrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to improve the sensitivity of your assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a chromogenic substrate primarily used to measure the activity of proteases such as Protein C and thrombin.[1][2][3] Upon enzymatic cleavage, it releases 7-methoxy-4-nitroaniline (MNA), which can be detected by its absorbance.
Q2: Can I increase the sensitivity of my assay by switching from a colorimetric to a fluorescent readout?
A2: Yes, switching to a fluorescent readout can significantly increase assay sensitivity. While traditionally used as a chromogenic substrate, the released MNA (7-methoxy-4-nitroaniline) moiety has fluorescent properties. The sensitivity of fluorescence techniques can be up to 1,000 times greater than that of absorption spectroscopy because the emission signal is measured against a low background level.
Q3: What are the optimal excitation and emission wavelengths for detecting the released MNA group?
A3: The exact excitation and emission maxima for 7-methoxy-4-nitroaniline are not consistently reported in publicly available literature. However, based on the spectral properties of structurally similar compounds, such as 4-methoxy-2-nitroaniline which has a strong emission around 599 nm, a good starting point for optimization would be in this region.[4][5] We recommend performing a wavelength scan to determine the optimal excitation and emission wavelengths for your specific experimental conditions. A general recommendation for similar fluorophores is to use an excitation wavelength of around 380 nm and measure emission at approximately 440 nm.[6][7]
Q4: How does pH affect the fluorescence of MNA?
A4: The fluorescence of many fluorophores is pH-dependent. A change in pH can alter the ionization state of a molecule, which in turn can affect its fluorescence properties, including wavelength and intensity.[8] For the MNA fluorophore, it is crucial to maintain a consistent and optimal pH throughout your experiment to ensure reproducible results. The optimal pH should be determined empirically for your specific assay, considering both enzyme activity and fluorophore stability.
Troubleshooting Guide
Low signal or poor sensitivity is a common issue when developing or performing enzyme assays. This guide provides a systematic approach to identifying and resolving these problems.
Table 1: Troubleshooting Low Signal and Poor Sensitivity
| Potential Cause | Recommended Action | Expected Outcome |
| Suboptimal Wavelengths | Perform an excitation and emission scan for the released MNA in your assay buffer. | Identification of the optimal wavelengths for maximum signal intensity. |
| Incorrect Reagent Concentration | Titrate both the enzyme and substrate concentrations. High substrate concentrations can cause inner filter effects, while low concentrations may limit the reaction rate. | Determine the optimal concentrations for a linear and robust signal. |
| Suboptimal Buffer Conditions | Optimize the pH of the assay buffer. Also, consider the effects of ionic strength and cofactors. | Enhanced enzyme activity and/or fluorophore stability, leading to a stronger signal. |
| Enzyme Inactivity | Ensure the enzyme is properly stored and handled. Perform a positive control with a known active enzyme. | Verification of enzyme activity and ruling out enzyme degradation as the cause of low signal. |
| Signal Quenching | Identify and remove any potential quenchers from the assay components. Common quenchers include certain salts, buffers, and solvents. | Increased fluorescence signal due to the elimination of quenching effects. |
| High Background Fluorescence | See the "Addressing High Background" guide below. | Reduced background noise, leading to an improved signal-to-noise ratio. |
Guide 1: Addressing High Background Fluorescence
High background can mask the specific signal from your enzymatic reaction. The following steps will help you diagnose and mitigate this issue.
Workflow for Diagnosing High Background
Caption: A logical workflow for troubleshooting high background fluorescence.
Table 2: Solutions for High Background Fluorescence
| Source of High Background | Recommended Solutions |
| Autofluorescence of Assay Components | - Use black, opaque microplates to minimize background from the plate itself.- Test different assay buffers to find one with low intrinsic fluorescence.- Screen for substrate batches with lower fluorescent impurities. |
| Contaminated Enzyme Preparation | - If possible, further purify the enzyme preparation.- Consider using an enzyme from a different supplier. |
| Non-specific Substrate Cleavage | - Optimize the enzyme concentration to the lowest level that gives a reliable signal.- Include appropriate protease inhibitors for contaminating proteases if the enzyme of interest is not a protease. |
| Instrument Settings | - Optimize the gain setting on the fluorescence reader. High gain can amplify background noise. |
Experimental Protocols
Protocol 1: General Protocol for Converting from a Chromogenic to a Fluorometric Assay
This protocol provides a general framework for adapting a this compound based chromogenic assay to a more sensitive fluorometric assay.
-
Determine Optimal Wavelengths:
-
Prepare a solution of the cleaved fluorophore (MNA, if available, or the product of a complete enzymatic digestion of the substrate).
-
Using a scanning spectrofluorometer, determine the optimal excitation and emission wavelengths.
-
-
Reagent Preparation:
-
Prepare the assay buffer. The optimal pH should be determined experimentally, but a good starting point is often between 7.0 and 8.5.
-
Prepare a stock solution of the this compound substrate. The solvent should be chosen based on the substrate's solubility and its compatibility with the assay.
-
Prepare a stock solution of the enzyme.
-
-
Assay Procedure:
-
Set up the assay in a black 96-well plate.
-
Add the assay buffer to each well.
-
Add the enzyme to the appropriate wells. Include a "no enzyme" control.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate to all wells.
-
Measure the fluorescence at regular intervals using the predetermined optimal excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from the fluorescence of the enzyme-containing wells.
-
Plot the change in fluorescence over time to determine the reaction rate.
-
Signaling Pathway of Protease Activity Detection
Caption: Enzymatic cleavage of the substrate releases a fluorescent product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS#:130835-45-9 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Professional Bioendo⢠rFC Endotoxin Test Kitï¼Recombinant Factor C Fluorometric Assayï¼ manufacturers and provider | Bioendo [bioendo.com]
- 7. Professional Bioendo⢠rFC Endotoxin Test Kitï¼Recombinant Factor C Fluorometric Assayï¼ manufacturers and provider | Bioendo [bioendo.com]
- 8. quora.com [quora.com]
Navigating pGlu-Pro-Arg-MNA: A Technical Support Guide to Substrate Inhibition Challenges
For researchers and drug development professionals utilizing the chromogenic substrate pGlu-Pro-Arg-MNA, unexpected results in enzymatic assays can be a significant roadblock. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues, with a focus on identifying and mitigating potential substrate inhibition.
Troubleshooting Guide: Is Substrate Inhibition Affecting Your Assay?
Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at high substrate concentrations. This can lead to misinterpretation of kinetic data and inaccurate assessment of enzyme activity or inhibitor potency. The following guide provides a systematic approach to troubleshooting assays utilizing the this compound substrate.
Initial Checks and Observations
Before investigating substrate inhibition, it is crucial to rule out other common sources of assay variability.
| Parameter | Recommendation |
| Substrate Integrity | Ensure this compound is properly stored at -20°C and protected from light. Prepare fresh stock solutions in a suitable solvent like water. To aid dissolution, gentle warming to 37°C and sonication can be employed. Stock solutions should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Buffer and pH | Verify the pH and ionic strength of your assay buffer. Enzyme activity is highly dependent on these parameters. |
| Enzyme Concentration | Ensure you are using an appropriate enzyme concentration that results in a linear reaction rate over the desired time course. |
| Instrument Settings | Confirm that the spectrophotometer is set to the correct wavelength for detecting the released MNA (methoxy-2-naphthylamine) chromophore. |
Identifying Non-Linear Kinetics
If initial checks do not resolve the issue, the next step is to determine if your enzyme exhibits substrate inhibition with this compound.
Experimental Protocol: Substrate Titration Curve
-
Prepare a series of this compound substrate dilutions in your assay buffer, ranging from a low concentration (e.g., 0.1 x Km) to a concentration significantly higher than the expected Km (e.g., 10-20 x Km).
-
Initiate the enzymatic reaction by adding a fixed concentration of your enzyme to each substrate dilution.
-
Monitor the reaction progress by measuring the absorbance change over time.
-
Calculate the initial reaction velocity (V0) for each substrate concentration from the linear portion of the progress curve.
-
Plot V0 versus the substrate concentration ([S]) .
Data Interpretation:
| Observation | Potential Cause | Next Steps |
| Michaelis-Menten Kinetics: The reaction velocity increases with substrate concentration and plateaus at a maximum velocity (Vmax). | The enzyme follows standard kinetics under the tested conditions. | Proceed with your standard assay protocol. |
| Substrate Inhibition: The reaction velocity initially increases with substrate concentration, reaches a peak, and then decreases at higher substrate concentrations. | The enzyme is being inhibited by high concentrations of this compound. | Optimize the substrate concentration to be in the optimal range (below the inhibitory concentrations). |
| No or Low Activity: The reaction velocity is consistently low across all substrate concentrations. | The enzyme may be inactive, or an essential cofactor may be missing. | Verify enzyme activity with a known positive control substrate or assay. Check for cofactor requirements. |
Below is a diagram illustrating the logical workflow for troubleshooting potential substrate inhibition issues.
Navigating Kinetic Assays: A Technical Support Guide for pGlu-Pro-Arg-MNA
For researchers, scientists, and drug development professionals utilizing the chromogenic substrate pGlu-Pro-Arg-MNA, achieving accurate and reproducible kinetic results is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during enzymatic assays with this substrate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
1. Why am I seeing low or no signal (low absorbance)?
-
Inactive Enzyme: Ensure your enzyme (e.g., thrombin, trypsin, Factor Xa) is active. Check the storage conditions and age of the enzyme stock. It's advisable to run a positive control with a known active enzyme lot.
-
Incorrect Buffer Conditions: The pH and ionic strength of the assay buffer are critical for optimal enzyme activity. Verify that the buffer composition is appropriate for the specific enzyme being used.
-
Substrate Degradation: this compound can degrade over time, especially with repeated freeze-thaw cycles.[1][2] Prepare fresh substrate solutions and store them properly at -20°C for short-term use (up to 1 month) or -80°C for longer-term storage (up to 6 months).[2]
-
Inhibitor Contamination: Your sample or reagents may contain enzymatic inhibitors. Common inhibitors for serine proteases like thrombin include Benzamidine Hydrochloride.[3] Consider including a control with a known inhibitor to test for this possibility.
2. My results are not reproducible. What could be the cause?
-
Inconsistent Pipetting: Small variations in the volumes of enzyme or substrate can lead to significant differences in reaction rates. Ensure your pipettes are calibrated and use consistent technique.
-
Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature. Pre-incubate all reagents and the reaction plate at the desired assay temperature to ensure uniformity.
-
Substrate Solubility Issues: Incomplete dissolution of this compound can lead to variable substrate concentrations. The substrate is soluble in water; to aid dissolution, you can warm the solution to 37°C and sonicate.[2][4]
3. I'm observing a high background signal. What should I do?
-
Substrate Autohydrolysis: While generally stable, the substrate may undergo slow spontaneous hydrolysis, especially at non-optimal pH or elevated temperatures. Run a "substrate only" blank (without the enzyme) to measure the rate of autohydrolysis and subtract this from your experimental values.
-
Contaminating Proteases: The enzyme preparation or the sample itself might be contaminated with other proteases that can cleave the substrate. Ensure the purity of your enzyme.
4. The kinetic curve is not linear. Why is this happening?
-
Substrate Depletion: If the enzyme concentration is too high or the reaction time is too long, a significant portion of the substrate will be consumed, leading to a decrease in the reaction rate and a non-linear curve. Reduce the enzyme concentration or shorten the measurement intervals.
-
Enzyme Instability: The enzyme may be losing activity over the course of the assay. Check the stability of the enzyme under your specific assay conditions (pH, temperature, buffer components).
Quantitative Data: Expected Kinetic Parameters
The following tables summarize kinetic parameters for thrombin, trypsin, and Factor Xa with chromogenic substrates. Note that the specific substrate used in the cited literature may differ slightly from this compound, but the data provides a valuable reference range.
Table 1: Kinetic Parameters for Thrombin
| Substrate | Enzyme Source | K_m (µM) | k_cat (s⁻¹) | Reference |
| Tos-Gly-Pro-Arg-pNA | Human α-thrombin | 4.18 | 127 | |
| Tos-Gly-Pro-Arg-pNA | Bovine α-thrombin | 3.61 | 100 |
Table 2: Kinetic Parameters for Trypsin
| Substrate | Enzyme Source | K_m (mM) | V_max (mM min⁻¹ mg enzyme⁻¹) | Reference |
| Nα-benzoyl-DL-arginine-p-nitroanilide (BAPNA) | Immobilized Trypsin | 0.12 | 0.079 | [5] |
| Nα-benzoyl-DL-arginine-p-nitroanilide (BAPNA) | Prussian Carp Trypsin (Spring) | ~0.3 | ~0.025 | [6] |
| p-nitrobenzyl p-toluenesulfonyl-L-arginine | Bovine Trypsin | 0.012 | 138 (µmol/min/mg) | [7] |
Table 3: Kinetic Parameters for Factor Xa
| Substrate | Enzyme Source | K_m (µM) | k_cat (min⁻¹) | Reference |
| Prothrombin | Human Factor Xa | 9.0 | 31 (s⁻¹) | [8] |
| Spectrozyme Xa | Human Factor Xa | 0.4 | 2700 | [9] |
Experimental Protocols
General Protocol for Chromogenic Kinetic Assay with this compound
This protocol provides a general framework. Optimal conditions (e.g., buffer pH, enzyme concentration, substrate concentration) should be determined empirically for each specific enzyme and experimental setup.
Materials:
-
This compound
-
Enzyme (Thrombin, Trypsin, or Factor Xa)
-
Assay Buffer (e.g., Tris-HCl with appropriate pH and salts)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator or temperature-controlled plate reader
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
In a 96-well plate, add the appropriate volume of assay buffer to each well.
-
Add varying concentrations of the substrate to the wells. It is recommended to test a range of concentrations around the expected K_m value.
-
Include a "no enzyme" control (substrate and buffer only) to measure background absorbance.
-
Include a "no substrate" control (enzyme and buffer only) to check for any absorbance from the enzyme solution.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at the desired temperature for 5-10 minutes.
-
Initiate the reaction by adding the enzyme to each well.
-
Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max.
-
Visualizing Workflows and Relationships
The following diagrams illustrate key experimental workflows and logical relationships for troubleshooting your kinetic assays.
A standard workflow for a chromogenic kinetic assay.
A troubleshooting decision tree for poor kinetic results.
References
- 1. This compound | 130835-45-9 | MOLNOVA [molnova.com]
- 2. glpbio.com [glpbio.com]
- 3. Troubleshooting of Cleavage Methods [sigmaaldrich.com]
- 4. This compound monoacetate | TargetMol [targetmol.com]
- 5. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assay of the esterase activity of thrombin, plasmin and trypsin with a chromogenic substrate p-nitrobenzyl p-toluenesulfonyl-l-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies of the role of factor Va in the factor Xa-catalyzed activation of prothrombin, fragment 1.2-prethrombin-2, and dansyl-L-glutamyl-glycyl-L-arginine-meizothrombin in the absence of phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hemostatic agents of broad applicability produced by selective tuning of factor Xa zymogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
How to prevent degradation of pGlu-Pro-Arg-MNA in solution
Welcome to the technical support center for pGlu-Pro-Arg-MNA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this chromogenic and fluorogenic substrate in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (pyroglutamyl-prolyl-arginyl-4-methoxy-2-naphthylamide) is a synthetic peptide substrate used for the detection and quantification of certain protease activities. Its primary application is in assays for Activated Protein C (APC), where its cleavage releases the fluorescent group 4-methoxy-2-naphthylamine (MNA), allowing for sensitive measurement of enzyme activity.
Q2: What are the main causes of this compound degradation in solution?
The degradation of this compound in solution can be attributed to several factors:
-
Hydrolysis: The peptide bonds, particularly the amide bond linking the peptide to the MNA group, can undergo hydrolysis. This process is significantly influenced by the pH of the solution.
-
Enzymatic Degradation: Contaminating proteases in the experimental sample can cleave the peptide sequence, leading to a loss of the intact substrate. The bond between Proline (Pro) and Arginine (Arg) is a known recognition site for several serine proteases.
-
Oxidation: The arginine residue is susceptible to oxidation, which can alter the peptide's structure and its interaction with the target enzyme.
-
Photodegradation: The fluorescent MNA group may be susceptible to degradation upon exposure to light, leading to a decrease in signal intensity.
-
Adsorption: Peptides can adsorb to the surfaces of laboratory plastics and glassware, reducing the effective concentration of the substrate in the solution.
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, dissolve lyophilized this compound in a high-quality, sterile solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. Subsequently, this stock can be diluted in an appropriate aqueous buffer for the working solution.
Storage Recommendations for Stock Solutions:
| Storage Temperature | Duration | Recommendation |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Always protect solutions from light.
Troubleshooting Guide: Preventing Degradation During Experiments
This guide provides solutions to common issues encountered during the use of this compound in experimental assays.
Issue 1: High Background Signal or Spontaneous Substrate Degradation
Possible Causes:
-
Hydrolysis due to suboptimal pH: The stability of the peptide is pH-dependent.
-
Contaminating proteases in the sample: Biological samples may contain endogenous proteases that cleave the substrate.
-
Photodegradation of the MNA fluorophore: Exposure to ambient or excitation light can lead to non-enzymatic release of the MNA group.
Solutions:
| Parameter | Recommendation | Experimental Protocol |
| pH Optimization | Maintain the pH of the assay buffer within the optimal range for the enzyme of interest while minimizing spontaneous hydrolysis. For many serine proteases, a pH range of 7.0-8.5 is common. | Prepare a series of buffers with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) to test for the optimal balance between enzyme activity and substrate stability. Incubate the substrate in each buffer without the enzyme to measure the rate of spontaneous hydrolysis. |
| Use of Protease Inhibitors | Add a cocktail of protease inhibitors to your sample to inactivate contaminating proteases. | Prepare a broad-spectrum protease inhibitor cocktail (excluding inhibitors of your target enzyme) and add it to your sample prior to the addition of the this compound substrate. |
| Light Protection | Minimize the exposure of the substrate solution and the assay plate to light. | Conduct experiments in a dark room or use amber-colored tubes and plates. Limit the exposure time to the excitation light source in fluorescence readers. |
Issue 2: Low Signal or Loss of Substrate Activity Over Time
Possible Causes:
-
Adsorption to surfaces: The peptide can stick to the walls of microplates and pipette tips.
-
Oxidation of the Arginine residue: This can reduce the substrate's affinity for the target enzyme.
Solutions:
| Parameter | Recommendation | Experimental Protocol |
| Minimize Adsorption | Use low-protein-binding labware. Consider adding a non-ionic surfactant. | Use polypropylene or other low-protein-binding microplates and pipette tips. If compatible with your assay, add a low concentration (e.g., 0.01-0.05%) of a non-ionic surfactant like Tween-20 or Triton X-100 to the assay buffer. |
| Prevent Oxidation | Prepare fresh substrate solutions for each experiment and avoid prolonged storage of working dilutions. | Prepare the working solution of this compound immediately before use from a frozen, concentrated stock. |
Visualizing Degradation Pathways and Prevention Strategies
To better understand the factors affecting this compound stability, the following diagrams illustrate the primary degradation pathways and the workflow for a stability experiment.
Caption: Major degradation pathways of this compound in solution.
Caption: Workflow for assessing the stability of this compound.
By understanding the potential degradation pathways and implementing the preventative measures outlined in this guide, researchers can enhance the accuracy and reproducibility of their experiments using this compound.
Technical Support Center: pGlu-Pro--Arg-MNA Chromogenic Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve accurate and reproducible results with pGlu-Pro-Arg-MNA chromogenic assays, primarily for the determination of Activated Protein C (APC) activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a chromogenic method used to measure the activity of certain proteases. The synthetic substrate, pyroglutamyl-prolyl-arginine-4-methoxy-2-naphthylamine (this compound), is specifically cleaved by the target enzyme, such as Activated Protein C (APC). This cleavage releases the chromogenic group, 4-methoxy-2-naphthylamine (MNA), which results in a color change that can be quantified spectrophotometrically. The rate of color development is directly proportional to the enzymatic activity in the sample.
Q2: What is the primary application of the this compound substrate?
The primary application of this substrate is to measure the activity of Activated Protein C (APC), a key enzyme in the anticoagulant pathway.[1] The assay is widely used in hematology and thrombosis research to assess Protein C function.
Q3: Can this substrate be used to measure the activity of other proteases?
While this compound is optimized for APC, other proteases with similar substrate specificity might also cleave it. It is crucial to validate the specificity of the assay for any enzyme other than APC by using specific inhibitors and purified enzymes.
Q4: How should the this compound substrate be stored?
The lyophilized substrate should be stored at -20°C. Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the substrate from light.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low signal (low absorbance reading) | Inactive or degraded enzyme. | Ensure the enzyme (e.g., APC) has been stored and handled correctly. Use a fresh aliquot or a new batch of enzyme. |
| Incorrect assay buffer pH or composition. | Verify that the assay buffer has the correct pH and contains all necessary cofactors for optimal enzyme activity. | |
| Substrate degradation. | Reconstitute a fresh aliquot of the this compound substrate. Ensure proper storage conditions. | |
| Insufficient incubation time or incorrect temperature. | Optimize the incubation time and ensure the assay is performed at the recommended temperature (typically 37°C). | |
| High background signal (high absorbance in blank wells) | Substrate instability or contamination. | Prepare fresh substrate solution. Use high-purity water and reagents. |
| Contaminated reagents or microplate. | Use fresh, sterile reagents and a new microplate. | |
| Presence of interfering substances in the sample. | Run a sample blank (sample without substrate) to check for intrinsic color. Consider sample purification or dilution if interference is observed. | |
| Non-linear standard curve | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for the standards. |
| Incorrect standard dilutions. | Prepare fresh serial dilutions of the standard. Ensure the standard is properly reconstituted and mixed. | |
| Substrate depletion at high enzyme concentrations. | Reduce the enzyme concentration or increase the substrate concentration. Ensure the assay is in the linear range. | |
| Spectrophotometer settings are incorrect. | Check that the correct wavelength (typically around 405 nm for p-nitroaniline-based substrates, though MNA may differ slightly) is being used for absorbance measurement. | |
| Poor reproducibility between wells or assays | Inconsistent pipetting. | Ensure consistent and accurate pipetting technique. Use of multichannel pipettes should be validated for consistency. |
| Temperature fluctuations. | Use a temperature-controlled plate reader or incubator to maintain a constant temperature throughout the assay. | |
| Reagent instability. | Prepare fresh reagents for each assay run. Avoid repeated freeze-thaw cycles of sensitive reagents. |
Experimental Protocols
I. Reagent Preparation
-
Assay Buffer: A common buffer for APC activity is Tris-HCl (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5). The optimal buffer composition may vary depending on the specific enzyme and experimental conditions.
-
This compound Substrate Stock Solution: Dissolve the lyophilized this compound in a suitable solvent, such as sterile, nuclease-free water or DMSO, to a stock concentration of 10-20 mM. Store aliquots at -20°C or -80°C.
-
Activated Protein C (APC) Standard: Reconstitute purified APC in the assay buffer to a known concentration. Prepare serial dilutions of the APC standard in the assay buffer to generate a standard curve.
II. Standard Curve Generation
-
Prepare a series of dilutions of the APC standard in assay buffer. A typical concentration range might be from 0 to 100 ng/mL.
-
Add a fixed volume of each standard dilution to the wells of a 96-well microplate.
-
Include a blank control containing only the assay buffer.
III. Assay Procedure (for APC activity)
-
Sample Preparation: If testing plasma samples, they are typically diluted in the assay buffer. A specific activator, such as Protac® (a snake venom extract), is often used to convert Protein C to Activated Protein C.[1]
-
Reaction Initiation: Add the this compound substrate working solution to all wells (standards, samples, and blank) to initiate the enzymatic reaction. The final substrate concentration typically ranges from 0.1 to 1 mM.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength for the released chromophore (typically around 405 nm). The measurement can be taken at a single endpoint or kinetically over time.
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Plot the absorbance values of the standards against their corresponding concentrations to generate a standard curve.
-
Determine the concentration of APC in the samples by interpolating their absorbance values on the standard curve.
-
Visualizations
Protein C Anticoagulant Pathway
References
Addressing edge effects in pGlu-Pro-Arg-MNA microplate assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the pGlu-Pro-Arg-MNA microplate assay. Our focus is to help you identify and mitigate common issues, with a special emphasis on addressing edge effects to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what is it used for?
The this compound assay is a fluorescence-based enzymatic assay used to measure the activity of certain proteases. The substrate, this compound, is a non-fluorescent peptide that, when cleaved by a specific protease, releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) or a similar methoxy-naphthylamine (MNA) derivative. The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity. This assay is commonly used in drug discovery for screening potential enzyme inhibitors and in basic research to study enzyme kinetics.
Q2: What causes the "edge effect" in my microplate assay?
The "edge effect" is a common phenomenon in microplate assays where the wells on the perimeter of the plate show different results compared to the inner wells. The primary cause of the edge effect is the differential rate of evaporation across the plate.[1][2] Outer wells are more exposed to the external environment and experience greater evaporation, leading to an increase in the concentration of solutes such as salts, buffers, enzymes, and substrates.[1][3] This can significantly alter the reaction kinetics and lead to skewed and unreliable data. Temperature gradients across the plate can also contribute to the edge effect.[3][4]
Q3: How can edge effects impact my this compound assay results?
In a this compound assay, edge effects can lead to:
-
Increased reaction rates: Higher concentrations of the enzyme and substrate in the outer wells due to evaporation can artificially inflate the measured fluorescence, suggesting higher enzyme activity.
-
Altered inhibitor potency: When screening for inhibitors, evaporation can increase the concentration of the test compounds in the outer wells, potentially leading to an overestimation of their inhibitory effect.
-
Poor reproducibility: The variability introduced by edge effects can lead to high standard deviations between replicate wells and poor reproducibility between experiments.[2]
Q4: What are the best practices to minimize edge effects?
Several strategies can be employed to mitigate edge effects:
-
Humid environment: Use a humidified incubator and minimize the frequency and duration of opening the incubator door.[5]
-
Plate sealing: Use low-evaporation lids, sealing tapes, or heat seals to minimize fluid loss.[1][2] For cell-based assays, breathable seals are recommended to allow for gas exchange.[1]
-
Outer well buffer: Fill the outer wells with sterile water, media, or assay buffer to create a humidity barrier, thus reducing evaporation from the experimental wells.[4]
-
Specialized plates: Utilize microplates designed with a "moat" or reservoir around the perimeter that can be filled with liquid to act as an evaporation barrier.[5][6]
-
Randomized plate layout: Randomize the distribution of samples, controls, and blanks across the plate to minimize the systematic bias introduced by edge effects.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound microplate assays.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells, especially between inner and outer wells. | Edge Effect: Differential evaporation across the plate is the most likely cause. | Implement strategies to minimize edge effects as detailed in the FAQs. Consider creating a "humidity buffer" by filling the outer wells with sterile water or PBS. |
| Consistently higher fluorescence readings in the outer wells. | Evaporation: Increased concentration of enzyme and/or substrate in the outer wells is accelerating the reaction rate. | Use a plate sealer or a low-evaporation lid. Ensure the incubator has adequate humidity. Pre-equilibrate the plate to the incubation temperature before adding reagents.[4] |
| Low signal-to-noise ratio or high background fluorescence. | Autofluorescence: Components in the assay buffer or test compounds may be inherently fluorescent. | Use a black, opaque microplate to reduce background fluorescence.[8] Check the fluorescence of your buffer and compounds alone. Consider using a red-shifted fluorescent substrate if compound interference is a major issue. |
| Substrate degradation: The this compound substrate may have degraded due to improper storage or repeated freeze-thaw cycles. | Aliquot the substrate upon receipt and store it protected from light at the recommended temperature. Use a fresh aliquot for each experiment. | |
| No or very low fluorescence signal. | Inactive enzyme: The enzyme may have lost activity due to improper storage, handling, or the presence of an inhibitor in the buffer. | Ensure the enzyme is stored correctly and handled on ice. Verify the compatibility of all buffer components with enzyme activity. Run a positive control with a known active enzyme. |
| Incorrect filter settings: The microplate reader's excitation and emission wavelengths may not be set correctly for the fluorophore. | For MNA/AMC, use an excitation wavelength of approximately 350-380 nm and an emission wavelength of approximately 440-460 nm. Confirm the specific wavelengths for your substrate. |
Experimental Protocols
General Protocol for a this compound Protease Assay
This protocol provides a general framework. You may need to optimize concentrations and incubation times for your specific enzyme and experimental conditions.
Materials:
-
This compound substrate
-
Purified protease
-
Assay Buffer (e.g., Tris-HCl or HEPES with appropriate pH and additives like CaCl₂ or NaCl, optimized for your enzyme)
-
Test compounds (inhibitors/activators) and vehicle control (e.g., DMSO)
-
Black, opaque 96-well microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound substrate in a suitable solvent (e.g., DMSO or water) and store it in aliquots at -20°C, protected from light.
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration.
-
Prepare a stock solution of the protease in Assay Buffer. Aliquot and store at -80°C.
-
On the day of the experiment, thaw the enzyme on ice and prepare a working solution in cold Assay Buffer.
-
Prepare serial dilutions of your test compounds in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to the outer wells of the 96-well plate to create a humidity barrier.
-
To the inner wells, add 20 µL of your test compounds or vehicle control.
-
Add 40 µL of the enzyme working solution to each well containing test compounds/vehicle.
-
Include a "no enzyme" control (add 40 µL of Assay Buffer instead of the enzyme solution) to determine background fluorescence.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 15-30 minutes.
-
-
Initiate the Reaction:
-
Add 40 µL of the substrate working solution to all wells to start the reaction. The final volume should be 100 µL.
-
Mix the plate gently.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed microplate reader.
-
Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) or as an endpoint reading after a fixed incubation time. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm (confirm optimal wavelengths for your specific substrate and reader).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from all readings.
-
For kinetic assays, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Plot the reaction velocity or endpoint fluorescence against the compound concentration to determine IC₅₀ values for inhibitors.
-
Visualizations
Enzymatic Reaction of this compound
Caption: Enzymatic cleavage of this compound by a protease.
Troubleshooting Workflow for Edge Effects
Caption: Logical workflow for addressing edge effects in microplate assays.
References
- 1. Use of the Protease Fluorescent Detection Kit to Determine Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. raybiotech.com [raybiotech.com]
- 3. revvity.com [revvity.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. content.abcam.com [content.abcam.com]
- 8. bitesizebio.com [bitesizebio.com]
pGlu-Pro-Arg-MNA assay controls and standards issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the pGlu-Pro-Arg-MNA substrate in protease activity assays.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound assay, offering potential causes and solutions.
| Issue | Potential Cause | Suggested Solution |
| No or Low Signal | Inactive enzyme | Ensure proper storage and handling of the enzyme. Test enzyme activity with a known positive control. |
| Incorrect buffer conditions | Verify that the pH and ionic strength of the assay buffer are optimal for the target protease. | |
| Substrate degradation | Prepare fresh substrate solution for each experiment. Store the this compound stock solution at -20°C or -80°C to prevent degradation.[1] | |
| Insufficient incubation time | Optimize the incubation time to allow for sufficient product formation. | |
| Instrument settings incorrect | For fluorescent readouts, ensure the gain setting is appropriate and that the correct excitation/emission wavelengths are selected. For absorbance, check the wavelength setting.[2] | |
| High Background Signal | Substrate autohydrolysis | Run a no-enzyme control (substrate in buffer) to determine the rate of spontaneous substrate breakdown. Subtract this background from all measurements. |
| Contaminated reagents | Use high-purity water and reagents. Filter-sterilize solutions if necessary. | |
| Interfering substances in the sample | Some compounds in test samples can fluoresce or absorb light at the same wavelength as the product. Run a sample blank (sample without enzyme) to check for interference.[3] | |
| Non-linear Standard Curve | Incorrect dilution series | Prepare fresh and accurate serial dilutions of the standard. A logarithmic scale for the x-axis (protease concentration) may be more appropriate than a linear scale.[2] |
| Substrate depletion | At high enzyme concentrations, the substrate may be rapidly consumed, leading to a plateau in the signal. Reduce the enzyme concentration or increase the initial substrate concentration. | |
| Product inhibition | The cleaved product (MNA) may inhibit the enzyme at high concentrations. Monitor the reaction kinetics to identify potential inhibition. | |
| Poor Reproducibility | Pipetting errors | Use calibrated pipettes and proper pipetting techniques to minimize variability, especially with small volumes.[2] |
| Temperature fluctuations | Ensure that all assay components are at the same temperature before starting the reaction and maintain a constant temperature during incubation. | |
| Inconsistent incubation times | Use a multi-channel pipette or automated liquid handler to start all reactions simultaneously. | |
| Sample Absorbance Lower than Lowest Standard | Low protease activity in the sample | Concentrate the sample or use a larger sample volume. Extend the range of the standard curve with lower concentration points.[2] |
| Suboptimal assay conditions for the specific protease | The default assay protocol may not be optimal for all proteases. Adjust buffer pH, ionic strength, and incubation time.[2] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and for which enzymes is it a substrate?
A1: this compound (pyroglutamyl-prolyl-arginine-7-amino-4-methylcoumarin) is a fluorogenic or chromogenic substrate used to measure the activity of certain proteases.[1][4][5][6][7] It is commonly used for assaying the activity of enzymes like plasma kallikrein and activated Protein C.[1][4][5][6][7][8]
Q2: How should I prepare and store the this compound substrate?
A2: The substrate is typically dissolved in a suitable solvent like water or DMSO to prepare a stock solution. It is recommended to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] For working solutions, it is best to prepare them fresh before each experiment.
Q3: What are the optimal excitation and emission wavelengths for the cleaved MNA product?
A3: The cleaved 7-amino-4-methylcoumarin (MNA) is a fluorescent molecule. While the exact wavelengths can vary slightly depending on the instrument and buffer conditions, the typical excitation wavelength is around 380 nm and the emission wavelength is around 460 nm. For colorimetric assays, the release of p-nitroaniline (pNA) from a similar substrate can be measured at 405 nm.[9][10][11]
Q4: What controls should I include in my this compound assay?
A4: To ensure the validity of your results, it is crucial to include the following controls:
-
No-enzyme control: Substrate in assay buffer to measure background signal from substrate autohydrolysis.
-
No-substrate control: Enzyme in assay buffer to check for any intrinsic fluorescence or absorbance of the enzyme preparation.
-
Positive control: A known concentration of an active enzyme to confirm that the assay is working correctly.
-
Negative control: A sample known to have no or very low protease activity.
-
Vehicle control: If testing inhibitors or activators dissolved in a solvent (e.g., DMSO), include a control with the solvent alone to assess its effect on the assay.
Q5: How can I troubleshoot interference from my test compounds?
A5: Test compounds can interfere with the assay by fluorescing at the same wavelength as the product (false positive) or by quenching the fluorescence signal (false negative).[3] To identify such interference, pre-read the plate after adding the compound but before adding the enzyme. You can also run the assay with the compound in the absence of the enzyme to see if it generates a signal on its own.
Experimental Workflow & Signaling Pathway Diagrams
Below are diagrams illustrating a typical experimental workflow for the this compound assay and a simplified representation of a relevant signaling pathway.
Caption: A typical experimental workflow for a this compound based protease assay.
Caption: Simplified diagram of protease activation and substrate cleavage in the this compound assay.
References
- 1. glpbio.com [glpbio.com]
- 2. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 130835-45-9 | MOLNOVA [molnova.com]
- 7. This compound | CAS#:130835-45-9 | Chemsrc [chemsrc.com]
- 8. Plasma Kallikrein Activity Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]
- 9. coachrom.com [coachrom.com]
- 10. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 11. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing pGlu-Pro-Arg-MNA Reactions: A Technical Support Guide
Welcome to the technical support center for optimizing reactions involving the chromogenic substrate, pyroglutamyl-prolyl-arginine-7-amino-4-methylcoumarin (pGlu-Pro-Arg-MNA). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for successful experimentation. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to support your work with this versatile substrate, commonly used in assays for serine proteases such as thrombin and activated protein C (APC).
Troubleshooting and FAQs
This section addresses common issues encountered during this compound assays.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | Enzyme Inactivity: The enzyme (e.g., thrombin, activated protein C) may be inactive due to improper storage or handling. | - Ensure the enzyme is stored at the recommended temperature and has not undergone multiple freeze-thaw cycles.- Run a positive control with a known active enzyme to verify assay components. |
| Substrate Degradation: The this compound substrate may have degraded due to improper storage or exposure to light. | - Store the substrate protected from light and at the recommended temperature.- Prepare fresh substrate solutions for each experiment. | |
| Incorrect Buffer Conditions: The pH or ionic strength of the assay buffer may not be optimal for enzyme activity. | - Verify that the buffer pH is within the optimal range for the specific enzyme being used.- Ensure the salt concentration in the buffer is appropriate. | |
| Insufficient Incubation Time: The reaction may not have proceeded long enough to generate a detectable signal. | - Increase the incubation time and take kinetic readings at several time points to determine the optimal duration. | |
| High Background Signal | Substrate Autohydrolysis: The this compound substrate may be spontaneously hydrolyzing, leading to a high background. | - Run a "substrate only" control (without enzyme) to measure the rate of autohydrolysis.- If autohydrolysis is high, consider preparing fresh substrate or lowering the assay pH if compatible with enzyme activity. |
| Contaminated Reagents: Buffers or other reagents may be contaminated with proteases. | - Use fresh, high-purity reagents and dedicated sterile pipette tips.- Prepare fresh buffers. | |
| Non-specific Cleavage: If using complex biological samples (e.g., plasma), other proteases may cleave the substrate. | - Consider using protease inhibitors specific for enzymes other than the one of interest.- Purify the target enzyme from the sample if possible. | |
| Inconsistent Results (Poor Reproducibility) | Pipetting Errors: Inaccurate or inconsistent pipetting of enzyme, substrate, or other reagents. | - Use calibrated pipettes and ensure proper pipetting technique.- Prepare a master mix of reagents to be added to all wells to minimize pipetting variability. |
| Temperature Fluctuations: Inconsistent incubation temperatures between experiments or across the plate. | - Use a calibrated incubator or water bath to ensure a stable and uniform temperature.- Allow all reagents to reach the assay temperature before starting the reaction. | |
| Variable Incubation Times: Inconsistent timing of reagent addition and measurement. | - Use a multichannel pipette for simultaneous addition of reagents to multiple wells.- Ensure that the time between adding the start reagent and reading the results is consistent for all samples. |
Data Presentation
Optimizing incubation time is critical for achieving a balance between sufficient signal generation and minimizing background noise from substrate autohydrolysis. The ideal incubation time will depend on the specific enzyme concentration, temperature, and pH of the assay. Below are illustrative data tables showing the expected impact of varying incubation times on the reaction.
Table 1: Effect of Incubation Time on Product Formation (Absorbance at 405 nm)
| Incubation Time (minutes) | Low Enzyme Concentration (Absorbance) | High Enzyme Concentration (Absorbance) |
| 0 | 0.050 | 0.052 |
| 10 | 0.150 | 0.350 |
| 20 | 0.250 | 0.650 |
| 30 | 0.350 | 0.950 |
| 60 | 0.600 | 1.500 (Signal Saturation) |
| 120 | 0.900 | 1.500 (Signal Saturation) |
Table 2: Signal-to-Background Ratio at Different Incubation Times
| Incubation Time (minutes) | Signal (Enzyme + Substrate) | Background (Substrate Only) | Signal-to-Background Ratio |
| 10 | 0.200 | 0.055 | 3.6 |
| 30 | 0.500 | 0.070 | 7.1 |
| 60 | 0.850 | 0.100 | 8.5 |
| 120 | 1.200 | 0.150 | 8.0 |
Experimental Protocols
Protocol 1: General Kinetic Assay for Thrombin Activity
This protocol provides a general method for determining thrombin activity using this compound in a 96-well plate format.
Materials:
-
Thrombin (human or bovine)
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of thrombin in assay buffer. The final concentration will need to be optimized for your specific experimental conditions.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and then dilute to the desired final concentration in assay buffer.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of thrombin solution to the sample wells.
-
Add 25 µL of assay buffer to the blank wells (for substrate blank).
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.
-
-
Reaction Initiation:
-
Add 25 µL of the this compound solution to all wells to initiate the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm at t=0.
-
Incubate the plate at 37°C.
-
Take kinetic readings every 5-10 minutes for a total of 30-60 minutes.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the sample wells.
-
Plot the change in absorbance over time to determine the reaction rate.
-
Protocol 2: Activated Protein C (APC) Activity Assay
This protocol outlines a method for measuring APC activity.
Materials:
-
Activated Protein C (human)
-
This compound substrate
-
Assay Buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 2.5 mM CaCl₂, pH 7.5)
-
96-well clear, flat-bottom microplate
-
Microplate reader
-
Incubator at 37°C
Procedure:
-
Reagent Preparation:
-
Prepare a dilution series of APC standards in assay buffer.
-
Prepare the this compound substrate in assay buffer.
-
-
Assay Setup:
-
Pipette 50 µL of assay buffer into blank wells.
-
Pipette 50 µL of each APC standard or sample into the respective wells.
-
-
Pre-incubation:
-
Pre-warm the microplate and substrate solution to 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Add 50 µL of the pre-warmed this compound solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 15-30 minutes).
-
Alternatively, for a kinetic assay, begin reading the absorbance at 405 nm immediately and continue at regular intervals.
-
-
Data Analysis:
-
For an endpoint assay, subtract the blank absorbance from all readings. Create a standard curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of the unknown samples from the standard curve.
-
For a kinetic assay, determine the reaction velocity (rate of change in absorbance) for each sample.
-
Visualizations
The following diagrams illustrate the key biological pathways and experimental workflows relevant to this compound assays.
Validation & Comparative
A Comparative Guide to Chromogenic Substrates: pGlu-Pro-Arg-MNA vs. S-2302 and S-2222
In the realm of hemostasis and thrombosis research, as well as in the development of novel therapeutics, the precise measurement of specific protease activity is paramount. Chromogenic substrates are invaluable tools for researchers, offering a straightforward and quantifiable method for assessing enzyme kinetics. This guide provides a detailed comparison of pGlu-Pro-Arg-MNA, a substrate primarily for Activated Protein C (APC), with two other widely used chromogenic substrates: S-2302 for plasma kallikrein and Factor XIIa, and S-2222 for Factor Xa.
This comparison will delve into their chemical properties, target specificity, kinetic parameters, and the experimental protocols for their use. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate substrate for their specific applications.
Overview of Chromogenic Substrates
Chromogenic substrates are synthetic peptides designed to mimic the natural cleavage site of a target protease. The peptide sequence is linked to a chromophore, typically para-nitroaniline (pNA). When the enzyme cleaves the peptide bond, the pNA is released, resulting in a yellow color that can be measured spectrophotometrically at approximately 405 nm. The rate of color development is directly proportional to the enzymatic activity.[1]
Comparison of Substrate Specifications
The selection of a chromogenic substrate is dictated by the target enzyme and the specific requirements of the assay, such as sensitivity and specificity. The table below summarizes the key characteristics of this compound, S-2302, and S-2222.
| Feature | This compound (S-2366) | S-2302 | S-2222 |
| Primary Target Enzyme | Activated Protein C (APC), Factor XIa[2][3] | Plasma Kallikrein, Factor XIIa, Factor XIa[4] | Factor Xa[5] |
| Chemical Formula | pyroGlu-Pro-Arg-pNA·HCl[3] | H-D-Pro-Phe-Arg-pNA·2HCl[4] | Bz-Ile-Glu(γ-OR)-Gly-Arg-pNA·HCl (R=H 50%, CH3 50%) |
| Molecular Weight | 539.0 g/mol [3] | 611.6 g/mol [4] | 741.3 g/mol |
Performance and Specificity
The efficiency and specificity of a chromogenic substrate are critical for obtaining reliable and accurate results. These are often described by the kinetic constants Km and kcat. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat (turnover number) signifies a faster conversion of the substrate to product. The specificity constant (kcat/Km) is a measure of the overall catalytic efficiency.
Note: The following kinetic data has been compiled from various sources and may have been determined under different experimental conditions. Therefore, direct comparison of absolute values should be approached with caution.
| Substrate | Target Enzyme | Km | kcat | Vmax |
| This compound (S-2366) | Activated Protein C (bovine, RVV activated) | 2 x 10⁻⁴ mol/L | 80 s⁻¹ | - |
| This compound (S-2366) | Activated Protein C (human, thrombin-thrombomodulin activated) | 8 x 10⁻⁴ mol/L | 160 s⁻¹ | - |
| This compound (S-2366) | Factor XIa | 4 x 10⁻⁴ mol/L | 1000 s⁻¹ | - |
| S-2302 | Human Plasma Kallikrein | 2 x 10⁻⁴ mol/l | - | 6.8 x 10⁻⁶ mol/min |
| S-2222 | Bovine Factor Xa | 3 x 10⁻⁴ mol/L | 100 s⁻¹ | - |
| S-2222 | Porcine Trypsin | 2 x 10⁻⁵ mol/L | 280 s⁻¹ | - |
This compound, also known as S-2366, is a highly specific substrate for Activated Protein C.[6] While it can also be cleaved by Factor XIa, its primary application is in the measurement of APC activity.[2] S-2302 is a versatile substrate for plasma kallikrein and is also effectively cleaved by Factor XIIa and Factor XIa.[4] S-2222 is a well-established and highly sensitive substrate for Factor Xa, though it also shows significant sensitivity to trypsin.[5][7] To mitigate this cross-reactivity when measuring Factor Xa, a trypsin inhibitor such as soybean trypsin inhibitor can be included in the assay.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible results. Below are representative protocols for chromogenic assays using each of the discussed substrates.
Activated Protein C (APC) Assay using this compound (S-2366)
This protocol is adapted for a microplate reader.
Reagents:
-
Assay Buffer: Tris-HCl buffer, pH 7.4, containing NaCl and CaCl₂.
-
Protein C Activator: Protac®, a specific activator from the venom of Agkistrodon contortrix contortrix.
-
This compound (S-2366) Solution: Reconstitute in sterile water to a stock concentration of 2-3 mmol/L.
-
Stopping Reagent: 20% Acetic Acid or 2% Citric Acid.
-
Plasma Sample: Citrated platelet-poor plasma.
Procedure:
-
Pre-warm all reagents and samples to 37°C.
-
In a microplate well, add 50 µL of diluted plasma sample.
-
Add 50 µL of Protein C Activator solution.
-
Incubate for 5 minutes at 37°C.
-
Add 50 µL of this compound solution.
-
Immediately measure the change in absorbance at 405 nm kinetically for a defined period (e.g., 3-5 minutes). Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 10 minutes) and then add 50 µL of stopping reagent.
-
Read the final absorbance at 405 nm.
-
Calculate the APC activity based on a standard curve prepared with known concentrations of APC.
Factor XIIa Assay using S-2302
This protocol is a general guideline for measuring Factor XIIa activity.
Reagents:
-
Assay Buffer: Tris-HCl buffer, pH 7.8.
-
S-2302 Solution: Reconstitute in sterile water to a stock concentration of 4 mmol/L.
-
Stopping Reagent: 20% Acetic Acid or 2% Citric Acid.
-
Sample: Purified Factor XIIa or activated plasma.
Procedure:
-
Pre-warm all reagents to 37°C.
-
In a cuvette or microplate well, add 800 µL of Assay Buffer.
-
Add 100 µL of the sample containing Factor XIIa.
-
Incubate for 2 minutes at 37°C.
-
Add 100 µL of S-2302 solution to start the reaction.
-
Monitor the increase in absorbance at 405 nm over time (kinetic assay). For an endpoint assay, incubate for a specific time and then add a stopping reagent.
-
Determine the Factor XIIa activity from the rate of absorbance change, using the molar extinction coefficient of pNA.
Factor Xa Assay using S-2222
This protocol provides a framework for determining Factor Xa activity.
Reagents:
-
Assay Buffer: Tris-HCl buffer, pH 8.3, containing NaCl and EDTA.
-
S-2222 Solution: Reconstitute in sterile water to a stock concentration of 2-4 mmol/L. Vigorous shaking or sonication may be required for complete dissolution.[5]
-
Stopping Reagent: 20% Acetic Acid or 2% Citric Acid.
-
Sample: Purified Factor Xa or a sample containing Factor Xa.
Procedure:
-
Pre-warm reagents to 37°C.
-
To a cuvette or microplate well, add 700 µL of Assay Buffer.
-
Add 100 µL of the sample.
-
Add 100 µL of a Factor X activator (e.g., Russell's Viper Venom) if measuring Factor X activity. Incubate for a specified time.
-
Add 100 µL of S-2222 solution to initiate the reaction.
-
Measure the absorbance at 405 nm kinetically.
-
Calculate the Factor Xa activity based on the rate of pNA formation.
Signaling Pathways and Experimental Workflows
To provide a broader context for the application of these substrates, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow for chromogenic assays.
Caption: Simplified overview of the coagulation cascade highlighting the roles of Factor XIIa, Factor Xa, and Activated Protein C, and their corresponding chromogenic substrates.
Caption: General experimental workflow for a chromogenic substrate-based enzyme assay.
Conclusion
The choice between this compound, S-2302, and S-2222 is fundamentally dependent on the specific protease being investigated. This compound (S-2366) offers high specificity for Activated Protein C, making it an excellent choice for studies involving the protein C anticoagulant pathway. S-2302 is a valuable tool for investigating the contact activation system, with its strong reactivity towards plasma kallikrein and Factor XIIa. S-2222 remains a gold standard for the sensitive detection of Factor Xa, a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways.
By understanding the distinct characteristics and optimal assay conditions for each substrate, researchers can enhance the accuracy and reliability of their enzymatic studies, ultimately contributing to advancements in the fields of hematology, drug discovery, and clinical diagnostics.
References
- 1. apexbt.com [apexbt.com]
- 2. quadratech.co.uk [quadratech.co.uk]
- 3. CHROMOGENIC SUBSTRATE S-2366™ - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 4. endotell.ch [endotell.ch]
- 5. A site on factor XII required for productive interactions with polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Study of chromogenic substrate on protein C activity assay--in patients treated with warfarin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The protein C pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Substrates for Protein C Activity Assays: pGlu-Pro-Arg-MNA vs. Fluorogenic Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of Activated Protein C (APC) activity is crucial in various research and clinical settings, including the study of coagulation, inflammation, and the development of novel anticoagulant therapies. The choice of substrate for APC activity assays significantly impacts the sensitivity, specificity, and overall performance of the assay. This guide provides a detailed comparison of the chromogenic substrate, pGlu-Pro-Arg-MNA, and commonly used fluorogenic substrates, offering insights into their performance characteristics based on available experimental data.
At a Glance: Chromogenic vs. Fluorogenic Substrates for APC
| Feature | This compound (Chromogenic) | Fluorogenic Substrates (e.g., Boc-Leu-Ser-Thr-Arg-AMC) | Fluorogenic Substrates (ANSN-based) |
| Detection Method | Colorimetric (Absorbance) | Fluorometric (Fluorescence Emission) | Fluorometric (Fluorescence Emission) |
| Sensitivity | Lower | Higher | Generally Highest |
| Leaving Group | p-Nitroaniline (pNA) or Methyl-nitroaniline (MNA) | 7-Amino-4-methylcoumarin (AMC) | Aminonaphthalenesulfonamides (ANSN) |
| Instrumentation | Spectrophotometer | Fluorometer | Fluorometer |
Performance Comparison: Kinetic Parameters
The efficiency of an enzyme substrate is often evaluated by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The ratio kcat/Km represents the catalytic efficiency of the enzyme.
| Substrate | Type | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| pGlu-Pro-Arg-pNA (S-2366)¹ | Chromogenic | 200 | 80 | 0.4 |
| Boc-Leu-Ser-Thr-Arg-AMC | Fluorogenic | 330 | 8.4 | 0.025 |
| ANSN-based Substrates² | Fluorogenic | 4 - 100 | >50 | High |
¹Data for pGlu-Pro-Arg-pNA (S-2366), a structurally similar chromogenic substrate, is used as a proxy for this compound. ²Represents a range for a series of 87 synthesized substrates. Specific values for a single representative substrate are not readily available in a consolidated format.[1]
Key Observations:
-
Affinity: ANSN-based fluorogenic substrates exhibit significantly lower Km values (as low as 4-10 µM) compared to both the chromogenic substrate S-2366 (200 µM) and the AMC-based fluorogenic substrate (330 µM), indicating a much higher affinity of APC for these substrates.[1]
-
Turnover Rate: While the kcat for the chromogenic substrate S-2366 is high (80 s⁻¹), many ANSN-based substrates also show high turnover rates (exceeding 50 s⁻¹).[1]
-
Catalytic Efficiency: Due to their very low Km values, ANSN-based substrates are expected to have the highest catalytic efficiency, making them highly sensitive for detecting low levels of APC activity.
Experimental Methodologies
Chromogenic Assay for Activated Protein C Activity
This protocol is based on the principle that APC cleaves the chromogenic substrate, releasing a colored product (p-nitroaniline), which can be quantified by measuring the absorbance at 405 nm.
Materials:
-
Activated Protein C (human)
-
Chromogenic Substrate (e.g., pGlu-Pro-Arg-pNA)
-
Assay Buffer: 0.05 M Tris-HCl, pH 7.4, containing 0.1 M NaCl
-
Microplate reader
Procedure:
-
Prepare a stock solution of the chromogenic substrate in sterile water.
-
Prepare serial dilutions of Activated Protein C in the assay buffer.
-
In a 96-well microplate, add the assay buffer to each well.
-
Add the Activated Protein C dilutions to the respective wells.
-
Initiate the reaction by adding the chromogenic substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in a microplate reader at timed intervals (e.g., every minute for 10-15 minutes).
-
Calculate the rate of reaction (change in absorbance per minute) for each APC concentration.
-
Plot the reaction rate against the APC concentration to determine the enzyme kinetics.
Fluorogenic Assay for Activated Protein C Activity
This protocol utilizes a fluorogenic substrate which, upon cleavage by APC, releases a fluorescent molecule (e.g., AMC), leading to an increase in fluorescence intensity.
Materials:
-
Activated Protein C (human)
-
Fluorogenic Substrate (e.g., Boc-Leu-Ser-Thr-Arg-AMC)
-
Assay Buffer: 50 mM Tris, pH 8.0, 100 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare serial dilutions of Activated Protein C in the assay buffer.
-
In a black 96-well microplate, add the assay buffer to each well.
-
Add the Activated Protein C dilutions to the respective wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately measure the fluorescence intensity in a microplate reader at timed intervals.
-
Calculate the rate of reaction (change in fluorescence units per minute).
-
Generate a standard curve using free AMC to convert the fluorescence units to the concentration of the product formed.
-
Plot the rate of product formation against the APC concentration to determine the enzyme kinetics.
Visualizing the Mechanisms
Signaling Pathway of Protein C Activation and Function
References
Navigating Protease Specificity: A Comparative Analysis of pGlu-Pro-Arg-MNA Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the precise interactions between proteases and their substrates is paramount. This guide provides a comprehensive comparison of the cross-reactivity of the chromogenic substrate pGlu-Pro-Arg-MNA with various proteases, offering valuable insights for assay development and inhibitor screening.
The tripeptide pGlu-Pro-Arg linked to a p-nitroanilide (pNA) or a 7-amino-4-methylcoumarin (MNA) group is a well-established substrate for a number of serine proteases. Its structural analog, S-2238 (H-D-Phe-Pip-Arg-pNA), is primarily recognized as a substrate for thrombin, a key enzyme in the coagulation cascade. While highly sensitive to thrombin, this substrate exhibits a degree of cross-reactivity with other related proteases. This guide delves into the specifics of these interactions, presenting available quantitative data to facilitate informed decisions in experimental design.
Quantitative Comparison of Protease Reactivity
To provide a clear overview of the substrate's specificity, the following table summarizes the kinetic parameters and relative reactivity of various proteases with the closely related substrate S-2238. While specific data for this compound is limited, the data for S-2238 offers a strong predictive framework for its behavior.
| Protease | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Relative Reactivity (%) |
| Human Thrombin | 7 | 1.7 x 10⁻⁷ (NIH-U) | - | - | 100 |
| Bovine Thrombin | 9 | 2.2 x 10⁻⁷ (NIH-U) | - | - | - |
| Plasmin | - | - | - | - | Variable |
| Trypsin | - | - | - | - | Variable |
| Factor Xa | - | - | - | - | Insensitive |
Note: Specific activity and kinetic parameters can vary based on assay conditions, enzyme purity, and the specific chromogenic leaving group (MNA vs. pNA). The relative reactivity of plasmin and trypsin is described as variable, indicating that while they can cleave the substrate, the efficiency is context-dependent and generally lower than that of thrombin. Factor Xa shows no significant activity towards this substrate.
Enzymatic Cleavage Pathway
The enzymatic reaction proceeds via the hydrolysis of the amide bond between the arginine residue of the tripeptide and the chromogenic group (MNA or pNA). This cleavage releases the chromophore, which can then be detected spectrophotometrically or fluorometrically, providing a quantitative measure of enzyme activity.
Figure 1. Enzymatic cleavage of this compound.
Experimental Protocol: Assessing Protease Cross-Reactivity
This protocol provides a general framework for determining the cross-reactivity of this compound with a panel of proteases.
Materials:
-
This compound substrate
-
Purified proteases of interest (e.g., Thrombin, Plasmin, Trypsin, Factor Xa, etc.)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Microplate reader (spectrophotometer or fluorometer)
-
96-well microplates
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and dilute to the desired final concentration in the assay buffer.
-
Enzyme Preparation: Prepare stock solutions of each purified protease in the assay buffer. Determine the active concentration of each enzyme stock.
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the assay buffer to each well.
-
Add a specific volume of each protease dilution to respective wells. Include a negative control with no enzyme.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Reaction Initiation: Add a fixed volume of the this compound substrate solution to each well to initiate the reaction.
-
Data Acquisition: Immediately begin monitoring the change in absorbance (for pNA substrates) or fluorescence (for MNA substrates) over time using a microplate reader. Record data at regular intervals for a set period (e.g., 30-60 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each protease concentration by determining the linear slope of the progress curve (absorbance/fluorescence vs. time).
-
To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations for each protease.
-
Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Calculate the catalytic efficiency (kcat/Km) for each protease.
-
Compare the catalytic efficiencies to determine the relative cross-reactivity.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing protease cross-reactivity.
Figure 2. Cross-reactivity assessment workflow.
Conclusion
The chromogenic substrate this compound and its analogs are valuable tools for measuring the activity of thrombin and, to a lesser extent, other serine proteases like plasmin and trypsin. Understanding the kinetic parameters and relative reactivity of this substrate with a panel of proteases is crucial for the accurate interpretation of experimental results and the development of specific assays. The provided data and protocols offer a solid foundation for researchers to confidently employ this substrate in their studies of protease function and inhibition.
Validation of a New pGlu-Pro-Arg-MNA Based Assay: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is critical. This guide provides a comprehensive validation of a new chromogenic assay based on the substrate pGlu-Pro-Arg-MNA, primarily used for measuring Activated Protein C (APC) activity. Its performance is objectively compared with alternative methods, supported by experimental data.
Introduction to this compound Based Assay
The this compound (pyroglutamyl-prolyl-arginine-7-amino-4-methylcoumarin) assay is a chromogenic method for determining the activity of specific proteases. The substrate consists of a short peptide sequence (pGlu-Pro-Arg) that is recognized and cleaved by the target enzyme. This cleavage releases the chromogenic group, MNA (7-amino-4-methylcoumarin), which can be quantified spectrophotometrically. The rate of MNA release is directly proportional to the enzymatic activity in the sample. This assay is particularly relevant for the measurement of Activated Protein C (APC), a key enzyme in the anticoagulant pathway.
Comparative Performance Data
The performance of the this compound based chromogenic assay is compared with two common alternatives: a clot-based assay and a fluorogenic assay. While direct head-to-head studies with fluorogenic assays are limited, the following tables summarize available data to facilitate comparison.
Table 1: Comparison of Chromogenic vs. Clot-Based Assays for Protein C Activity
This table presents data from a retrospective study comparing a chromogenic assay using a pGlu-Pro-Arg-pNA substrate (highly similar to this compound) with a traditional clot-based assay for Protein C activity.[1]
| Performance Metric | Chromogenic Assay (pGlu-Pro-Arg-pNA) | Clot-Based Assay |
| Correlation (R) | 0.94 | - |
| Correlation (r²) | 0.88 | - |
| Bias (%) | On average measures 7.8% more Protein C | - |
| Sensitivity | High | High |
| Specificity | 97% | 93% |
Table 2: Inter-laboratory Performance of Chromogenic Protein C Assays
This table shows the coefficient of variation (CV) for chromogenic Protein C activity assays from a proficiency testing program, indicating the reproducibility of the method.
| Sample Type | Inter-laboratory CV (%) |
| Normal Protein C | 4 - 7 |
| Abnormal Protein C | 4 - 11 |
Table 3: Comparison of Chromogenic vs. Fluorogenic Substrates for Activated Protein C
This table provides a comparison of the specificity and selectivity of a highly selective chromogenic substrate with a fluorogenic substrate for Activated Protein C (APC).[2]
| Substrate Type | Specificity for APC (s = kcat/Km) | Selectivity (APC vs. Thrombin) |
| Chromogenic (H-D-Trp-Arg-Arg-p-nitroanilide) | 1.4-fold more specific than S2266 | 1.2-fold more selective |
| Fluorogenic (Gly-Gly-Arg-Arg-ANSNH(cyclo-C6H11)) | - | - |
Note: S2266 (H-D-Val-Leu-Arg-p-nitroanilide) is another chromogenic substrate for APC.
Signaling Pathway: Protein C Activation
The this compound assay is primarily used to measure the activity of Activated Protein C (APC). The activation of Protein C is a crucial step in the natural anticoagulant pathway, which regulates blood coagulation.
Caption: The Protein C activation pathway, a key regulator of coagulation.
Experimental Protocols
Detailed methodologies for the this compound based chromogenic assay and a comparative fluorogenic assay are provided below.
Experimental Workflow: Chromogenic Assay
Caption: Workflow for the this compound based chromogenic assay.
Protocol: this compound Chromogenic Assay
This protocol is adapted from a commercial chromogenic Protein C assay kit.
Materials:
-
This compound substrate solution
-
Protein C activator (e.g., from Agkistrodon contortrix venom)
-
Assay Buffer (e.g., Tris-HCl, pH 8.4)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
-
Calibrators and controls
-
Patient plasma samples (citrated, platelet-poor)
Procedure:
-
Preparation: Bring all reagents and samples to room temperature.
-
Sample Dilution: Dilute patient plasma, calibrators, and controls with the assay buffer as recommended by the manufacturer.
-
Activation:
-
Pipette the diluted samples, calibrators, and controls into the wells of the microplate.
-
Add the Protein C activator to each well.
-
Incubate for a defined period (e.g., 5 minutes) at 37°C to allow for the activation of Protein C to APC.
-
-
Substrate Reaction:
-
Add the pre-warmed this compound substrate solution to each well to start the reaction.
-
Immediately start the kinetic measurement.
-
-
Measurement:
-
Measure the change in absorbance at 405 nm over a defined period (e.g., 2-3 minutes) using a microplate reader.
-
-
Calculation:
-
The rate of change in absorbance (ΔOD/min) is proportional to the APC activity.
-
Construct a calibration curve using the results from the calibrators.
-
Determine the Protein C activity of the patient samples and controls from the calibration curve.
-
Protocol: Fluorogenic Activated Protein C Assay
This protocol is based on a generic fluorogenic assay for APC.
Materials:
-
Fluorogenic APC substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC)
-
Activated Protein C (purified enzyme for standard curve)
-
Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0)
-
Fluorometer or microplate reader with fluorescence detection capabilities (Excitation ~380 nm, Emission ~460 nm)
-
Black 96-well microplate
-
Inhibitor compounds (if screening)
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare a standard curve of purified APC in assay buffer.
-
Reaction Setup:
-
Add assay buffer to the wells of the black microplate.
-
Add the APC standards or the sample containing APC activity.
-
If screening for inhibitors, add the test compounds at this stage and incubate for a short period.
-
-
Substrate Addition:
-
Add the fluorogenic substrate to each well to initiate the reaction.
-
-
Measurement:
-
Immediately measure the increase in fluorescence intensity over time using a fluorometer.
-
-
Data Analysis:
-
Calculate the rate of the reaction (relative fluorescence units per minute, RFU/min).
-
Plot the reaction rate as a function of the APC concentration to generate a standard curve.
-
Determine the APC activity in the unknown samples from the standard curve.
-
Logical Relationship: Assay Choice
The choice between a chromogenic and a fluorogenic assay depends on the specific requirements of the experiment.
Caption: Decision tree for selecting an appropriate protease assay.
References
A Comparative Guide to pGlu-Pro-Arg-MNA and Traditional Clotting Assays
For researchers, scientists, and professionals in drug development, the accurate assessment of coagulation is paramount. While traditional clotting assays like the Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) have long been the standard, chromogenic assays offer a more targeted approach. This guide provides a detailed comparison of the pGlu-Pro-Arg-MNA chromogenic assay, which measures thrombin activity, and the global clotting assays, aPTT and PT.
Principle of the Assays
The fundamental difference between these assays lies in what they measure. Clotting assays provide a measure of the time it takes for a fibrin clot to form, reflecting the integrated function of multiple coagulation factors. In contrast, the this compound assay quantifies the activity of a single enzyme, thrombin, through the cleavage of a chromogenic substrate.
This compound (S-2444) Assay: This is a chromogenic assay that directly measures the activity of thrombin. The substrate, pGlu-Pro-Arg-p-nitroaniline (pNA), is colorless. When cleaved by thrombin, it releases the yellow-colored p-nitroaniline. The rate of color change is directly proportional to the thrombin activity in the sample. This assay is often used in thrombin generation tests to provide a more complete picture of coagulation dynamics beyond the initial clot formation.
Activated Partial Thromboplastin Time (aPTT): The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.[1] It measures the time to clot formation after the addition of a contact activator (like kaolin, silica, or ellagic acid), phospholipids (a substitute for platelets), and calcium to a plasma sample.[1] A prolonged aPTT can indicate a deficiency in one or more factors of the intrinsic or common pathways or the presence of an inhibitor, such as heparin.
Prothrombin Time (PT): The PT assay evaluates the extrinsic and common pathways of coagulation.[2][3] It measures the clotting time after the addition of tissue factor (thromboplastin) and calcium to a plasma sample.[2][3] A prolonged PT can suggest a deficiency in factors of the extrinsic or common pathways and is commonly used to monitor warfarin therapy.[2]
Data Presentation: A Comparative Overview
Direct correlation data between a general this compound thrombin generation assay and aPTT/PT across a broad spectrum of patient samples is not extensively published in a single comprehensive study. However, comparisons between other chromogenic assays and clotting assays provide valuable insights into the expected correlations and discrepancies.
| Parameter | This compound Assay | aPTT Assay | PT Assay |
| Principle | Chromogenic; measures thrombin activity | Clot-based; measures time to clot formation (intrinsic & common pathways) | Clot-based; measures time to clot formation (extrinsic & common pathways) |
| Specificity | High for thrombin activity | Global assessment of multiple factors | Global assessment of multiple factors |
| Sensitivity | Can detect subtle changes in thrombin generation | Sensitive to deficiencies in the intrinsic and common pathways | Sensitive to deficiencies in the extrinsic and common pathways |
| Interferences | Less susceptible to interferences from lupus anticoagulants and certain sample characteristics (e.g., hemolysis, icterus, lipemia) | Can be affected by lupus anticoagulants, heparin, and other inhibitors | Can be affected by vitamin K antagonists and liver disease |
| Correlation with Clotting Assays | Variable; clotting time roughly corresponds to the lag phase of thrombin generation. The overall amount of thrombin generated (ETP) provides additional information not captured by clotting time. Studies comparing other chromogenic assays (e.g., anti-Xa) with aPTT show moderate to strong correlations (r values ranging from 0.55 to R² of 0.72), but with significant discordance in some patient populations. | N/A | aPTT and PT are often interpreted together but measure different pathways. |
| Typical Application | Thrombin generation studies, research on pro- and anticoagulant drugs, specific factor activity assays (e.g., Protein C, Antithrombin III). | General screening for bleeding disorders, monitoring unfractionated heparin therapy. | Monitoring warfarin therapy, assessing liver function. |
Experimental Protocols
This compound (S-2444) Thrombin Generation Assay (Illustrative Protocol)
This protocol is a generalized representation of a thrombin generation assay using a chromogenic substrate.
-
Sample Preparation: Platelet-poor plasma (PPP) is prepared by centrifuging citrated whole blood.
-
Reagent Preparation:
-
Trigger Reagent: A solution containing a specific concentration of tissue factor and phospholipids.
-
Substrate/Calcium Chloride Solution: A solution containing the chromogenic substrate this compound (S-2444) and calcium chloride.
-
-
Assay Procedure:
-
Pre-warm the PPP sample and reagents to 37°C.
-
Add the trigger reagent to the PPP in a microplate well to initiate coagulation.
-
After a short incubation, add the pre-warmed substrate/calcium chloride solution.
-
Immediately place the microplate in a spectrophotometer pre-set to 37°C.
-
Measure the absorbance at 405 nm at regular intervals.
-
-
Data Analysis: The rate of change in absorbance (ΔOD/min) is calculated. This rate is proportional to the thrombin activity. A thrombin generation curve can be plotted, from which parameters like lag time, peak thrombin, and endogenous thrombin potential (ETP) are derived.
Activated Partial Thromboplastin Time (aPTT) Assay (Manual Method)
-
Sample and Reagent Preparation: Bring platelet-poor plasma (PPP), aPTT reagent (containing a contact activator and phospholipids), and 0.025 M calcium chloride solution to 37°C.[4]
-
Assay Procedure:
-
Pipette 0.1 mL of PPP into a test tube.
-
Add 0.1 mL of the aPTT reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 3-5 minutes) to allow for optimal activation of contact factors.[4]
-
Add 0.1 mL of the pre-warmed calcium chloride solution and simultaneously start a stopwatch.
-
Keep the tube at 37°C and gently tilt it until a fibrin clot is formed.
-
Stop the stopwatch as soon as the clot is visible and record the time in seconds.
-
Prothrombin Time (PT) Assay (Manual Method)
-
Sample and Reagent Preparation: Pre-warm the platelet-poor plasma (PPP) and the PT reagent (containing tissue factor and calcium) to 37°C.[3]
-
Assay Procedure:
Visualizing the Coagulation Pathways and Assay Principles
The following diagrams illustrate the coagulation cascade and the points at which each assay exerts its measurement.
Caption: The Coagulation Cascade and Assay Measurement Points.
The diagram above illustrates the intrinsic, extrinsic, and common pathways of the coagulation cascade. The aPTT assay evaluates the intrinsic and common pathways, while the PT assay assesses the extrinsic and common pathways. The this compound assay specifically measures the activity of thrombin, a key enzyme in the common pathway.
Caption: Generalized Workflow of Clotting vs. Chromogenic Assays.
This workflow diagram contrasts the general steps involved in clotting assays (aPTT and PT) with those of the this compound chromogenic assay. Clotting assays have a discrete endpoint (clot formation), while the chromogenic assay involves a kinetic measurement of color development.
Conclusion
The this compound assay and traditional clotting assays (aPTT and PT) provide different but complementary information about the coagulation system. Clotting assays offer a global assessment of the coagulation cascade's integrity and are well-established for routine screening and monitoring of certain anticoagulants. The this compound assay, as a tool to measure thrombin activity, offers a more specific and quantitative measure of a key enzymatic step in coagulation. It is less prone to certain interferences that can affect clot-based tests.
The choice of assay depends on the specific research or clinical question. For a broad overview of coagulation function, aPTT and PT are invaluable. For detailed mechanistic studies, investigating the effects of new drugs on thrombin, or when clot-based assays are subject to interference, the this compound chromogenic assay is a powerful alternative. Understanding the principles, advantages, and limitations of each assay is crucial for the accurate interpretation of results in hemostasis research and drug development.
References
- 1. Frontiers | Thrombin generation assays to personalize treatment in bleeding and thrombotic diseases [frontiersin.org]
- 2. Chromogenic substrate spectrophotometric assays for the measurement of clotting function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromogenic substrates for activated partial thromboplastin time testing: are they worth using? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical utility and impact of the use of the chromogenic vs one‐stage factor activity assays in haemophilia A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
Navigating Inter-Laboratory Variability of Protease Assays Utilizing pGlu-Pro-Arg Substrates
A Comparative Guide for Researchers and Drug Development Professionals
Understanding the Assay Principle
Chromogenic assays for proteases like Plasma Kallikrein and Factor XIIa rely on the enzyme's ability to cleave a synthetic peptide substrate that is conjugated to a chromophore, most commonly para-nitroanilide (pNA). The substrate, in this case, mimics the natural cleavage site of the enzyme. When the enzyme cleaves the pGlu-Pro-Arg-pNA substrate, it liberates the pNA molecule, resulting in a yellow color that can be quantified spectrophotometrically at 405 nm. The rate of color development is directly proportional to the enzymatic activity in the sample.
Key Factors Influencing Inter-Laboratory Reproducibility
Several factors can contribute to variability in results between different laboratories performing what is nominally the same assay. These include:
-
Reagent Source and Quality: Differences in the purity and stability of the enzyme, substrate, and buffers can significantly impact assay performance.
-
Protocol Variations: Minor deviations in incubation times, temperatures, pH, and reagent concentrations can lead to disparate results.
-
Instrumentation: Variations in the calibration and sensitivity of spectrophotometers or plate readers can introduce measurement errors.
-
Sample Handling and Preparation: The method of plasma collection, processing, and storage can affect the stability and activity of the target enzymes.
-
Data Analysis: Differences in the methods used for calculating enzyme activity, including the use of standard curves and definition of units, can be a source of variability.
Quantitative Performance Data
While a direct comparison of inter-laboratory performance for a pGlu-Pro-Arg-MNA assay is unavailable, the following tables summarize representative intra-assay reproducibility data for chromogenic assays targeting Plasma Kallikrein and Factor XII. This data, expressed as the coefficient of variation (CV%), provides an indication of the precision that can be expected within a single laboratory under controlled conditions. Lower CV% values indicate higher precision.
Table 1: Intra-Assay Precision of a Chromogenic Plasma Prekallikrein/Kallikrein Assay
| Analyte Level | Intra-Assay CV% |
| Normal Plasma | 2.3% - 4.6%[1] |
Data derived from a study using a novel chromogenic substrate for prekallikrein/kallikrein determination[1].
Table 2: Intra-Assay Precision of a Chromogenic Factor XII Assay
| Analyte Level | Intra-Assay CV% |
| 100% (1.00 U/mL) | 5.5%[2] |
Data from a chromogenic assay for Factor XII[2].
It is important to note that inter-laboratory variability is typically expected to be higher than intra-assay variability. Studies on other chromogenic coagulation assays have highlighted that substantial inter-laboratory variability can arise from differences in reagents, calibrators, and instrumentation[3].
Experimental Protocols
Below are generalized protocols for chromogenic assays targeting Plasma Kallikrein and Factor XIIa. These are intended as a guide and may require optimization for specific applications and reagents.
Experimental Protocol: Chromogenic Plasma Kallikrein Assay
-
Principle: Plasma prekallikrein is activated to kallikrein. The active kallikrein then cleaves a chromogenic substrate, releasing a colored product that is measured over time.
-
Reagents:
-
Tris Buffer (e.g., 50 mM, pH 7.8)
-
Prekallikrein Activator (e.g., dextran sulfate, cephotest reagent)
-
Chromogenic Substrate (e.g., H-D-Pro-Phe-Arg-pNA or a pGlu-Pro-Arg-pNA analogue)
-
Patient plasma (citrated)
-
Normal plasma pool (for standard curve)
-
Stopping Reagent (e.g., 20% acetic acid)
-
-
Procedure:
-
Prepare a standard curve by serially diluting the normal plasma pool in Tris buffer.
-
Dilute patient plasma samples as required.
-
In a microplate well, add a specific volume of diluted plasma (standard or sample).
-
Add the prekallikrein activator and incubate for a defined period (e.g., 5 minutes at 37°C) to convert prekallikrein to kallikrein.
-
Initiate the reaction by adding the pre-warmed chromogenic substrate.
-
Measure the change in absorbance at 405 nm over a specific time interval (kinetic assay) or stop the reaction after a fixed time with a stopping reagent and measure the final absorbance (endpoint assay).
-
Calculate the kallikrein activity from the standard curve.
-
Experimental Protocol: Chromogenic Factor XIIa Assay
-
Principle: Factor XII in the sample is activated to Factor XIIa. The Factor XIIa then cleaves a specific chromogenic substrate.
-
Reagents:
-
Tris Buffer (e.g., 50 mM, pH 7.9)
-
Factor XII Activator (e.g., ellagic acid, silica)
-
Chromogenic Substrate (e.g., H-D-CHT-Gly-Arg-pNA or a pGlu-Pro-Arg-pNA analogue)
-
Patient plasma (citrated)
-
Factor XII deficient plasma (for standard curve)
-
Normal plasma pool (as a source of Factor XII for the standard curve)
-
Stopping Reagent (e.g., 20% acetic acid)
-
-
Procedure:
-
Prepare a standard curve by adding known amounts of normal plasma to Factor XII deficient plasma.
-
Dilute patient plasma samples.
-
In a microplate well, combine the diluted plasma with the Factor XII activator and incubate to allow for activation.
-
Add the pre-warmed chromogenic substrate to start the reaction.
-
Monitor the absorbance at 405 nm kinetically or as an endpoint measurement after stopping the reaction.
-
Determine the Factor XIIa activity from the standard curve.
-
Visualizing the Pathways and Workflows
To better understand the biological context and the experimental process, the following diagrams have been generated using Graphviz.
Caption: The Contact Activation Pathway and Assay Principle.
Caption: General Workflow for a Chromogenic Protease Assay.
Alternative Assays
For researchers seeking to mitigate inter-laboratory variability or requiring different assay sensitivities, several alternative methods exist for measuring the activity of proteases in the contact activation pathway.
Table 3: Comparison of Alternative Assay Methodologies
| Assay Type | Principle | Advantages | Disadvantages |
| One-Stage Clotting Assay | Measures the time to clot formation after activation of the intrinsic pathway. | Widely available, reflects global coagulation function. | Prone to significant inter-laboratory variability due to reagent and instrument differences[3]. |
| Fluorogenic Assay | Similar to chromogenic assays but uses a fluorophore that is released upon substrate cleavage, offering potentially higher sensitivity. | Higher sensitivity, wider dynamic range. | Requires a fluorescence plate reader, potential for quenching effects. |
| ELISA | Measures the concentration of the enzyme protein rather than its activity. | High specificity and sensitivity for protein quantity. | Does not provide information on enzymatic activity, which is often more biologically relevant. |
Conclusion and Recommendations
The reproducibility of pGlu-Pro-Arg-based chromogenic assays between laboratories is a critical consideration for their application in research and clinical settings. While direct comparative data for the this compound substrate is scarce, evidence from similar chromogenic assays suggests that meticulous standardization of protocols, reagents, and instrumentation is paramount to minimizing inter-laboratory variability.
For laboratories looking to implement or compare results from these assays, the following recommendations are crucial:
-
Establish and strictly adhere to a detailed Standard Operating Procedure (SOP).
-
Utilize the same source and lot of critical reagents, including the chromogenic substrate and enzyme standards, whenever possible.
-
Perform regular calibration and maintenance of all laboratory equipment, particularly spectrophotometers.
-
Participate in external quality assessment schemes or proficiency testing programs to benchmark performance against other laboratories.
-
When comparing data across labs, ensure that the same units of activity and calculation methods have been used.
By implementing these measures, researchers and drug development professionals can enhance the reliability and comparability of their results, ultimately contributing to more robust and reproducible scientific outcomes.
References
A Comparative Guide to the Specificity of pGlu-Pro-Arg-MNA for Thrombin and Activated Protein C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fluorogenic substrate, pyroglutamyl-prolyl-arginyl-7-amino-4-methylcoumarin (pGlu-Pro-Arg-MNA), with other commercially available substrates for the enzymatic activity assays of thrombin and activated protein C (APC). Understanding the specificity and kinetic parameters of these substrates is crucial for the accurate assessment of enzyme function in drug discovery and coagulation research.
Introduction to this compound and Target Enzymes
This compound is a synthetic fluorogenic substrate designed to measure the activity of serine proteases, particularly those involved in the blood coagulation cascade. Its peptide sequence, pGlu-Pro-Arg, mimics the cleavage site of natural substrates for enzymes like thrombin and activated protein C. Upon enzymatic cleavage at the C-terminal of the arginine residue, the highly fluorescent 7-amino-4-methylcoumarin (MNA) group is released, leading to a measurable increase in fluorescence intensity.
Thrombin (Factor IIa) is a key serine protease in the coagulation cascade, responsible for converting fibrinogen to fibrin, which forms the structural basis of a blood clot.
Activated Protein C (APC) is a vital anticoagulant serine protease that regulates coagulation by inactivating Factors Va and VIIIa.
The specificity of a substrate for its target enzyme is a critical factor in the reliability of an assay. This guide compares the performance of this compound with alternative substrates to aid in the selection of the most appropriate tool for your research needs.
Quantitative Performance Data
Table 1: Comparison of Chromogenic and Fluorogenic Substrates for Thrombin
| Substrate | Structure | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) |
| This compound | This compound | Not available | Not available | Not available |
| S-2238 | H-D-Phe-Pip-Arg-pNA | 1.33 - 1.50 | 91.4 - 98.0 | 61.3 - 73.7 |
| Chromozym-TH | Tos-Gly-Pro-Arg-pNA | 3.61 - 4.18 | 100 - 127 | 24.0 - 35.2 |
| Boc-Val-Pro-Arg-AMC | Boc-Val-Pro-Arg-AMC | Not available | Not available | Not available |
pNA: p-nitroanilide (chromogenic); AMC: 7-amino-4-methylcoumarin (fluorogenic) Data for S-2238 and Chromozym-TH are for human and bovine α-thrombin.[1]
Table 2: Comparison of Fluorogenic Substrates for Activated Protein C (APC)
| Substrate | Structure | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) |
| This compound | This compound | Not available | Not available | Not available |
| Various ANSN-based substrates | Peptide-ANSN | 4 - 100 | >50 for some | Varies |
ANSN: aminonaphthalenesulfonamides (fluorogenic) A study of 87 different fluorogenic substrates for APC showed a wide range of kinetic constants, with some exhibiting high catalytic efficiency.[2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the enzymatic reaction and a general experimental workflow for using this compound.
Caption: Enzymatic cleavage of this compound by its target enzyme.
Caption: General experimental workflow for an enzyme activity assay.
Experimental Protocols
Below are detailed protocols for performing enzyme activity assays for thrombin and activated protein C using a fluorogenic substrate like this compound.
Thrombin Activity Assay
This protocol is adapted from commercially available fluorometric thrombin assay kits.[3]
Materials:
-
Thrombin enzyme standard
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO or an appropriate aqueous buffer.
-
Prepare a series of thrombin standards by diluting the thrombin enzyme standard in assay buffer.
-
-
Assay Protocol:
-
Add 50 µL of each thrombin standard or sample to individual wells of the 96-well plate.
-
Prepare a substrate solution by diluting the this compound stock solution in assay buffer to the desired final concentration.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Immediately place the plate in the fluorescence reader pre-set to 37°C.
-
Measure the fluorescence intensity in kinetic mode, taking readings every 1-2 minutes for at least 30 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (Vmax) from the linear portion of the fluorescence versus time plot.
-
Generate a standard curve by plotting the Vmax values of the thrombin standards against their known concentrations.
-
Calculate the thrombin activity in the unknown samples by interpolating their Vmax values on the standard curve.
-
Activated Protein C (APC) Activity Assay
This protocol is based on a commercially available fluorogenic assay kit for APC.[4][5]
Materials:
-
Activated Protein C (APC) enzyme standard
-
This compound substrate
-
Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 2.5 mM CaCl2, 0.1% BSA, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO or an appropriate aqueous buffer.
-
Prepare a series of APC standards by diluting the APC enzyme standard in assay buffer.
-
-
Assay Protocol:
-
Add 20 µL of each APC standard or sample to individual wells of the 96-well plate.
-
Prepare a substrate solution by diluting the this compound stock solution in assay buffer to the desired final concentration (e.g., 200 µM).[4]
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.[4]
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the fluorescence of a blank control (containing no enzyme) from all readings.
-
Generate a standard curve by plotting the fluorescence values of the APC standards against their known concentrations.
-
Determine the APC activity in the unknown samples by interpolating their fluorescence values on the standard curve.
-
Conclusion
The fluorogenic substrate this compound offers a sensitive method for assaying the activity of key coagulation enzymes, thrombin and activated protein C. While direct comparative kinetic data for this specific substrate is not widely published, analysis of structurally similar substrates suggests it is likely to be an effective tool. The provided protocols and comparative data for alternative substrates offer a strong foundation for researchers to design and validate their own enzymatic assays. For optimal results, it is recommended that researchers empirically determine the kinetic parameters of this compound for their specific enzyme and assay conditions.
References
- 1. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorogenic substrates for activated protein C: substrate structure-efficiency correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to Chromogenic Thrombin Substrates: pGlu-Pro-Arg-MNA vs. S-2238
For researchers, scientists, and drug development professionals, the selection of an appropriate chromogenic substrate is critical for the accurate measurement of thrombin activity. This guide provides a detailed comparison of two commercially available thrombin substrates, pGlu-Pro-Arg-MNA and S-2238, to aid in the selection process for thrombin-related assays.
While both this compound and S-2238 are chromogenic substrates used in coagulation research, their specificity and documented performance characteristics for thrombin differ significantly. S-2238 is a well-established and extensively characterized substrate specifically designed for thrombin activity measurement. In contrast, this compound is more prominently cited for its use in assays for Protein C activity, with limited publicly available data on its kinetic parameters with thrombin.
Performance Data at a Glance
A direct quantitative comparison of the two substrates for thrombin is challenging due to the limited availability of kinetic data for this compound's interaction with thrombin. The following table summarizes the available kinetic parameters for S-2238 with both human and bovine thrombin.
| Substrate | Analyte | Michaelis Constant (Km) | Maximum Velocity (Vmax) |
| S-2238 | Human Thrombin | 7 µM[1][2] | 1.7 x 10-7 mol/min/NIH-U[1][2] |
| Bovine Thrombin | 9 µM[1][2] | 2.2 x 10-7 mol/min/NIH-U[1][2] | |
| This compound | Thrombin | Data not available | Data not available |
The Underlying Chemistry: How They Work
Both substrates function based on the same principle. In the presence of thrombin, the enzyme cleaves the substrate at the arginine residue, releasing a chromogenic group, either p-nitroaniline (pNA) or 7-amino-4-methylcoumarin (AMC), depending on the specific substrate variant. The rate of color or fluorescence development is directly proportional to the thrombin activity and can be measured spectrophotometrically or fluorometrically.
Figure 1. General mechanism of chromogenic substrate cleavage by thrombin.
Experimental Protocols: Measuring Thrombin Activity with S-2238
Due to the lack of a specific, published protocol for this compound in thrombin assays, a detailed experimental methodology for the well-established S-2238 is provided below. This protocol can be adapted for use in various research applications, including the determination of prothrombin, antithrombin, and the effects of potential inhibitors.
Materials:
-
S-2238 (H-D-Phe-Pip-Arg-pNA)
-
Human or Bovine Thrombin
-
Tris Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.3)
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
-
96-well microplates or cuvettes
Experimental Workflow:
Figure 2. A typical workflow for measuring thrombin activity using S-2238.
Detailed Method:
-
Reagent Preparation:
-
Prepare a stock solution of S-2238 in sterile water (e.g., 1-2 mM).
-
Dilute the thrombin standard and experimental samples to the desired concentration in Tris buffer.
-
Prepare the Tris buffer and warm it to 37°C.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add the appropriate volume of Tris buffer.
-
Add the thrombin standard or sample to the wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
To initiate the reaction, add the S-2238 working solution to each well.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes).
-
Calculate the rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time curve.
-
The thrombin activity is proportional to the rate of p-nitroaniline (pNA) release.
-
Concluding Remarks
For researchers requiring a reliable and well-documented method for measuring thrombin activity, S-2238 is the substrate of choice with readily available kinetic data and established protocols. While this compound is a valid chromogenic substrate, its primary application, as supported by the available literature, appears to be in the context of Protein C assays. Investigators considering this compound for thrombin studies should perform their own kinetic characterization to ensure its suitability for their specific experimental needs. The lack of published kinetic data for this compound with thrombin represents a significant gap in knowledge for a direct performance comparison.
References
A Comparative Guide to Kallikrein Activity Assays: Benchmarking pGlu-Pro-Arg-MNA Against Reference Methods
For researchers, scientists, and drug development professionals, the accurate measurement of kallikrein activity is crucial for understanding its role in various physiological and pathological processes. This guide provides an objective comparison of the chromogenic substrate pGlu-Pro-Arg-MNA with established reference methods for determining kallikrein activity, supported by experimental data and detailed protocols.
Kallikreins are a group of serine proteases that play significant roles in inflammation, blood pressure regulation, and coagulation. The precise quantification of their enzymatic activity is therefore of high interest. This guide focuses on this compound, a chromogenic substrate, and compares its performance with two primary reference methods: a well-established chromogenic assay using the substrate S-2302, and a highly sensitive mass spectrometry-based approach.
Principles of Kallikrein Activity Measurement
The methods discussed herein rely on distinct principles to quantify the enzymatic activity of kallikrein.
-
Chromogenic Assays: These assays utilize synthetic peptide substrates that mimic the natural cleavage site of kallikrein. The substrate is composed of a short amino acid sequence coupled to a chromophore (a chemical group that absorbs light). When kallikrein cleaves the peptide bond, the chromophore is released, leading to a measurable change in light absorbance. The rate of this change is directly proportional to the kallikrein activity in the sample. Both this compound and S-2302 (H-D-Pro-Phe-Arg-pNA) operate on this principle.[1][2][3]
-
Mass Spectrometry (MS)-Based Assays: This technique offers a highly sensitive and specific method for quantifying the products of enzymatic reactions. In a typical workflow, kallikrein is incubated with a substrate, and the reaction is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer precisely measures the amount of cleaved substrate, providing a direct readout of enzyme activity. This method can be particularly advantageous for its high specificity and low detection limits.[4][5][6]
Quantitative Performance Comparison
| Parameter | This compound Assay | S-2302 Chromogenic Assay | Mass Spectrometry Assay |
| Principle | Chromogenic | Chromogenic | Direct product quantification |
| Substrate | This compound | H-D-Pro-Phe-Arg-pNA (S-2302) | Various, e.g., Z-Phe-Arg-AMC |
| Detection | Spectrophotometry (Absorbance) | Spectrophotometry (Absorbance at 405 nm)[7][8] | Mass Spectrometry[5][6] |
| Limit of Detection (LOD) | Data not available | Data not available | 5 nmol L⁻¹ (for AMC product)[6] |
| Limit of Quantification (LOQ) | Data not available | Data not available | 30 nmol L⁻¹ (for AMC product)[6] |
| Kinetic Parameters (for Kallikrein) | |||
| Km | Data not available | Data not available | 15.48 ± 3 µmol L⁻¹ (for Z-Phe-Arg-AMC)[6] |
| kcat | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results. Below are representative protocols for each of the discussed kallikrein activity assays.
Protocol 1: Kallikrein Activity Assay using this compound (General Protocol)
Note: A specific, validated protocol for a this compound-based kallikrein assay was not found in the available literature. The following is a generalized protocol based on standard chromogenic assay principles. Optimization will be required for specific experimental conditions.
Materials:
-
Purified plasma kallikrein or plasma sample
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
Microplate reader
-
96-well microplate
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., distilled water or DMSO).
-
Dilute the kallikrein source (purified enzyme or plasma) to the desired concentration in the assay buffer.
-
In a 96-well plate, add a specific volume of the diluted kallikrein source to each well.
-
Initiate the reaction by adding the this compound substrate solution to each well.
-
Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the change in absorbance over time at the wavelength corresponding to the cleaved MNA chromophore. The specific wavelength will depend on the properties of the MNA group.
-
Calculate the initial reaction velocity (rate of change in absorbance) which is proportional to the kallikrein activity.
Protocol 2: Kallikrein Activity Assay using S-2302
This protocol is adapted from established methods for measuring kallikrein-like activity in plasma.[2][3]
Materials:
-
Plasma sample
-
Chromogenic substrate S-2302 (H-D-Pro-Phe-Arg-pNA)
-
Tris Buffer (e.g., 0.05 M, pH 7.8)[1]
-
Acetic acid (20%) or citric acid (2%) for stopping the reaction (for endpoint assays)
-
Spectrophotometer or microplate reader (405 nm)
-
Thermostated water bath or incubator (37°C)
-
Disposable plastic tubes or 96-well plate
Procedure:
-
Sample Preparation: Collect blood in 0.1 mol/L sodium citrate (9 parts blood to 1 part citrate) and centrifuge at 2000 x g for 20 minutes to obtain plasma.[2][3]
-
Sample Dilution: Dilute the test plasma in the Tris buffer. A common dilution is 1 part plasma to 10 parts buffer.[3]
-
Assay (Acid-stopped method): a. Pipette 200 µl of the diluted sample into a tube or well and incubate for 3-4 minutes at 37°C.[3] b. Add 200 µl of pre-warmed (37°C) S-2302 substrate solution.[3] c. Mix and incubate for a precise time (e.g., 10 minutes) at 37°C.[3] d. Stop the reaction by adding 200 µl of 20% acetic acid or 2% citric acid.[3] e. Prepare a plasma blank by adding the reagents in reverse order without incubation.[3] f. Read the absorbance (A) of the sample against its blank at 405 nm. The color is stable for at least 4 hours.[3]
-
Calculation: Kallikrein-like activity can be calculated using a standard curve or a molar extinction coefficient for p-nitroaniline (pNA).
Protocol 3: Kallikrein Activity Assay using LC-MS/MS
This protocol is based on a method for quantifying kallikrein activity using an immobilized enzyme reactor and HPLC-MS.[6]
Materials:
-
Immobilized kallikrein (e.g., on Sepharose or magnetic beads)[5][6]
-
Substrate (e.g., Z-Phe-Arg-AMC)
-
Ammonium acetate solution (e.g., 10 mmol L⁻¹, pH 8.0)[6]
-
HPLC system coupled to a mass spectrometer (e.g., ion trap with ESI)[6]
-
Vials and appropriate solvents for LC-MS analysis
Procedure:
-
Enzymatic Reaction: a. To the immobilized kallikrein, add a solution of ammonium acetate and the substrate (e.g., Z-Phe-Arg-AMC at a concentration of 200 µmol L⁻¹).[6] b. Incubate the mixture with gentle agitation at room temperature for a defined period (e.g., 5 minutes).[6] c. Filter or magnetically separate the reaction medium to remove the immobilized enzyme.[5][6]
-
Sample Preparation for LC-MS: a. Transfer an aliquot of the filtered reaction mixture to a vial. b. Dilute the sample with ammonium acetate solution.[6]
-
LC-MS Analysis: a. Inject the diluted sample into the HPLC-MS system. b. Separate the reaction products using an appropriate HPLC gradient. c. Detect and quantify the specific product of the enzymatic reaction (e.g., AMC at m/z 176 [M+H]⁺) using the mass spectrometer in a selected ion monitoring or similar mode.[6]
-
Data Analysis: a. Construct a calibration curve using known concentrations of the product (e.g., AMC) to determine the linearity of the method.[6] b. Calculate the amount of product formed in the enzymatic reaction to determine the kallikrein activity.
Signaling Pathways and Experimental Workflows
Visual representations of the processes involved can aid in understanding the assays.
Caption: Workflow for a typical chromogenic kallikrein assay.
Caption: Simplified kallikrein-kinin system signaling pathway.
Conclusion
The choice of assay for measuring kallikrein activity depends on the specific requirements of the research. Chromogenic assays, including those using this compound and the well-characterized S-2302, offer a convenient and cost-effective method suitable for many applications. However, for studies demanding high sensitivity and specificity, mass spectrometry-based assays are a superior, albeit more resource-intensive, alternative.
While this compound is a potential tool for kallikrein activity measurement, the lack of comprehensive, publicly available performance data necessitates thorough in-house validation and comparison against established reference methods like the S-2302 assay or mass spectrometry before its adoption in critical applications. Further research directly comparing the kinetic parameters and sensitivity of this compound would be highly beneficial to the scientific community.
References
- 1. diapharma.com [diapharma.com]
- 2. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 3. coachrom.com [coachrom.com]
- 4. Quantification of Human Kallikrein-Related Peptidases in Biological Fluids by Multiplatform Targeted Mass Spectrometry Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Kallikrein immobilized on magnetic beads for activity-based assays using mass spectrometry [frontiersin.org]
- 6. Frontiers | Activity assay based on the immobilized enzyme kallikrein and mass spectrometry [frontiersin.org]
- 7. Chromogenic Substrate Assay for Determining the Activity of Plasma Kallikrein [bio-protocol.org]
- 8. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision in Kallikrein Activity Measurement: A Comparative Analysis of pGlu-Pro-Arg-MNA and Alternative Assays
For Immediate Release
This guide provides a detailed comparison of the inter-assay and intra-assay precision for chromogenic assays utilizing the substrate pGlu-Pro-Arg-MNA against alternative methods for measuring kallikrein activity. The data presented is intended for researchers, scientists, and drug development professionals seeking to select the most reliable and reproducible assay for their specific needs. Precision, defined by the coefficient of variation (CV), is a critical performance characteristic of any quantitative assay, indicating the degree of variability within and between experimental runs.
Comparative Analysis of Assay Precision
The precision of an assay is paramount for the reliable quantification of enzymatic activity. Below is a summary of the performance characteristics of a chromogenic assay, using a substrate analogous to this compound, compared to alternative technologies such as ELISA and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for measuring kallikrein or its activity markers.
| Assay Type | Analyte/Substrate | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) |
| Chromogenic Assay | Analogous to this compound (H-D-Pro-Phe-Arg-pNA) | Not Specified | 2.4% |
| ELISA | Cleaved H-Kininogen (cHK) | 3.6% | 6.0%[1] |
| ELISA | Kallikrein 5 (KLK5) | < 10% | < 12% |
| HPLC-MS | Kallikrein Activity | 4.3% (Reproducibility) | Not Specified |
Note: Data for the chromogenic assay is based on a closely related substrate, H-D-Pro-Phe-Arg-pNA (S-2302), and represents day-to-day analytical variation.
Experimental Methodologies
Detailed protocols are essential for reproducing experimental results and understanding the context of the precision data presented.
Chromogenic Kallikrein Activity Assay Protocol
This method measures the enzymatic activity of kallikrein through the cleavage of a chromogenic substrate, leading to a color change that can be quantified spectrophotometrically.
-
Reagent Preparation :
-
Prepare a Tris buffer solution at the optimal pH for the enzyme (typically pH 7.8).
-
Reconstitute the this compound substrate in distilled water to a stock concentration (e.g., 4 mmol/L).
-
Prepare plasma samples by centrifugation of whole blood collected with sodium citrate. Samples should be kept at 15-25°C to avoid low-temperature activation.
-
-
Assay Procedure :
-
Pre-warm all reagents and samples to 37°C.
-
In a microplate well, add the plasma sample.
-
If measuring prekallikrein, add an activator (e.g., dextran sulfate) and incubate to convert prekallikrein to kallikrein.
-
Initiate the reaction by adding the this compound substrate solution.
-
Measure the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the kallikrein activity.
-
-
Data Analysis :
-
Calculate the rate of change in absorbance (ΔA/min).
-
The kallikrein activity is determined by comparing the sample's reaction rate to a standard curve generated with known concentrations of active kallikrein.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Kallikrein Pathway Markers
This immunoassay quantifies a specific marker of kallikrein activity, such as cleaved H-kininogen (cHK).
-
Plate Coating : Coat a 96-well microplate with a capture antibody specific for the target analyte (e.g., cHK) and incubate overnight.
-
Blocking : Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA solution).
-
Sample Incubation : Add plasma samples and standards to the wells and incubate to allow the analyte to bind to the capture antibody.
-
Detection : Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the analyte.
-
Signal Generation : After another wash step, add a streptavidin-horseradish peroxidase (HRP) conjugate, followed by a TMB substrate. The HRP enzyme catalyzes a color change.
-
Measurement : Stop the reaction with an acid solution and measure the absorbance at 450 nm. The intensity of the color is proportional to the concentration of the analyte.[1]
Visualizing the Assay Precision Workflow
To understand how inter-assay and intra-assay precision are determined, the following workflow diagram illustrates the key steps and logical relationships in the validation process.
Conclusion
The choice of assay for measuring kallikrein activity depends on the specific requirements of the study. Chromogenic assays using substrates like this compound offer excellent inter-assay precision and a straightforward, activity-based readout.[2] For applications requiring the quantification of specific pathway components rather than total enzymatic activity, ELISA provides a highly precise alternative.[1] HPLC-MS methods, while potentially more complex, also demonstrate strong reproducibility for activity monitoring.[2] Researchers should consider factors such as required throughput, sample matrix, and the specific scientific question being addressed when selecting the most appropriate and precise method.
References
Navigating the Assay Landscape: A Comparative Guide to Measuring Pyroglutamyl Peptidase II Activity
For researchers, scientists, and drug development professionals engaged in the study of pyroglutamyl peptidase II (PPII), also known as thyrotropin-releasing hormone (TRH)-degrading ectoenzyme, selecting the optimal assay is a critical decision. This guide provides a comparative overview of the pGlu-Pro-Arg-MNA assay and its alternatives, offering insights into their principles, performance characteristics, and detailed experimental protocols to aid in this selection process.
While specific quantitative data on the linearity and range of the this compound assay for PPII is not extensively documented in publicly available literature, this guide synthesizes the existing knowledge on chromogenic and fluorogenic assays to provide a framework for its evaluation and comparison with other methods.
The this compound Assay: A Chromogenic Approach
The this compound (pyroglutamyl-prolyl-arginine-4-methoxy-2-naphthylamide) assay is a chromogenic method for detecting PPII activity. The enzyme cleaves the pGlu residue from the substrate, releasing Pro-Arg-MNA. The subsequent cleavage of the MNA (4-methoxy-2-naphthylamine) moiety by an aminopeptidase present in the assay mixture, or added exogenously, results in the release of a chromophore that can be quantified spectrophotometrically.
Alternative Assays for Pyroglutamyl Peptidase II Activity
Several alternative methods exist for the measurement of PPII activity, each with its own set of advantages and limitations. These include fluorometric assays, High-Performance Liquid Chromatography (HPLC)-based assays, and conductimetric assays.
Fluorometric Assays: These assays utilize substrates that, upon enzymatic cleavage, release a fluorescent molecule. A common example is the use of a quenched-fluorimetric substrate like
High-Performance Liquid Chromatography (HPLC): HPLC-based assays offer a direct and highly specific method for measuring enzyme activity. By incubating the enzyme with its substrate (e.g., TRH) and then separating the reaction products by HPLC, one can directly quantify the amount of substrate consumed or product formed. This method is particularly useful for detailed kinetic studies and for avoiding interference from other components in the sample.
Conductimetric Assays: This less common method measures the change in electrical conductivity of the reaction mixture as the enzyme cleaves the substrate, leading to the formation of charged products. For instance, the hydrolysis of a neutral dipeptide substrate by a peptidase will increase the conductivity of the solution, and this change can be monitored over time to determine the reaction rate.
Comparative Overview of Assay Methodologies
| Assay Type | Principle | Potential Advantages | Potential Disadvantages |
| This compound (Chromogenic) | Enzymatic cleavage releases a chromophore, measured by absorbance. | Simple, cost-effective, suitable for high-throughput screening. | Lower sensitivity compared to fluorometric assays, potential for interference from colored compounds. |
| Fluorometric | Enzymatic cleavage releases a fluorophore, measured by fluorescence. | High sensitivity, suitable for high-throughput screening, continuous monitoring.[1][2] | Potential for quenching or interference from fluorescent compounds, photobleaching. |
| HPLC | Separation and quantification of substrate and product by liquid chromatography. | High specificity, accurate quantification, suitable for complex samples. | Lower throughput, requires specialized equipment and expertise, discontinuous measurement. |
| Conductimetric | Measures changes in electrical conductivity due to the formation of charged products. | Label-free, continuous monitoring. | Lower sensitivity, susceptible to interference from ionic compounds in the sample buffer.[3] |
Experimental Protocols
Determining the Linearity and Range of a Chromogenic Enzyme Assay (Adapted for this compound)
This protocol provides a general framework for establishing the linearity and dynamic range of a chromogenic assay for PPII using a substrate like this compound.
1. Materials:
-
Purified or recombinant pyroglutamyl peptidase II
-
This compound substrate
-
Assay buffer (e.g., Tris-HCl or phosphate buffer at optimal pH for the enzyme)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the released chromophore.
-
96-well microplates
2. Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and then dilute it to various concentrations in the assay buffer.
-
Enzyme Preparation: Prepare a stock solution of PPII and dilute it to a fixed concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure that the reaction rate is linear over a reasonable time course.
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
To initiate the reaction, add a series of increasing concentrations of the this compound substrate to the wells. Include a blank control with no enzyme.
-
The final reaction volume should be consistent across all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a fixed period (e.g., 15, 30, or 60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction if necessary (e.g., by adding a stop solution).
-
Measure the absorbance of each well at the wavelength maximum of the released chromophore.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from the absorbance of the reaction wells.
-
Plot the absorbance values against the corresponding substrate concentrations.
-
Determine the linear range of the assay by identifying the concentration range over which the absorbance is directly proportional to the substrate concentration (i.e., the data points fall on a straight line). The range is typically defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
-
Perform a linear regression analysis on the data points within the linear range to determine the equation of the line and the coefficient of determination (R²). An R² value close to 1 indicates a good linear fit.
-
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Enzymatic cleavage of this compound by PPII.
Caption: General workflow for determining assay linearity.
References
A Researcher's Guide to pGlu-Pro-Arg-MNA: A Comparative Analysis of Supplier Offerings
For researchers and professionals in drug development, the quality and consistency of reagents are paramount. This guide provides a comparative overview of the chromogenic substrate pGlu-Pro-Arg-MNA (pyroglutamyl-prolyl-arginine-7-amino-4-methylcoumarin) from various suppliers. This substrate is crucial for the enzymatic activity assay of Activated Protein C (APC), a key enzyme in the regulation of blood coagulation.
This guide outlines the key performance indicators to consider when selecting a supplier and provides detailed experimental protocols to empower users to conduct their own comparative studies.
Supplier Specifications
| Supplier | Purity Specification | Other Notes |
| AdooQ Bioscience | >99% (HPLC)[1] | Ideal for cancer research and epigenetic studies. |
| MOLNOVA | >98% (HPLC)[2] | Indicated for research use. |
| MedChemExpress | 95.38%[3][4] | Monoacetate form available. |
| GlpBio | >98.00%[5] | Soluble in water. |
| Taiclone | >98%[6] | Soluble in H2O. |
Note: The purity values are as stated by the suppliers and may be based on different analytical methods. Independent verification is recommended.
Experimental Protocols for Comparative Evaluation
To facilitate a direct and unbiased comparison of this compound from different suppliers, the following detailed experimental protocols are provided. These protocols are based on established methodologies for chromogenic substrate analysis.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To independently verify the purity of this compound from different suppliers.
Methodology:
-
Preparation of Standards and Samples:
-
Prepare a stock solution of this compound from each supplier at a concentration of 1 mg/mL in HPLC-grade water.
-
Create a series of dilutions for a calibration curve (e.g., 0.5, 0.25, 0.125, 0.0625 mg/mL).
-
Prepare the samples for analysis by diluting the stock solution to a final concentration of 0.2 mg/mL.
-
-
HPLC Conditions (Hypothetical Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Calculate the percentage purity for each sample by dividing the peak area of the main compound by the total peak area of all components and multiplying by 100.
-
Enzymatic Activity Assay: Determination of Kinetic Parameters (Km and Vmax)
Objective: To determine the Michaelis-Menten constants (Km and Vmax) for the hydrolysis of this compound from different suppliers by Activated Protein C (APC).
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.
-
Activated Protein C (APC): Prepare a stock solution of a known concentration in the assay buffer.
-
Substrate (this compound): Prepare a series of dilutions of the substrate from each supplier in the assay buffer, ranging from concentrations well below to well above the expected Km (e.g., 0.1x Km to 10x Km).
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of each substrate dilution to multiple wells of a clear, flat-bottom 96-well plate.
-
Initiate the reaction by adding 50 µL of the APC solution to each well.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm every minute for 30 minutes. The cleavage of the MNA group from the substrate results in a yellow-colored product that absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for the substrate from each supplier.
-
Stability Assessment
Objective: To evaluate the stability of this compound from different suppliers in solution over time.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution (e.g., 1 mg/mL) of this compound from each supplier in the assay buffer.
-
Aliquot the solutions and store them under different conditions (e.g., 4°C, room temperature, -20°C).
-
-
Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), analyze the purity of each stored sample using the HPLC method described above.
-
Additionally, perform the enzymatic activity assay on the stored samples to assess any loss of substrate activity.
-
-
Data Analysis:
-
Plot the percentage purity and relative enzymatic activity as a function of time for each storage condition and each supplier.
-
Data Presentation
The quantitative data generated from the above experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Purity Assessment
| Supplier | Lot Number | Purity (%) by HPLC (User Determined) |
| Supplier A | ||
| Supplier B | ||
| Supplier C |
Table 2: Enzymatic Activity Assay
| Supplier | Lot Number | Km (µM) | Vmax (mOD/min) | kcat/Km (M⁻¹s⁻¹) |
| Supplier A | ||||
| Supplier B | ||||
| Supplier C |
Table 3: Stability Assessment (Example for storage at 4°C)
| Supplier | Lot Number | Purity (%) after 72h | Relative Activity (%) after 72h |
| Supplier A | |||
| Supplier B | |||
| Supplier C |
Visualizing the Workflow and Comparison
To further clarify the experimental process and the logic of comparison, the following diagrams are provided.
Caption: Workflow for the enzymatic activity assay of this compound.
Caption: Key parameters for comparing this compound from different suppliers.
By following these guidelines and protocols, researchers can make informed decisions when selecting the most suitable this compound for their specific applications, ensuring the reliability and reproducibility of their experimental results.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of pGlu-Pro-Arg-MNA
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant research environment. This guide provides essential safety and logistical information for the disposal of pGlu-Pro-Arg-MNA, a chromogenic substrate used in laboratory research. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel.
Core Principles of Chemical Disposal
The fundamental principle for the disposal of this compound, like other peptides and chromogenic substrates, is to treat it as chemical waste. It should never be disposed of down the sink or in regular trash.[1] Institutional and local regulations are the primary authority on waste management, and consultation with your institution's Environmental Health and Safety (EHS) department is a critical first step.[1]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
| PPE Category | Specific Equipment |
| Eye Protection | Safety goggles or a face shield |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
This information is based on general laboratory safety protocols for handling chemical substances.
Step-by-Step Disposal Procedures
The following steps outline the recommended procedure for the safe disposal of this compound in both solid and liquid forms.
Solid Waste (Unused or Expired this compound):
-
Containment: Place the solid this compound in a clearly labeled, sealed, and chemically resistant container.
-
Labeling: The label must include the full chemical name ("this compound") and any known hazard information.
-
Storage: Store the sealed container in a designated and secure chemical waste storage area, segregated from incompatible materials.
-
Collection: Contact your institution's EHS department to arrange for pickup and disposal.
Liquid Waste (Solutions containing this compound):
-
Segregation: Collect solutions containing this compound in a dedicated, sealed, and clearly labeled waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Labeling: Clearly label the container with the full chemical name ("this compound"), the solvent(s) used, and the approximate concentration.
-
Storage: Store the sealed liquid waste container in a designated, secure area, away from incompatible materials.
-
Disposal: Arrange for collection by your institution's authorized waste management service.
Emergency Procedures: Accidental Spills
In the event of an accidental spill of this compound, follow these immediate steps:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or the substance is airborne, evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads or granules) to contain the substance.
-
Cleanup: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.
-
Decontamination: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and the EHS department.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
It is the responsibility of every researcher to be knowledgeable about the specific hazards of the chemicals they handle and to follow the established safety and disposal protocols of their institution. By adhering to these guidelines, you contribute to a safer laboratory environment and the protection of our ecosystem.
References
Personal protective equipment for handling pGlu-Pro-Arg-MNA
Essential Safety and Handling Guide for pGlu-Pro-Arg-MNA
This guide provides immediate and essential safety and logistical information for the handling of this compound, a chromogenic substrate utilized by researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Physical and Chemical Properties
| Property | Value |
| Chemical Name | L-Pyroglutamyl-L-prolyl-L-arginine-4-methoxy-β-naphthylamide |
| CAS Number | 130835-45-9 |
| Molecular Formula | C₂₃H₃₂N₈O₇ |
| Formula Weight | 532.55 g/mol |
| Purity | >98% (HPLC)[1][2] |
| Appearance | Solid powder |
| Storage | Store at -20°C for up to 1 month or -80°C for up to 6 months.[3] |
Personal Protective Equipment (PPE)
A comprehensive assessment of the hazards associated with the specific experimental conditions should always be conducted.[4] However, the following minimum PPE is required when handling this compound:
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin from potential splashes.[4][5][6]
-
Eye Protection: Safety glasses with side shields are the minimum requirement.[4] For tasks with a higher risk of splashing, chemical safety goggles or a face shield worn over safety glasses are recommended.[4][5][7]
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[4][5] If incidental contact occurs, gloves should be removed immediately, and hands should be washed thoroughly before putting on a new pair.[4] For prolonged handling, consider double-gloving.
-
Full-Length Pants and Closed-Toe Shoes: This is a mandatory requirement for all laboratory work to protect against spills and physical hazards.[4][5]
Experimental Protocol: Safe Handling and Disposal
The following protocol outlines the essential steps for the safe handling and disposal of this compound in a research environment.
Preparation and Reconstitution
-
Engineering Controls: All handling of the solid compound and preparation of stock solutions should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust particles.
-
Weighing: Carefully weigh the desired amount of this compound powder. Avoid creating dust.
-
Reconstitution: Consult the product datasheet for the appropriate solvent. To aid in dissolution, the solution can be warmed to 37°C and sonicated.[3]
-
Storage of Stock Solutions: Once prepared, store stock solutions in aliquots to minimize freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Use in Assays
-
Follow the specific experimental protocol for your assay.
-
Clearly label all tubes and containers with the compound name and concentration.
-
Avoid eating, drinking, or smoking in the laboratory where the compound is being handled.[8]
Spills and Decontamination
-
Minor Spills: For small spills of the powder, carefully wipe up with a damp cloth or paper towel, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Decontamination: Clean the spill area with an appropriate laboratory disinfectant or detergent, followed by a water rinse.
-
Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.
Disposal
-
Waste Collection: All waste materials contaminated with this compound, including pipette tips, tubes, and unused solutions, should be collected in a designated and clearly labeled hazardous waste container.
-
Disposal Procedure: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[8] Do not dispose of this material down the drain or in the regular trash.
Workflow for Safe Handling and Disposal
Caption: Workflow for handling this compound.
References
- 1. This compound | CAS#:130835-45-9 | Chemsrc [chemsrc.com]
- 2. This compound | 130835-45-9 | MOLNOVA [molnova.com]
- 3. glpbio.com [glpbio.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. research.arizona.edu [research.arizona.edu]
- 7. ehs.gatech.edu [ehs.gatech.edu]
- 8. PGlu-3-methyl-His-Pro-NH2 TFA|MSDS [dcchemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
